molecular formula C9H5ClFNO2 B1499671 6-Chloro-5-fluoro-1h-indole-3-carboxylic acid CAS No. 920023-30-9

6-Chloro-5-fluoro-1h-indole-3-carboxylic acid

Número de catálogo: B1499671
Número CAS: 920023-30-9
Peso molecular: 213.59 g/mol
Clave InChI: BYZWQWXXUXTWSQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Chloro-5-fluoro-1h-indole-3-carboxylic acid is a useful research compound. Its molecular formula is C9H5ClFNO2 and its molecular weight is 213.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-5-fluoro-1h-indole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-5-fluoro-1h-indole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

6-chloro-5-fluoro-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFNO2/c10-6-2-8-4(1-7(6)11)5(3-12-8)9(13)14/h1-3,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZWQWXXUXTWSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)Cl)NC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20669118
Record name 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920023-30-9
Record name 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

6-Chloro-5-fluoro-1h-indole-3-carboxylic acid chemical structure and physical properties

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-5-fluoro-1H-indole-3-carboxylic acid is a halogenated indole derivative that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors. The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. The specific substitution pattern of a chlorine atom at the 6-position and a fluorine atom at the 5-position of the indole ring, combined with a carboxylic acid at the 3-position, imparts unique physicochemical and pharmacological properties to the molecule.

The introduction of halogen atoms, particularly fluorine and chlorine, is a well-established strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The electron-withdrawing nature of these halogens can influence the acidity of the carboxylic acid and the overall electron distribution of the indole ring system, thereby affecting its reactivity and potential for intermolecular interactions. This guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, and potential applications of 6-chloro-5-fluoro-1H-indole-3-carboxylic acid, serving as a valuable resource for professionals in the field of drug discovery and development.

Chemical Structure and Physicochemical Properties

The chemical structure of 6-chloro-5-fluoro-1H-indole-3-carboxylic acid is characterized by a bicyclic indole core. A chlorine atom is attached to the C6 position and a fluorine atom to the C5 position of the benzene ring portion of the indole. A carboxylic acid group is substituted at the C3 position of the pyrrole ring.

Caption: Chemical structure of 6-chloro-5-fluoro-1H-indole-3-carboxylic acid.

A summary of the key physicochemical properties of 6-chloro-5-fluoro-1H-indole-3-carboxylic acid is provided in the table below. These properties are crucial for understanding the compound's behavior in various experimental and biological systems.

PropertyValueSource
CAS Number 920023-30-9[3]
Molecular Formula C₉H₅ClFNO₂[4]
Molecular Weight 213.59 g/mol [4]
Boiling Point 455.395°C at 760 mmHg (Calculated)[3]
Density 1.636 g/cm³ (Calculated)[3]
Refractive Index 1.698 (Calculated)[3]
Flash Point 229.215°C (Calculated)[3]

Synthesis and Reactivity

A potential synthetic pathway could start from a suitably substituted aniline, which undergoes diazotization followed by a Japp-Klingemann reaction with a β-ketoester to form a hydrazone. This intermediate can then be cyclized under acidic conditions (Fischer indole synthesis) to yield the indole core with an ester group at the 3-position. Subsequent hydrolysis of the ester would afford the desired carboxylic acid.

Alternatively, a more modern approach might involve a palladium-catalyzed cross-coupling reaction to construct the indole ring system. For instance, a properly substituted o-haloaniline could be coupled with an alkyne bearing a carboxylic acid or a precursor group.

The reactivity of 6-chloro-5-fluoro-1H-indole-3-carboxylic acid is dictated by the functional groups present. The carboxylic acid group can undergo typical reactions such as esterification, amide bond formation, and reduction. The indole ring itself is susceptible to electrophilic substitution, although the presence of the electron-withdrawing halogen and carboxyl groups will influence the regioselectivity of such reactions. The N-H of the indole can be deprotonated and alkylated or acylated.

Caption: Generalized synthetic workflow for indole-3-carboxylic acids.

Potential Applications in Drug Discovery

Indole-3-carboxylic acid and its derivatives are recognized for their diverse biological activities and have been explored as potential therapeutic agents for a variety of diseases.[5][6][7] The incorporation of chlorine and fluorine atoms into the indole scaffold can enhance pharmacological properties, making 6-chloro-5-fluoro-1H-indole-3-carboxylic acid a valuable building block in drug discovery programs.[2][8]

The carboxylic acid moiety can serve as a key interaction point with biological targets, forming hydrogen bonds or salt bridges. It can also act as a bioisostere for other functional groups.[9] The halogen substitutions can improve membrane permeability and metabolic stability, and can also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

Given the broad spectrum of activities associated with indole derivatives, 6-chloro-5-fluoro-1H-indole-3-carboxylic acid could be investigated for its potential as an antimicrobial, antiviral, anticancer, or anti-inflammatory agent. For example, some indole-3-carboxylic acid conjugates have shown promising antimicrobial activity by targeting enzymes like DNA gyrase.[6] Furthermore, fluorinated indoles are utilized in the development of therapeutics for neurological disorders.[1][8]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 6-chloro-5-fluoro-1H-indole-3-carboxylic acid. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage.[10][11][12] In general, it should be handled in a well-ventilated area, and personal protective equipment such as gloves, safety glasses, and a lab coat should be worn. Avoid inhalation of dust and contact with skin and eyes.[10][11][12]

Conclusion

6-Chloro-5-fluoro-1H-indole-3-carboxylic acid is a synthetically valuable compound with significant potential in the field of medicinal chemistry and drug discovery. Its unique substitution pattern of both chlorine and fluorine on the indole core, combined with the versatile carboxylic acid handle, makes it an attractive starting material for the synthesis of novel bioactive molecules. Further research into its synthesis, reactivity, and biological properties is warranted to fully explore its therapeutic potential.

References

  • 6-Chloro-5-fluoro-1H-indole | C8H5ClFN | CID 2773648. PubChem. [Link]

  • 1H-Indole-3-carboxylic acid, 6-chloro-5-fluoro-. Chemical Substance Information. [Link]

  • Synthetic method for indole-3-carboxaldehyde compounds.
  • 6-Fluoro-1H-indole-3-carboxylic acid. PMC. [Link]

  • Supporting information. The Royal Society of Chemistry. [Link]

  • 6-Chloro-5-fluoroindole: A Vital Intermediate for Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 5-fluoro-1H-indole-3-carboxylic acid | C9H6FNO2 | CID 17750930. PubChem. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]

  • 4-CHLORO-5-FLUOROINDOLE-6-CARBOXYLIC-ACID - Optional[13C NMR]. SpectraBase. [Link]

  • Synthesis of 5-Fluoroindole-5-13C. Diva-portal.org. [Link]

  • practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. [Link]

  • Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate: A Key Intermediate in the Preparation of an HIV NNRTI Candidate. ACS Publications. [Link]

  • Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. ACS Publications. [Link]

  • Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. [Link]

  • The Crucial Role of 6-Fluoro-2-methyl-1H-indole in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. RSC Publishing. [Link]

  • 5-Fluoro-1H-indole-3-carboxylic acid. PMC. [Link]

  • 5-Fluoro-1h-Indole-3-Carboxylic Acid. Acta - Amanote Research. [Link]

  • Indoles. AMERICAN ELEMENTS®. [Link]

Sources

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 6-Chloro-5-fluoro-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular weight and exact mass of the compound 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid. It is designed to serve as a practical resource for researchers and professionals in drug development and analytical chemistry, offering both theoretical understanding and actionable experimental protocols.

Fundamental Concepts: Molecular Weight vs. Exact Mass

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used interchangeably, yet they represent distinct and fundamentally different properties of a molecule. A precise understanding of this distinction is critical for the accurate characterization of compounds such as 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid.

Molecular Weight (or Average Molecular Mass) is a weighted average of the masses of all the naturally occurring isotopes of the elements within a molecule. The calculation is based on the standard atomic weights of the constituent elements, which themselves are weighted averages of the masses of their stable isotopes, taking into account their natural abundance on Earth.[1][2] For this reason, molecular weight is an averaged value and is particularly useful in stoichiometric calculations for bulk materials.[3]

Exact Mass (or Monoisotopic Mass) , in contrast, is the calculated mass of a molecule containing only the most abundant, stable isotope of each of its constituent elements.[4][5] This value is not an average but a precise measure of a single, specific isotopic combination. The determination of exact mass is a cornerstone of high-resolution mass spectrometry, enabling the unambiguous identification of molecular formulas.[6]

For 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid, with the molecular formula C₉H₅ClFNO₂ , the distinction is paramount for its definitive identification and characterization.

Calculated Physicochemical Properties

The foundational step in the analysis of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid is the theoretical calculation of its molecular weight and exact mass based on its molecular formula.

Molecular Formula Determination

The molecular formula is derived from the chemical structure of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid. The base structure is an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The IUPAC name specifies the substituents and their positions on this indole core.

Calculation of Molecular Weight and Exact Mass

To perform these calculations, the standard atomic weights and monoisotopic masses of the constituent elements are required. These values are established and periodically revised by the International Union of Pure and Applied Chemistry (IUPAC).[7]

ElementStandard Atomic Weight (Da)Most Abundant IsotopeMonoisotopic Mass (Da)
Carbon (C)12.011¹²C12.000000
Hydrogen (H)1.008¹H1.007825
Chlorine (Cl)35.453³⁵Cl34.968853
Fluorine (F)18.998403¹⁹F18.998403
Nitrogen (N)14.007¹⁴N14.003074
Oxygen (O)15.999¹⁶O15.994915

Molecular Weight Calculation:

(9 × 12.011) + (5 × 1.008) + (1 × 35.453) + (1 × 18.998403) + (1 × 14.007) + (2 × 15.999) = 213.58 g/mol

Exact Mass Calculation:

(9 × 12.000000) + (5 × 1.007825) + (1 × 34.968853) + (1 × 18.998403) + (1 × 14.003074) + (2 × 15.994915) = 213.000000 Da

PropertyCalculated Value
Molecular Formula C₉H₅ClFNO₂
Molecular Weight 213.58 g/mol
Exact Mass 213.000000 Da

Experimental Determination: High-Resolution Mass Spectrometry

The experimental verification of the exact mass of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid is most accurately achieved using high-resolution mass spectrometry (HRMS).[8] Techniques such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry provide the necessary mass accuracy and resolution to distinguish the target compound from other molecules with the same nominal mass.[6] Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it minimizes fragmentation and preserves the molecular ion.[9]

Experimental Workflow

The following diagram illustrates the general workflow for the determination of the exact mass of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid using ESI-HRMS.

G cluster_prep Sample Preparation cluster_cal Instrument Calibration cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve sample in a suitable solvent (e.g., methanol, acetonitrile) to ~1 mg/mL prep2 Perform serial dilution to a final concentration of 1-10 µg/mL prep1->prep2 prep3 Filter the final solution through a 0.2 µm syringe filter prep2->prep3 acq1 Introduce the prepared sample into the ESI source via direct infusion or LC prep3->acq1 cal1 Prepare fresh calibration solution (e.g., Thermo Scientific™ Pierce™ FlexMix) cal2 Infuse calibration solution into the mass spectrometer cal1->cal2 cal3 Perform external mass calibration across the desired mass range cal2->cal3 cal3->acq1 Ensures mass accuracy acq2 Acquire data in full scan mode with high resolution (e.g., >100,000) acq1->acq2 acq3 If necessary, use an internal lock mass for real-time mass correction acq2->acq3 proc1 Extract the mass spectrum of the molecular ion [M-H]⁻ or [M+H]⁺ acq3->proc1 proc2 Compare the measured m/z with the theoretically calculated exact mass proc1->proc2 proc3 Calculate the mass error in parts per million (ppm) proc2->proc3

Caption: Workflow for the determination of the exact mass of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid by ESI-HRMS.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the accurate mass determination of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid using an Orbitrap mass spectrometer with an ESI source.

1. Sample Preparation:

  • Rationale: Proper sample preparation is crucial to avoid contamination and ensure optimal ionization.[10] The concentration is optimized to prevent detector saturation and ion suppression effects.[11]

  • Procedure:

    • Accurately weigh approximately 1 mg of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid.

    • Dissolve the compound in 1 mL of a high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.[1]

    • Perform a serial dilution of the stock solution with the same solvent to achieve a final concentration of 1-10 µg/mL.

    • Filter the final diluted sample through a 0.2 µm syringe filter to remove any particulate matter that could clog the instrument's fluidics.[10]

2. Instrument Calibration:

  • Rationale: Regular calibration of the mass spectrometer is essential to ensure high mass accuracy. An external calibration using a standard solution with known masses across a wide m/z range is performed before the analysis.[12]

  • Procedure:

    • Prepare a fresh calibration solution according to the manufacturer's recommendations (e.g., Thermo Scientific™ Pierce™ FlexMix Calibration Solution).

    • Set up the mass spectrometer for infusion of the calibration solution.

    • Initiate the automated calibration routine in the instrument control software. The software will identify the known m/z peaks and generate a new calibration file.[13]

    • Ensure the calibration report indicates a low mass error (typically < 2 ppm).

3. Data Acquisition:

  • Rationale: The sample is introduced into the ESI source, where it is ionized. High-resolution full scan data is acquired to measure the m/z of the molecular ion with high precision. An internal lock mass can be used to correct for any mass drift during the analysis.[14]

  • Procedure:

    • Introduce the prepared sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Set the ESI source parameters (e.g., spray voltage, capillary temperature) to achieve a stable ion signal. For a carboxylic acid, negative ion mode ([M-H]⁻) is often preferred.

    • Set the mass spectrometer to acquire data in full scan mode over a relevant m/z range (e.g., m/z 100-500).

    • Set the resolution to a high value (e.g., 120,000 at m/z 200) to ensure accurate mass measurement.[8]

    • If available and necessary, enable an internal lock mass to provide real-time mass correction.

    • Acquire data for a sufficient duration to obtain a high-quality averaged spectrum.

4. Data Analysis:

  • Rationale: The acquired data is processed to determine the experimental exact mass of the molecular ion and compare it to the theoretical value. The mass error, expressed in parts per million (ppm), is a measure of the accuracy of the measurement.

  • Procedure:

    • Using the instrument's data analysis software, extract the mass spectrum for the acquired data.

    • Identify the peak corresponding to the molecular ion of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid (e.g., [M-H]⁻ at a nominal m/z of 212).

    • Determine the centroid of this peak to obtain the experimental m/z value to several decimal places.

    • Calculate the mass error using the following formula: Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] × 10⁶

    • A mass error of < 5 ppm is generally considered acceptable for the confirmation of a molecular formula.[15]

Conclusion

The accurate determination of the molecular weight and, more importantly, the exact mass of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid is a critical step in its chemical characterization. While molecular weight is a useful value for stoichiometric calculations, the exact mass, determined by high-resolution mass spectrometry, provides a higher level of confidence in the molecular formula. The detailed protocol provided in this guide offers a robust framework for researchers to obtain high-quality, reliable data, thereby supporting the advancement of drug discovery and development programs.

References

  • IUPAC. (2018, June 5). Standard atomic weights of 14 chemical elements revised. IUPAC | International Union of Pure and Applied Chemistry. [Link]

  • Meija, J. (2022). Monoisotopic Mass?. Journal of the American Society for Mass Spectrometry, 33(1), 5–10. [Link]

  • Coplen, T. B., & Peiser, H. S. (2017). A 2016 Four-Figure Table of Standard and Conventional Atomic Weights. Journal of Chemical Education, 94(3), 313–315. [Link]

  • Wikipedia. (2024). Standard atomic weight. [Link]

  • Wikipedia. (2024). Monoisotopic mass. [Link]

  • IUPAC. (n.d.). Standard atomic weights. The IUPAC Compendium of Chemical Terminology. [Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2023). Atomic Weights of the Elements 2023. [Link]

  • University of Bristol. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

  • Commission on Isotopic Abundances and Atomic Weights. (n.d.). Monoisotopic elements. [Link]

  • Meija, J. (2022). Monoisotopic Mass?. PubMed. [Link]

  • University of Missouri. (2026, February 23). Calculating Exact Masses. Mass Spectrometry Facility. [Link]

  • University of Wollongong. (n.d.). Sample preparation for UOW Low and High Resolution Mass Spectral Service. [Link]

  • University of Wisconsin-Madison. (n.d.). Sample Preparation & Autosampler Vials for ESI-MS. [Link]

  • PubMed. (2016, June 30). Mass measurement accuracy of the Orbitrap in intact proteome analysis. [Link]

  • ResearchGate. (2025, January 11). Can we do post-acquisition mass calibration on Thermo mass spectra?. [Link]

  • WVU Shared Research Facilities. (2014, December 28). SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS. [Link]

  • The Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. [Link]

  • Mass Spectrometry Facility. (n.d.). Sample Preparation and Submission Guidelines. [Link]

  • Spectroscopy Online. (2007, June 1). Dealing With the Masses: A Tutorial on Accurate Masses, Mass Uncertainties, and Mass Defects. [Link]

  • ACS Publications. (2014, January 29). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. [Link]

  • PubMed. (2016, April 15). High-resolution mass spectrometry of small molecules bound to membrane proteins. [Link]

  • Chemical Substance Information. (n.d.). 1H-Indole-3-carboxylic acid, 6-chloro-5-fluoro-. [Link]

  • PubChem. (n.d.). 5-fluoro-1H-indole-3-carboxylic acid. [Link]

Sources

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, halogenated indole-3-carboxylic acids serve as privileged, versatile scaffolds. Specifically, 6-chloro-5-fluoro-1H-indole-3-carboxylic acid (CAS: 920023-30-9) has emerged as a critical building block for designing highly selective modulators of complex biological targets. As a Senior Application Scientist, I have observed that the strategic placement of the 5-fluoro and 6-chloro substituents fine-tunes the lipophilicity and electron density of the indole core, enabling optimal cation-π interactions and hydrogen bonding within deep protein binding pockets[1].

This technical guide provides an authoritative breakdown of the physicochemical properties, mechanistically grounded synthetic workflows, and high-impact pharmacological applications of this essential intermediate.

Physicochemical Data & Molecular Identity

Understanding the baseline physical properties of the molecule is critical for predicting its behavior during extraction, chromatography, and formulation. Below is the consolidated data for CAS 920023-30-9[2][3].

PropertyValue
IUPAC Name 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid
CAS Registry Number 920023-30-9
Molecular Formula C9H5ClFNO2
Molecular Weight 213.592 g/mol
Density (Calculated) 1.636 g/cm³
Boiling Point (Calculated) 455.4 °C at 760 mmHg
Flash Point (Calculated) 229.2 °C
Refractive Index 1.698

Mechanistic Causality in Synthetic Workflows

The functionalization of the indole core is not merely a sequence of reagent additions; it is a carefully orchestrated manipulation of electron density. The synthesis of 6-chloro-5-fluoro-1H-indole-3-carboxylic acid from its parent indole typically proceeds via two highly regioselective routes.

Route A: Friedel-Crafts Acylation & Hydrolysis

The reaction of the starting indole with trichloroacetyl chloride is a classic electrophilic aromatic substitution[4][5].

  • The Causality of the Reagent: Why use trichloroacetyl chloride instead of a standard acyl chloride? The highly electronegative trichloromethyl group severely depletes electron density at the adjacent carbonyl carbon. Following the Lewis acid-catalyzed acylation at the electron-rich C3 position, this extreme electron deficiency renders the carbonyl highly susceptible to nucleophilic attack by hydroxide during the subsequent basic hydrolysis step. This elegantly drives the cleavage to the target carboxylic acid while expelling chloroform as a leaving group.

Route B: Vilsmeier-Haack Formylation & Pinnick Oxidation
  • The Causality of the Scavenger: In the Pinnick oxidation step, the conversion of the intermediate 3-carbaldehyde to the carboxylic acid utilizes sodium chlorite ( NaClO2​ ). A byproduct of this oxidation is hypochlorous acid (HOCl). Because the indole ring is highly sensitive to electrophilic halogenation, the addition of 2-methyl-2-butene is non-negotiable. It acts as an aggressive halogen scavenger, capturing HOCl to form a chlorohydrin, thereby preserving the integrity of the 6-chloro-5-fluoro-indole core[6].

SynthesisRoute SM 6-Chloro-5-fluoro-1H-indole (Starting Material) Int1 3-Trichloroacetyl Intermediate SM->Int1 Trichloroacetyl chloride, AlCl3, CH2Cl2 Int2 3-Carbaldehyde Intermediate SM->Int2 POCl3, DMF (Vilsmeier-Haack) Prod 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid (CAS: 920023-30-9) Int1->Prod NaOH (aq), Hydrolysis Int2->Prod NaClO2, t-BuOH (Pinnick Oxidation)

Figure 1: Divergent synthetic workflows for 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate mandatory in-process quality control (IPC) checks.

Protocol 1: Trichloroacetylation and Hydrolysis (Route A)
  • Acylation: Dissolve 6-chloro-5-fluoro-1H-indole (1.0 equiv) in anhydrous CH2​Cl2​ under an inert N2​ atmosphere. Cool to 0 °C.

  • Activation: Add anhydrous AlCl3​ (1.2 equiv) portion-wise, followed by the dropwise addition of trichloroacetyl chloride (1.5 equiv). Stir at room temperature for 12 hours.

  • Self-Validation Check 1 (IPC): Quench a 50 µL aliquot in methanol and analyze via LC-MS. The disappearance of the starting material mass and the appearance of the intermediate ( m/z showing a distinct 4-chlorine isotopic cluster) confirms complete conversion. Do not proceed to hydrolysis without this confirmation to avoid complex purification.

  • Hydrolysis: Concentrate the reaction mixture in vacuo, redissolve the crude intermediate in a mixture of THF and 20% aqueous NaOH. Stir vigorously at 60 °C for 4 hours.

  • Isolation: Acidify the aqueous phase with 2M HCl to pH 2-3 to precipitate the target carboxylic acid. Filter, wash with cold water, and dry under high vacuum.

Protocol 2: Vilsmeier-Haack and Pinnick Oxidation (Route B)
  • Formylation: Pre-form the Vilsmeier reagent by adding POCl3​ (1.2 equiv) dropwise to anhydrous DMF at 0 °C. Add a solution of the starting indole in DMF. Stir at 35 °C for 2 hours.

  • Self-Validation Check 2 (IPC): Monitor via TLC (EtOAc/Hexane 1:2). A distinct UV-active spot with a lower Rf​ than the starting indole indicates successful formylation. A diagnostic aldehyde proton singlet around δ 10.0 ppm in 1 H-NMR confirms C3-regioselectivity.

  • Oxidation: Dissolve the isolated aldehyde in a mixture of acetonitrile, tert-butanol, and 2-methyl-2-butene (scavenger, 30 equiv).

  • Conversion: Add an aqueous solution of NaClO2​ (10 equiv) and NaH2​PO4​ (buffer) dropwise at 0 °C. Stir for 4 hours. Extract and crystallize to yield the final product[6].

Pharmacological Significance & Applications

The 6-chloro-5-fluoro-1H-indole-3-carboxylic acid scaffold is not a dead-end product; it is a highly sought-after precursor for several advanced therapeutics.

Direct Activation of AMPK (Diabetic Nephropathy)

Derivatives of this compound, most notably PF-06409577 , have been developed as direct activators of Adenosine Monophosphate-activated Protein Kinase (AMPK)[1]. The carboxylic acid group is converted into an amide that engages Lysine 29 and Lysine 31 in the α -subunit of AMPK. Simultaneously, the 6-chloro substituent binds in a buried lipophilic pocket, while the indole core participates in a stacked cation- π interaction with Arginine 83 of the β -subunit. This allosteric activation restores cellular energetics, offering a potent therapeutic pathway for diabetic nephropathy[6].

Modulation of α 7 Nicotinic Acetylcholine Receptors ( α 7 nAChR)

The compound is heavily utilized in the synthesis of substituted quinuclidines[7][8]. By coupling the carboxylic acid with quinuclidin-amine derivatives, researchers generate potent modulators of the α 7 nAChR. These receptors are critical mediators of angiogenesis, neurogenesis, and inflammation, making these indole-derived quinuclidines highly valuable for treating neurological disorders such as Alzheimer's disease and schizophrenia[7].

BiologicalPathway Drug Indole-3-carboxylic acid Derivatives (e.g., PF-06409577) Target AMPK Heterotrimer (α, β, γ subunits) Drug->Target Binds β-subunit (Cation-π interaction) Mech Allosteric Activation & Protection from Dephosphorylation Target->Mech Conformational Change Outcome Restoration of Cellular Energetics (Diabetic Nephropathy Treatment) Mech->Outcome Increased pAMPK

Figure 2: Allosteric activation pathway of AMPK by indole-3-carboxylic acid derivatives.

References

  • US9434724B2 - Quinuclidines for modulating alpha 7 activity Source: Google Patents URL
  • Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK), for the Potential Treatment of Diabetic Nephropathy Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Safety Data Sheet (SDS) and toxicity profile for 6-Chloro-5-fluoro-1h-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safety Data Sheet (SDS) and Toxicological Profile of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid

Chemical and Physical Properties

6-Chloro-5-fluoro-1H-indole-3-carboxylic acid is a halogenated indole derivative. The presence of chlorine and fluorine atoms, along with the carboxylic acid group on the indole scaffold, dictates its physicochemical properties and, by extension, its potential biological activity and toxicity.

PropertyValueSource
CAS Number 920023-30-9[1]
Molecular Formula C₉H₅ClFNO₂Inferred
Molecular Weight 213.60 g/mol Inferred
Density 1.636 g/cm³ (calculated)[1]
Boiling Point 455.395°C at 760 mmHg (calculated)[1]
Flash Point 229.215°C (calculated)[1]
Refractive Index 1.698 (calculated)[1]

Hazard Identification and GHS Classification (Projected)

A formal GHS classification for 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid has not been established. However, based on the known hazards of structurally similar compounds, a projected classification can be made. The primary analogs used for this assessment are 6-Chloro-5-fluoro-1H-indole and other halogenated indole carboxylic acids.

Projected GHS Hazard Pictograms:

Projected Signal Word: Warning

Projected Hazard Statements:

  • H302: Harmful if swallowed. (Based on acute toxicity data for related indoles).

  • H315: Causes skin irritation. (A common property of acidic and halogenated aromatic compounds).[2]

  • H319: Causes serious eye irritation. (Consistent with related indole carboxylic acids).[2]

  • H335: May cause respiratory irritation. (Common for fine organic powders).[2]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P264: Wash skin thoroughly after handling.[4]

  • P280: Wear protective gloves/ eye protection/ face protection.[3]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Toxicological Profile (Analog-Based Assessment)

The toxicological profile of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid has not been formally determined. The following assessment is based on structure-activity relationships (SAR) and available data from related halogenated indoles and indole-3-carboxylic acid derivatives. The presence of halogens on the indole ring is known to modulate biological activity and toxicity.[5]

Acute Toxicity: While no specific LD50 data exists for this compound, a study on a novel N-mustard derivative of indole-3-carboxylic acid (T1089) reported an LD50 of 202 mg/kg in mice via intraperitoneal administration, classifying it as moderately toxic.[6] Given that 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid is a simpler molecule, its acute toxicity may be lower, but it should still be handled with care.

Irritation and Sensitization: Based on SDS information for numerous related compounds, it is prudent to assume that this compound is an irritant to the skin, eyes, and respiratory tract.[2][7] Allergic skin reactions have been noted for some indole derivatives, though this is not a universally reported hazard.

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no data to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxin. SDS for the related 6-Chloroindole-3-carboxylic acid states that no component is identified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[3] However, the absence of data does not confirm the absence of effect, and appropriate handling procedures for a novel chemical entity should be followed.

Structure-Activity Relationship Insights:

  • Halogenation of the indole ring, particularly at positions C4, C5, and C6, has been shown to enhance biological activity in some contexts, such as antifungal properties.[8] This increased activity can sometimes correlate with increased cytotoxicity.

  • Studies on various indole derivatives have demonstrated a range of biological effects, including anti-cancer and anti-inflammatory properties.[8][9] These activities are inherently linked to interactions with cellular pathways, which can also lead to toxicity.

Safe Handling and Storage

Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form or creating solutions.[3] Eyewash stations and safety showers should be readily accessible.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]

  • Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat or other protective clothing is also recommended.[3]

  • Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended.[3]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]

First Aid and Emergency Procedures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Spill and Disposal Procedures

Spill Response: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. The spill area should then be cleaned with a suitable solvent and washed with soap and water. For larger spills, evacuate the area and follow institutional emergency procedures.

Waste Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. This may involve incineration in a licensed hazardous waste disposal facility.[4]

Experimental Protocol: In-Vitro Cytotoxicity Assessment (MTT Assay)

To experimentally determine the cytotoxic potential of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid, a standard colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. This assay measures the metabolic activity of cells as an indicator of cell viability.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid in a selected cell line (e.g., HeLa, A549).

Materials:

  • Selected cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid

  • DMSO (for stock solution)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • After incubation, add 10 µL of MTT reagent to each well.

    • Incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Visualizations

Hazard_Assessment_Logic cluster_0 Data Gathering cluster_1 Analysis & Extrapolation cluster_2 Projected Profile Target_Compound 6-Chloro-5-fluoro-1h-indole-3-carboxylic acid (Data Gap) SAR Structure-Activity Relationship (SAR) Analysis Target_Compound->SAR Analog_1 6-Chloro-5-fluoro-1H-indole Analog_1->SAR Analog_2 Halogenated Indole Carboxylic Acids Analog_2->SAR Analog_3 Indole-3-carboxylic acid derivatives Analog_3->SAR Projected_Profile Projected Safety & Toxicity Profile - GHS Classification - Toxicological Endpoints - Handling Procedures SAR->Projected_Profile Informs

Caption: Logic diagram for the analog-based hazard assessment.

MTT_Assay_Workflow A 1. Seed Cells (96-well plate) B 2. Incubate 24h (Allow attachment) A->B C 3. Treat with Compound (Serial dilutions) B->C D 4. Incubate 48-72h (Exposure) C->D E 5. Add MTT Reagent D->E F 6. Incubate 4h (Formazan formation) E->F G 7. Solubilize Formazan F->G H 8. Read Absorbance (570 nm) G->H I 9. Analyze Data (Calculate IC50) H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

  • Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. MDPI. Available from: [Link]

  • Synthesis, Clastogenic and Cytotoxic Potential, and In Vivo Antitumor Activity of a Novel N-Mustard Based on Indole-3-carboxylic Acid Derivative. MDPI. Available from: [Link]

  • NTP Technical Report on the Toxicology Studies of Indole-3-carbinol. National Center for Biotechnology Information. Available from: [Link]

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry. Available from: [Link]

  • 6-Chloro-5-fluoro-1H-indole. PubChem. Available from: [Link]

  • Halogenated Indole Alkaloids from Marine Invertebrates. National Center for Biotechnology Information. Available from: [Link]

  • 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. ACS Publications. Available from: [Link]

  • Marine Indole Alkaloids—Isolation, Structure and Bioactivities. MDPI. Available from: [Link]

  • Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells. ResearchGate. Available from: [Link]

  • 1H-Indole-3-carboxylic acid, 6-chloro-5-fluoro-. Chemical Substance Information. Available from: [Link]

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid in Cellular Models

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: From Structural Analogy to Mechanistic Insight

In the landscape of drug discovery and cellular biology, the elucidation of a novel compound's mechanism of action is a pivotal step. This guide is dedicated to outlining a comprehensive strategy for investigating the cellular and molecular effects of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid. While direct studies on this specific molecule are not yet prevalent in published literature, its structural similarity to known bioactive compounds provides a logical and scientifically sound starting point for our investigation.

A notable structural analog, 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid (PF-06409577), has been identified as a direct activator of AMP-activated protein kinase (AMPK)[1][2]. AMPK is a master regulator of cellular energy homeostasis, and its activation has profound implications for a multitude of cellular processes, including metabolism, cell growth, and apoptosis. This structural relationship forms the cornerstone of our central hypothesis: 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid is a modulator of the AMPK signaling pathway.

This technical guide will provide researchers, scientists, and drug development professionals with a detailed roadmap to not only test this hypothesis but also to build a comprehensive mechanistic understanding of this compound's activity in cellular models. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our approach in authoritative scientific principles.

Part 1: The Central Hypothesis - Targeting the AMPK Energy Sensing Pathway

AMPK is a heterotrimeric protein complex that acts as a cellular energy sensor. When the cellular AMP:ATP ratio rises, indicating low energy status, AMPK is activated through phosphorylation. Activated AMPK then phosphorylates a plethora of downstream targets to restore energy balance by switching on catabolic pathways that generate ATP while switching off anabolic pathways that consume ATP.

Our investigation will be guided by the hypothesis that 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid directly or indirectly leads to the activation of AMPK. The subsequent sections will outline the experimental strategy to dissect this proposed mechanism.

AMPK_Signaling_Pathway 6-Chloro-5-fluoro-1h-indole-3-carboxylic_acid 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid AMPK AMPK Activation 6-Chloro-5-fluoro-1h-indole-3-carboxylic_acid->AMPK Hypothesized Activation p-AMPK Phosphorylated AMPK (Active) AMPK->p-AMPK ACC_Phosphorylation Acetyl-CoA Carboxylase (ACC) Phosphorylation p-AMPK->ACC_Phosphorylation mTORC1_Inhibition mTORC1 Inhibition p-AMPK->mTORC1_Inhibition Apoptosis_Induction Induction of Apoptosis p-AMPK->Apoptosis_Induction Fatty_Acid_Oxidation Increased Fatty Acid Oxidation ACC_Phosphorylation->Fatty_Acid_Oxidation Cell_Proliferation_Inhibition Inhibition of Cell Proliferation mTORC1_Inhibition->Cell_Proliferation_Inhibition Protein_Synthesis_Inhibition Inhibition of Protein Synthesis mTORC1_Inhibition->Protein_Synthesis_Inhibition Experimental_Workflow Start Start: Compound Synthesis & Characterization Biochemical_Assay Biochemical Assays (Direct AMPK Activation) Start->Biochemical_Assay Cellular_Assay Cellular Assays (AMPK Pathway Activation) Biochemical_Assay->Cellular_Assay Functional_Assay Functional Cellular Assays (Phenotypic Effects) Cellular_Assay->Functional_Assay Data_Analysis Data Analysis & Interpretation Functional_Assay->Data_Analysis Conclusion Conclusion: Mechanism of Action Data_Analysis->Conclusion

Caption: A streamlined workflow for investigating the mechanism of action.

Initial Compound Characterization and Handling

Prior to any biological assessment, the purity and identity of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid must be confirmed using standard analytical techniques such as NMR, mass spectrometry, and HPLC. A stock solution, typically in DMSO, should be prepared and stored at -20°C or -80°C to ensure stability.

In Vitro Kinase Assay: Probing Direct AMPK Activation

The most direct method to determine if the compound activates AMPK is through an in vitro kinase assay using purified, recombinant AMPK enzyme.

Protocol:

  • Reaction Setup: In a 96-well plate, combine recombinant AMPK (α1β1γ1 or other desired isoforms) with a kinase buffer containing ATP and a specific AMPK substrate (e.g., a peptide substrate like SAMS peptide).

  • Compound Addition: Add varying concentrations of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid to the reaction wells. Include a known AMPK activator (e.g., A-769662) as a positive control and a vehicle control (DMSO).

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be achieved using various methods, such as radioactive ATP (³²P-ATP) incorporation followed by scintillation counting, or using a phosphospecific antibody in an ELISA or fluorescence-based format.

  • Data Analysis: Plot the kinase activity against the compound concentration to determine the EC50 (half-maximal effective concentration).

Causality and Trustworthiness: A dose-dependent increase in substrate phosphorylation in this cell-free system would strongly suggest a direct activation of the AMPK enzyme by the compound.

Cellular Assays: Confirming AMPK Pathway Engagement in a Biological Context

Observing AMPK activation within intact cells is crucial to validate the in vitro findings and to understand the compound's behavior in a more complex biological environment.

Protocol: Western Blotting for Phosphorylated AMPK and ACC

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., HeLa, HEK293, or a cancer cell line relevant to a potential therapeutic application) and allow them to adhere overnight. Treat the cells with a dose-range of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid for a specified time course (e.g., 1, 6, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Probe the membranes with primary antibodies specific for phosphorylated AMPK (p-AMPKα Thr172) and phosphorylated ACC (p-ACC Ser79), a well-characterized downstream target of AMPK. Also, probe for total AMPK and total ACC as loading controls.

  • Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Data Presentation:

Treatment Groupp-AMPK/Total AMPK (Fold Change vs. Vehicle)p-ACC/Total ACC (Fold Change vs. Vehicle)
Vehicle (DMSO)1.01.0
Compound (Low Dose)
Compound (Mid Dose)
Compound (High Dose)
Positive Control (A-769662)

Causality and Trustworthiness: A dose- and time-dependent increase in the phosphorylation of both AMPK and ACC would provide strong evidence that the compound activates the AMPK pathway in a cellular context.

Functional Cellular Assays: Assessing the Phenotypic Consequences of AMPK Activation

The ultimate goal is to understand how the compound-induced activation of the AMPK pathway translates into cellular phenotypes. Based on the known functions of AMPK, we can investigate effects on cell proliferation, survival, and metabolism.

Protocol: Cell Proliferation Assay

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid.

  • Incubation: Incubate the cells for a period that allows for several cell divisions (e.g., 48-72 hours).

  • Viability/Proliferation Measurement: Assess cell proliferation using a standard method such as the MTT, MTS, or a crystal violet assay.

  • Data Analysis: Plot the cell viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Cell Treatment: Treat cells with the compound at concentrations around the GI50 value for 24-48 hours.

  • Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Data Presentation:

Treatment GroupGI50 (µM)% Apoptotic Cells (Annexin V+)
Vehicle (DMSO)> Max ConcentrationBaseline
Compound
Positive Control (Staurosporine)

Causality and Trustworthiness: An inhibition of cell proliferation and an induction of apoptosis that correlate with the activation of the AMPK pathway would strongly support the proposed mechanism of action. Further experiments could explore effects on the cell cycle (e.g., by flow cytometry) and the expression of apoptosis-related proteins (e.g., caspases, Bcl-2 family members) by western blotting.[3]

Part 3: Synthesizing the Evidence and Future Directions

The culmination of the experimental data will allow for a comprehensive assessment of the initial hypothesis. If 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid indeed activates AMPK, the results from the in vitro kinase assay, the cellular phosphorylation studies, and the functional assays should present a cohesive and logical narrative.

Should the data not support the AMPK activation hypothesis, the initial cellular screening data (e.g., from proliferation assays) would still be valuable and would point towards alternative mechanisms of action. In such a scenario, further unbiased screening approaches, such as transcriptomics (RNA-seq) or proteomics, could be employed to identify the affected cellular pathways.

The indole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including roles as antihypertensive agents and in cancer therapy.[4][5] The insights gained from the rigorous investigation outlined in this guide will be instrumental in defining the therapeutic potential of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid and guiding its future development.

References

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - Frontiers. Available at: [Link]

  • Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed. Available at: [Link]

  • The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC. Available at: [Link]

  • Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK), for the Potential Treatment of Diabetic Nephropathy | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • PF-06409577 | C19H16ClNO3 | CID 71748255 - PubChem - NIH. Available at: [Link]

  • 1H-Indole-3-carboxylic acid, 6-chloro-5-fluoro- — Chemical Substance Information. Available at: [Link]

  • 6-Fluoro-1H-indole-3-carboxylic acid - PMC. Available at: [Link]

  • Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC. Available at: [Link]

  • Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells - ResearchGate. Available at: [Link]

  • Development of 2-(5,6,7-Trifluoro-1 H-Indol-3-yl)-quinoline-5-carboxamide as a Potent, Selective, and Orally Available Inhibitor of Human Androgen Receptor Targeting Its Binding Function-3 for the Treatment of Castration-Resistant Prostate Cancer - PubMed. Available at: [Link]

  • Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - MDPI. Available at: [Link]

  • 6-Chloro-5-fluoroindole: A Vital Intermediate for Pharmaceutical Research. Available at: [Link]

  • Carboxylic Acid Derivatives and their Reactions - ChemTalk. Available at: [Link]

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC. Available at: [Link]

Sources

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 6-Chloro-5-fluoro-1H-indole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The 6-chloro-5-fluoro-1H-indole-3-carboxylic acid scaffold represents a promising frontier in medicinal chemistry. As a privileged structure, the indole nucleus is a cornerstone in numerous pharmacologically active agents.[1][2] The specific halogenation pattern of this particular derivative series offers unique physicochemical properties that can be exploited to modulate biological activity and pharmacokinetic profiles, making it a focal point for the development of novel therapeutics in areas such as oncology, infectious diseases, and cardiovascular conditions.[3][4][5]

This guide provides a comprehensive technical overview of the essential pharmacokinetic studies required to characterize novel derivatives of 6-chloro-5-fluoro-1H-indole-3-carboxylic acid. Moving beyond a mere listing of protocols, this document delves into the causality behind experimental choices, empowering researchers to design and execute robust studies that generate decision-driving data for their drug discovery programs.

I. The Strategic Imperative of Early Pharmacokinetic Assessment

In the landscape of drug development, a significant portion of candidate attrition can be attributed to suboptimal pharmacokinetic (PK) properties. Early and comprehensive in vitro and in vivo ADME (Absorption, Distribution, Metabolism, and Excretion) studies are therefore not just a regulatory requirement but a critical strategic component to de-risk projects and guide lead optimization. For derivatives of 6-chloro-5-fluoro-1H-indole-3-carboxylic acid, understanding their PK profile is paramount to translating their biological potency into clinical efficacy.

II. Foundational Physicochemical and In Vitro ADME Profiling

The journey of a drug candidate through the body is governed by its physicochemical properties and its interactions with biological systems. The following in vitro assays are fundamental to building a preliminary ADME profile.

A. Solubility and Permeability: The Gatekeepers of Absorption

A compound must be in solution to be absorbed. Therefore, determining the aqueous solubility of a new derivative is a critical first step.

Experimental Protocol: Thermodynamic Solubility Assessment

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Incubation: Add an excess of the compound to a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4) to create a saturated solution.

  • Equilibration: Shake the solution at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the compound in the supernatant using a suitable analytical method, such as LC-MS/MS.

Passive diffusion is a primary mechanism for the absorption of many small molecule drugs. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict this.[6]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.

  • Donor and Acceptor Plates: The donor plate wells are filled with the test compound dissolved in a buffer at a specific pH (e.g., pH 5.0 to mimic the upper intestine). The acceptor plate wells are filled with a buffer at a different pH (e.g., pH 7.4 to mimic physiological conditions).

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period (e.g., 4-18 hours).

  • Concentration Measurement: The concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.

  • Permeability Calculation: The permeability coefficient (Pe) is calculated based on the change in concentration over time.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Donor Well with Test Compound] -- "Passive Diffusion" --> B(Lipid-coated Artificial Membrane); B -- "Permeation" --> C[Acceptor Well]; subgraph "PAMPA Plate Assembly" A; B; C; end }

Caption: Workflow of the Parallel Artificial Membrane Permeability Assay (PAMPA).

B. Plasma Protein Binding: The Determinant of Free Drug Concentration

Only the unbound fraction of a drug is available to interact with its target and be cleared from the body. Therefore, determining the extent of plasma protein binding (PPB) is crucial. Equilibrium dialysis is considered the gold standard method.

Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding

  • Apparatus Setup: An equilibrium dialysis apparatus consists of two chambers separated by a semi-permeable membrane that allows the passage of small molecules but not proteins.

  • Sample Loading: One chamber is loaded with plasma (from the species of interest, e.g., human, rat) spiked with the test compound. The other chamber is loaded with a protein-free buffer (e.g., PBS).

  • Equilibration: The apparatus is incubated with gentle shaking at 37°C until equilibrium is reached (typically 4-24 hours), allowing the unbound drug to diffuse across the membrane.

  • Sample Analysis: The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.

  • Calculation of Unbound Fraction: The fraction of unbound drug (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

ParameterHigh ValueLow ValueImplication
Fraction Unbound (fu) > 10%< 1%High fu suggests more drug is available for therapeutic effect and clearance. Low fu may lead to a longer half-life and a lower volume of distribution.

Table 1: Interpretation of Plasma Protein Binding Data.

C. Metabolic Stability: A Predictor of In Vivo Clearance

The liver is the primary site of drug metabolism, with cytochrome P450 (CYP450) enzymes playing a central role. In vitro assays using liver microsomes or hepatocytes can predict the metabolic stability of a compound.[7]

Experimental Protocol: Metabolic Stability in Liver Microsomes

  • Reaction Mixture: The test compound is incubated with liver microsomes (human or from a relevant preclinical species) and a cofactor-regenerating system (e.g., NADPH).

  • Time-Course Incubation: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

D. Cytochrome P450 Inhibition: Assessing Drug-Drug Interaction Potential

New chemical entities must be evaluated for their potential to inhibit major CYP450 isoforms, which could lead to harmful drug-drug interactions.[8]

Experimental Protocol: CYP450 Inhibition Assay (Fluorogenic)

  • Incubation: The test compound is pre-incubated with human liver microsomes and a specific fluorogenic probe substrate for each CYP isoform of interest (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

  • Reaction Initiation: The reaction is initiated by the addition of NADPH.

  • Fluorescence Measurement: The formation of the fluorescent metabolite is monitored over time using a plate reader.

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.

dot graph G { node [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; compound [label="Test Compound"]; microsomes [label="Liver Microsomes"]; substrate [label="CYP450 Probe Substrate"]; nadph [label="NADPH"]; product [label="Fluorescent Product", fillcolor="#EA4335"]; inhibition [label="Inhibition", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

}

Caption: Conceptual workflow of a CYP450 inhibition assay.

III. Definitive In Vivo Pharmacokinetic Studies in Preclinical Models

In vivo studies in animal models, typically rodents, are essential to understand the complete pharmacokinetic profile of a drug candidate and to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.[2][4]

A. Study Design and Execution

A typical rodent PK study involves administering the compound via the intended clinical route (e.g., oral, intravenous) and collecting blood samples at various time points.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Select a suitable rodent species (e.g., Sprague-Dawley rats, C57BL/6 mice). For oncology-focused derivatives, xenograft or syngeneic tumor models may be employed.

  • Dosing: Administer the compound at a predetermined dose. An intravenous (IV) dose is often included to determine absolute bioavailability.

  • Blood Sampling: Collect serial blood samples from each animal at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of the drug in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use specialized software to calculate key PK parameters.

ParameterDescriptionImportance
Cmax Maximum plasma concentrationRelates to efficacy and potential toxicity.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the concentration-time curveRepresents total drug exposure.
t1/2 Half-lifeDetermines dosing frequency.
CL ClearanceMeasures the efficiency of drug elimination.
Vd Volume of distributionIndicates the extent of drug distribution into tissues.
F% BioavailabilityThe fraction of the oral dose that reaches systemic circulation.

Table 2: Key Pharmacokinetic Parameters Determined from In Vivo Studies.

dot graph G { rankdir=LR; node [shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; A [label="Compound Administration (PO/IV)"]; B [label="Serial Blood Sampling"]; C [label="Plasma Separation"]; D [label="LC-MS/MS Bioanalysis"]; E [label="Pharmacokinetic Parameter Calculation", fillcolor="#FBBC05", fontcolor="#202124"]; A -> B -> C -> D -> E; }

Caption: High-level workflow for an in vivo pharmacokinetic study.

IV. Conclusion and Future Directions

The systematic pharmacokinetic evaluation of 6-chloro-5-fluoro-1H-indole-3-carboxylic acid derivatives is a critical component of their development as potential therapeutic agents. The methodologies outlined in this guide provide a robust framework for generating the necessary data to understand the ADME properties of these compounds. By integrating these pharmacokinetic insights with pharmacodynamic and toxicology data, researchers can make informed decisions to advance the most promising candidates toward clinical development. As our understanding of this chemical space grows, so too will our ability to rationally design derivatives with optimized pharmacokinetic profiles for enhanced therapeutic benefit.

V. References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available from: [Link]

  • Selvita. In Vitro ADME. Available from: [Link]

  • Jadhav, Y. L., et al. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. RSC Advances, 2022.

  • Volov, A. A., et al. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. Bioorganic & Medicinal Chemistry Letters, 2023, 90, 129349.

  • Kumar, A., et al. Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections, 2022.

  • Gyan Sanchay. Plasma Protein Binding in Drug Discovery and Development. 2008.

  • Al-Bidhany, S. A., et al. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Chemistry & Biodiversity, 2024, e202301892.

  • VIMTA Labs. In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Available from: [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. Available from: [Link]

  • Selvita. In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Available from: [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available from: [Link]

  • BioDuro. In Vivo PK and TK. Available from: [Link]

  • National Institutes of Health. Murine Pharmacokinetic Studies. Available from: [Link]

  • SpringerLink. Assessment of Drug Plasma Protein Binding in Drug Discovery. Available from: [Link]

  • National Institutes of Health. Mass spectrometry based high-throughput bioanalysis of low molecular weight compounds: are we ready to support personalized medicine?. Available from: [Link]

  • ACS Publications. New Methodology for Determining Plasma Protein Binding Kinetics Using an Enzyme Reporter Assay Coupling with High-Resolution Mass Spectrometry. Analytical Chemistry, 2023.

  • PubMed. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. Available from: [Link]

  • LCGC International. Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. 2021.

  • Revvity. In Vivo Oncology Models for Drug Discovery. 2023.

  • RSC Publishing. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. 2014.

  • Bienta. CYP450 inhibition assay (fluorogenic). Available from: [Link]

  • Nuvisan. Oncology models - In vivo pharmacology. Available from: [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • IQVIA Laboratories. Small and Large Molecule LC-MS. Available from: [Link]

  • MilliporeSigma. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Available from: [Link]

  • Bioanalysis Zone. LC-MS. Available from: [Link]

  • LifeNet Health LifeSciences. CYP Inhibition Assay. Available from: [Link]

  • National Institutes of Health. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Available from: [Link]

  • Charles River Laboratories. Cytochrome P450 Assays. Available from: [Link]

  • MDPI. In Vivo Prostate Cancer Modelling: From the Pre-Clinical to the Clinical Setting. 2026.

  • National Institutes of Health. Drug discovery oncology in a mouse: concepts, models and limitations. Available from: [Link]

  • Champions Oncology. In Vivo Preclinical Mouse Models. Available from: [Link]

Sources

An In-depth Guide to the Solid-State Characterization of 6-Fluoro-1H-indole-3-carboxylic Acid: A Surrogate for Halogenated Indole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: April 2026

A Note on Data Availability

A comprehensive search of public scientific databases and literature was conducted to locate the crystal structure and X-ray diffraction data for 6-Chloro-5-fluoro-1h-indole-3-carboxylic acid . As of the date of this guide, specific experimental or computationally predicted crystallographic data for this particular compound is not publicly available.

To fulfill the request for an in-depth technical guide and provide a robust framework for the analysis of such compounds, this document has been prepared on a closely related analogue: 6-Fluoro-1H-indole-3-carboxylic acid . The detailed experimental data available for this molecule allows for a thorough exploration of the crystallographic principles and analytical workflows relevant to this class of compounds. This guide is intended to serve as a comprehensive example and a methodological template for researchers, scientists, and drug development professionals working with substituted indole-3-carboxylic acids.

Authored by: Gemini, Senior Application Scientist

Abstract

Substituted indole-3-carboxylic acids are a cornerstone of medicinal chemistry, serving as vital intermediates and active pharmaceutical ingredients. Their solid-state properties, dictated by their crystal structure, are critical determinants of their stability, solubility, and bioavailability. This guide provides a detailed technical examination of the crystal structure and X-ray diffraction analysis of 6-Fluoro-1H-indole-3-carboxylic acid. We delve into the causality behind the experimental design for single-crystal X-ray diffraction, present a comprehensive analysis of the resulting structural data, and outline the protocols for powder X-ray diffraction as a complementary characterization technique. This document serves as a methodological blueprint for the structural elucidation of small organic molecules in a drug development context.

Introduction: The Significance of Crystal Structure in Drug Development

The spatial arrangement of molecules in a crystalline solid, or the crystal lattice, governs many of the bulk properties of a chemical substance. For an active pharmaceutical ingredient (API), understanding and controlling the crystal structure is paramount. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have profound implications for a drug's therapeutic efficacy and manufacturability.

Indole-3-carboxylic acid and its derivatives are of significant interest due to their role as plant auxins and as intermediates in the synthesis of numerous pharmaceutical products. The introduction of halogen substituents, such as fluorine and chlorine, is a common strategy in medicinal chemistry to modulate the electronic and lipophilic properties of a molecule, thereby enhancing its pharmacological profile. The precise placement of these halogens can also significantly influence intermolecular interactions, leading to different crystal packing arrangements.

This guide focuses on 6-Fluoro-1H-indole-3-carboxylic acid as a case study. By examining its crystal structure, we can gain insights into the hydrogen bonding networks and other non-covalent interactions that define its solid-state architecture. This knowledge is crucial for predicting the behavior of related molecules, such as the titular 6-Chloro-5-fluoro-1h-indole-3-carboxylic acid, and for the rational design of crystalline materials with desired physicochemical properties.

Physicochemical Properties

A summary of the known physicochemical properties of 6-Fluoro-1H-indole-3-carboxylic acid is presented below.

PropertyValueSource
Molecular Formula C₉H₆FNO₂[1]
Molecular Weight 179.15 g/mol [1]
CAS Number 23077-44-3[1]
Physical Form Solid[1]
Melting Point 242-244 °C[1]
Boiling Point 422.2 °C at 760 mmHg[1]
Density (calculated) 1.510 ± 0.06 g/cm³[1]

Single-Crystal X-ray Diffraction: The Definitive Structure

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The following sections detail the methodology and results for the structural elucidation of 6-Fluoro-1H-indole-3-carboxylic acid.

Experimental Protocol: From Crystal to Structure

The successful determination of a crystal structure is contingent on a meticulously executed experimental workflow. The causality behind each step is crucial for ensuring data quality and the validity of the final structure.

Step 1: Crystal Growth and Selection High-quality single crystals are a prerequisite for a successful SC-XRD experiment. For 6-Fluoro-1H-indole-3-carboxylic acid, suitable crystals were obtained commercially and used as received. In a research setting, crystals are typically grown by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. A suitable crystal for diffraction should be of adequate size (typically 0.1-0.3 mm in each dimension), possess well-defined faces, and be free of cracks or other defects. The selected crystal is mounted on a goniometer head for data collection.

Step 2: Data Collection The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (in this case, Mo Kα radiation). The crystal is rotated, and the diffraction pattern is recorded at various orientations. For the structure of 6-Fluoro-1H-indole-3-carboxylic acid, a Rigaku SCXmini diffractometer was used at a temperature of 293 K.[2]

Step 3: Data Reduction and Structure Solution The collected diffraction data are processed to yield a set of structure factors (|F²|). These are then used to solve the "phase problem" and generate an initial electron density map. For small molecules like this, direct methods are typically successful in providing an initial structural model.[2]

Step 4: Structure Refinement The initial model is refined against the experimental data using a least-squares method. This iterative process adjusts atomic positions, displacement parameters, and other variables to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed by metrics such as the R-factor (R1) and the weighted R-factor (wR2). For 6-Fluoro-1H-indole-3-carboxylic acid, the refinement was performed on F² using the SHELXL program.[2]

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing & Analysis crystal_growth Crystal Growth & Selection mounting Mounting on Goniometer crystal_growth->mounting data_collection X-ray Data Collection mounting->data_collection data_reduction Data Reduction data_collection->data_reduction structure_solution Structure Solution (Direct Methods) data_reduction->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation

Figure 1: Workflow for Single-Crystal X-ray Diffraction.
Crystallographic Data and Structure Refinement

The key crystallographic data and refinement parameters for 6-Fluoro-1H-indole-3-carboxylic acid are summarized in the table below.[2]

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.0054 (14)
b (Å) 11.699 (2)
c (Å) 9.2947 (19)
β (°) 104.15 (3)
Volume (ų) 738.7 (3)
Z 4
Radiation Mo Kα (λ = 0.71073 Å)
Temperature (K) 293
Reflections collected 7541
Independent reflections 1693
R_int 0.033
Final R indices [I > 2σ(I)] R1 = 0.043, wR2 = 0.115
Goodness-of-fit on F² 1.08
Molecular and Supramolecular Structure

The asymmetric unit of 6-Fluoro-1H-indole-3-carboxylic acid contains one molecule. The indole ring system is essentially planar, a common feature of such aromatic systems. In the crystal, the molecules are linked by intermolecular hydrogen bonds to form a robust supramolecular architecture.

Specifically, pairs of molecules are connected via strong O—H···O hydrogen bonds between their carboxylic acid groups, forming centrosymmetric dimers. These dimers are then further linked into chains by N—H···O hydrogen bonds involving the indole nitrogen and a carboxylic oxygen atom. Additionally, π-π stacking interactions between the indole rings of adjacent dimers, with a centroid-centroid distance of 3.680(2) Å, contribute to the overall stability of the crystal packing.[2]

h_bonding M1 Molecule A M1_N1 N1-H M3_O1 C=O1 M1_N1->M3_O1 N-H···O M1_O1 C=O1 M1_O2H C-O2-H M2_O1 O1=C M1_O2H->M2_O1 O-H···O M2 Molecule B M2_N1 H-N1 M2_O2H H-O2-C M2_O2H->M1_O1 O-H···O M3 Molecule C dimer_label Carboxylic Acid Dimer chain_label Chain Formation

Figure 2: Hydrogen Bonding Scheme.

Powder X-ray Diffraction: A Fingerprint for the Bulk Material

While SC-XRD provides the definitive structure of a single crystal, powder X-ray diffraction (PXRD) is an indispensable tool for analyzing bulk, polycrystalline materials. It is used for phase identification, polymorphism screening, and quality control.

Experimental Protocol

A typical PXRD experiment involves irradiating a powdered sample with a monochromatic X-ray beam and measuring the intensity of the scattered radiation as a function of the scattering angle (2θ).

Step 1: Sample Preparation A small amount of the crystalline material is gently ground to a fine, uniform powder. This ensures that the crystallites are randomly oriented. The powder is then packed into a sample holder.

Step 2: Data Collection The sample is placed in a powder diffractometer. The X-ray source (commonly Cu Kα) and detector rotate around the sample, and the intensity is recorded at each 2θ step. A typical scan range for organic molecules is from 2° to 40° in 2θ.

Step 3: Data Analysis The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique "fingerprint" for that crystalline phase. The peak positions are determined by the unit cell dimensions (via Bragg's Law), and the peak intensities are related to the arrangement of atoms within the unit cell.

Simulated vs. Experimental PXRD

A powerful feature of having a solved single-crystal structure is the ability to calculate a theoretical PXRD pattern. This simulated pattern represents an ideal, pure sample and is invaluable for:

  • Phase Confirmation: Comparing an experimental PXRD pattern of a bulk sample to the simulated pattern confirms that the bulk material is the same phase as the single crystal.

  • Purity Assessment: The presence of additional peaks in the experimental pattern indicates the presence of impurities or other polymorphic forms.

  • Structural Validation: A good match between the experimental and simulated patterns provides further confidence in the correctness of the single-crystal structure solution.

Conclusion

The solid-state characterization of 6-Fluoro-1H-indole-3-carboxylic acid reveals a well-defined crystalline structure dominated by a network of O—H···O and N—H···O hydrogen bonds, which organize the molecules into hydrogen-bonded dimers that are further linked into chains. This detailed structural understanding, derived from single-crystal X-ray diffraction, provides a foundational dataset for this molecule. It establishes the basis for its physicochemical properties and serves as a critical reference point for the analysis of bulk material by powder X-ray diffraction. For drug development professionals, this type of in-depth analysis is not merely academic; it is a crucial component of de-risking a development candidate, ensuring batch-to-batch consistency, and forming the basis of intellectual property. The methodologies and insights presented in this guide for 6-Fluoro-1H-indole-3-carboxylic acid are directly applicable to the broader class of halogenated indole carboxylic acids, providing a clear path forward for their comprehensive solid-state characterization.

References

  • Lou, F. & Luo, Y.-H. (2012). 6-Fluoro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1580. [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

Sources

A Technical Guide to the Preliminary Biological Evaluation of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities. This guide focuses on 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid, a halogenated indole derivative with significant, yet largely unexplored, therapeutic potential. While direct biological data for this specific compound is limited, the extensive bioactivity of structurally related indole-3-carboxylic acids provides a strong rationale for its investigation. This document outlines a comprehensive strategy for the preliminary biological evaluation of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid, detailing a proposed synthetic route, physicochemical characterization, and a suite of in vitro and in vivo assays to probe its potential as an antihypertensive, antimicrobial, and anticancer agent. The protocols herein are designed to establish a foundational understanding of the compound's pharmacological profile, thereby guiding future drug discovery and development efforts.

Introduction: The Therapeutic Promise of Halogenated Indoles

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. The addition of halogen atoms, such as chlorine and fluorine, to the indole ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets. This often translates to enhanced potency and a more desirable pharmacokinetic profile.

6-Chloro-5-fluoro-1H-indole-3-carboxylic acid is a synthetic compound that combines the established biological relevance of the indole-3-carboxylic acid moiety with the unique electronic properties of a chloro-fluoro substitution pattern. While this specific molecule remains largely uncharacterized in the scientific literature, its constituent parts suggest a high probability of interesting biological activity. The precursor, 6-Chloro-5-fluoroindole, is recognized as a vital intermediate in the synthesis of compounds targeting neurological disorders[1]. Furthermore, a wide array of indole-3-carboxylic acid derivatives have demonstrated potent activities, including:

  • Antihypertensive effects through the antagonism of the angiotensin II receptor 1[2].

  • Antimicrobial properties against a range of bacteria and fungi[3][4].

  • Anticancer potential by inhibiting key proteins in cell survival pathways, such as Bcl-2 and Mcl-1[5].

  • Herbicidal activity by targeting plant-specific pathways[6].

  • Antifouling capabilities for marine applications[7].

This guide provides a strategic framework for the initial biological screening of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid, with the goal of elucidating its therapeutic potential.

Physicochemical Characterization and Synthesis

A thorough understanding of a compound's physical and chemical properties is fundamental to its development as a therapeutic agent.

Physicochemical Properties

While experimental data for 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid is not extensively available, its basic properties can be predicted or are available from chemical suppliers.

PropertyValueSource
CAS Number 920023-30-9BLDpharm[8]
Molecular Formula C₉H₅ClFNO₂PubChem
Molecular Weight 213.59 g/mol PubChem
Predicted Melting Point 229.215°CchemBlink[3]
Predicted Boiling Point 455.395°C at 760 mmHgchemBlink[3]
Predicted Density 1.636 g/cm³chemBlink[3]
Proposed Synthesis

A robust synthetic route is crucial for obtaining high-purity material for biological testing. While a specific protocol for 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid is not published, a plausible route can be adapted from established indole syntheses. The following proposed synthesis is based on the Fischer indole synthesis, a reliable and versatile method.

Synthesis_Workflow A 4-Chloro-5-fluoro-phenylhydrazine C Indole formation (Fischer synthesis) Acid catalyst (e.g., H₂SO₄ or polyphosphoric acid) A->C B Ethyl pyruvate B->C D Ethyl 6-chloro-5-fluoro-1H-indole-3-carboxylate C->D Cyclization E Hydrolysis (e.g., NaOH, H₂O/EtOH) D->E F 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid E->F Acidification

Caption: Proposed Fischer Indole Synthesis of the target compound.

Step-by-Step Protocol:

  • Hydrazone Formation: To a solution of 4-chloro-5-fluoro-phenylhydrazine (1.0 eq) in ethanol, add ethyl pyruvate (1.1 eq). The mixture is stirred at room temperature for 1-2 hours to form the corresponding hydrazone.

  • Fischer Indole Synthesis: The formed hydrazone is then treated with an acid catalyst, such as sulfuric acid or polyphosphoric acid, and heated to induce cyclization. The reaction progress is monitored by thin-layer chromatography.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into ice water. The precipitated solid, ethyl 6-chloro-5-fluoro-1H-indole-3-carboxylate, is collected by filtration, washed with water, and purified by recrystallization.

  • Hydrolysis: The purified ester is then hydrolyzed to the carboxylic acid by heating with a base, such as sodium hydroxide, in a mixture of ethanol and water.

  • Acidification and Isolation: After hydrolysis, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the final product, 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid. The pure product is obtained after filtration, washing with water, and drying.

Preliminary Biological Activity Screening

Based on the known activities of related indole-3-carboxylic acid derivatives, a tiered screening approach is recommended to efficiently assess the biological potential of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid.

Antihypertensive Activity Evaluation

Rationale: Novel indole-3-carboxylic acid derivatives have shown promise as angiotensin II receptor 1 (AT1) antagonists, a key mechanism for controlling blood pressure[2][9].

Experimental Workflow:

Antihypertensive_Screening_Workflow A In vitro AT1 Receptor Binding Assay B Functional Cellular Assay (e.g., Calcium mobilization) A->B Active C In vivo Blood Pressure Monitoring in Spontaneously Hypertensive Rats (SHR) B->C Potent Antagonist D Lead Candidate C->D Efficacious

Caption: Workflow for antihypertensive activity screening.

Detailed Protocols:

  • In vitro AT1 Receptor Binding Assay:

    • Utilize a commercially available radioligand binding assay kit.

    • Incubate membranes from cells overexpressing the human AT1 receptor with a radiolabeled ligand (e.g., [¹²⁵I]-Angiotensin II) in the presence of varying concentrations of the test compound.

    • Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound for the AT1 receptor. Losartan can be used as a positive control.

  • In vivo Blood Pressure Monitoring:

    • Use adult male spontaneously hypertensive rats (SHRs).

    • Administer the test compound orally at a suitable dose (e.g., 10 mg/kg).

    • Monitor systolic and diastolic blood pressure continuously for 24 hours using telemetry or a tail-cuff method.

    • A vehicle control group and a positive control group (e.g., losartan) should be included.

Antimicrobial Activity Screening

Rationale: Indole-3-carboxylic acid conjugates have demonstrated broad-spectrum antibacterial and antifungal activities[3][4].

Experimental Workflow:

Antimicrobial_Screening_Workflow A Broth Microdilution Assay for MIC Determination C Mechanism of Action Studies (e.g., DNA gyrase inhibition) A->C Active B Panel of Pathogenic Bacteria and Fungi B->A D Promising Antimicrobial Agent C->D Novel Mechanism

Caption: Workflow for antimicrobial activity screening.

Detailed Protocol: Broth Microdilution Assay

  • Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Include positive (standard antibiotic/antifungal) and negative (vehicle) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity Screening

Rationale: The indole-3-carboxylic acid scaffold has been utilized to develop dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1, which are key targets in cancer therapy[5].

Experimental Workflow:

Anticancer_Screening_Workflow A In vitro Cytotoxicity Assay (e.g., MTT or CellTiter-Glo) C Target-based Assays (e.g., Bcl-2/Mcl-1 binding) A->C Potent Cytotoxicity B Panel of Cancer Cell Lines B->A D Apoptosis Induction Assay (e.g., Caspase activation) C->D Target Engagement E Potential Anticancer Drug Candidate D->E Pro-apoptotic

Caption: Workflow for anticancer activity screening.

Detailed Protocol: MTT Cytotoxicity Assay

  • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be calculated.

Concluding Remarks and Future Directions

This technical guide provides a foundational roadmap for the preliminary biological evaluation of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid. The proposed synthetic route and the tiered screening strategy in key therapeutic areas—hypertension, infectious diseases, and oncology—are designed to efficiently uncover the pharmacological potential of this novel compound. Positive results in any of these initial assays will warrant further investigation, including more detailed mechanism of action studies, in vivo efficacy models, and preliminary pharmacokinetic and toxicological profiling. The unique halogenation pattern of this indole derivative suggests the potential for novel biological activities and a favorable drug-like profile, making it a compelling candidate for further research and development.

References

  • Volov, A. A., et al. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. Bioorganic & Medicinal Chemistry Letters, 90, 129349. [Link]

  • Jadeja, Y. S., et al. (2023). A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. RSC Advances, 13(38), 26785-26801. [Link]

  • Reddy, M. S., et al. (2010). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. International Research Journal of Pharmacy, 1(1), 436-440. [Link]

  • Request PDF. (n.d.). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. ResearchGate. [Link]

  • Liu, T., et al. (2017). Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors. Bioorganic & Medicinal Chemistry, 25(6), 1939-1948. [Link]

  • Li, Y., et al. (2012). 6-Fluoro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1429. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 27). 6-Chloro-5-fluoroindole: A Vital Intermediate for Pharmaceutical Research. [Link]

  • PubChem. (n.d.). 1H-Indole-3-carboxylic acid, 6-chloro-5-fluoro-. [Link]

  • Frontiers. (n.d.). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. [Link]

  • Request PDF. (n.d.). Synthesis and biological activities of 1H-indole-1-carboxylic acid aryl esters as a marine antifouling coating. ResearchGate. [Link]

Sources

Methodological & Application

Step-by-step synthesis pathway for 6-Chloro-5-fluoro-1h-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis of 6-Chloro-5-fluoro-1H-indole-3-carboxylic Acid

Abstract

6-Chloro-5-fluoro-1H-indole-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. This application note provides a detailed, step-by-step synthetic pathway for its preparation, designed for researchers and professionals in drug development. The described methodology is a robust, four-step sequence commencing with the diazotization of commercially available 4-chloro-3-fluoroaniline. The resulting diazonium salt is utilized in a Japp-Klingemann reaction to form a key hydrazone intermediate, which is subsequently cyclized via the Fischer indole synthesis. The final step involves the saponification of the resulting ester to yield the target carboxylic acid. This guide emphasizes the mechanistic rationale behind procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Strategic Importance of Functionalized Indoles

The indole nucleus is a privileged scaffold found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a frequent component of biologically active molecules. Specifically, halogenated indole-3-carboxylic acids serve as critical intermediates for synthesizing targeted therapeutics, including kinase inhibitors and receptor modulators. The synthesis of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid presents a specific challenge in controlling regioselectivity. The pathway detailed herein leverages classic, high-yield reactions to construct the indole core with the desired substitution pattern in a controlled and scalable manner.

The chosen synthetic strategy combines the Japp-Klingemann and Fischer indole syntheses. The Japp-Klingemann reaction is an effective method for preparing arylhydrazones from aryl diazonium salts and β-keto-esters.[2][3] These hydrazones are ideal precursors for the subsequent Fischer indole synthesis, a powerful acid-catalyzed cyclization that forms the indole ring system.[4][5] This combination provides a reliable and well-documented route to the target molecule.

Overall Synthetic Pathway

The synthesis proceeds through four distinct stages, starting from 4-chloro-3-fluoroaniline. The workflow is designed to produce intermediates that can be isolated and purified, ensuring high quality of the final product.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Japp-Klingemann Reaction cluster_2 Step 3: Fischer Indole Synthesis cluster_3 Step 4: Saponification A 4-Chloro-3-fluoroaniline B (4-Chloro-3-fluorophenyl)diazonium chloride A->B  NaNO2, HCl  0-5 °C C Ethyl 2-((4-chloro-3-fluorophenyl)hydrazono)propanoate B->C  Ethyl acetoacetate,  Sodium Acetate, 0-5 °C D Ethyl 6-chloro-5-fluoro-1H-indole-3-carboxylate C->D  Polyphosphoric Acid (PPA)  or Eaton's Reagent, Heat E 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid D->E  1. NaOH (aq)  2. HCl (aq)

Diagram 1: Overall four-step synthesis workflow.

Experimental Protocols & Mechanistic Insights

This section provides detailed procedures for each synthetic step. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of (4-Chloro-3-fluorophenyl)diazonium chloride (Intermediate B)

Causality: The diazotization of an arylamine must be performed at low temperatures (0–5 °C) because diazonium salts are thermally unstable and can decompose violently or undergo unwanted side reactions at higher temperatures. The strong acid (HCl) protonates nitrous acid, which is formed in situ from sodium nitrite, generating the highly electrophilic nitrosonium ion (NO+), the active agent for diazotization.

Procedure:

  • To a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 4-chloro-3-fluoroaniline (0.1 mol, 14.56 g).

  • Add concentrated hydrochloric acid (0.25 mol, 25 mL) and 50 mL of water. Stir the mixture until the aniline salt dissolves completely.

  • Cool the flask in an ice-salt bath to maintain an internal temperature of 0–5 °C.

  • In a separate beaker, dissolve sodium nitrite (0.11 mol, 7.59 g) in 30 mL of water and cool the solution.

  • Add the sodium nitrite solution dropwise to the aniline hydrochloride solution over 30 minutes, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0–5 °C. The resulting pale yellow solution of the diazonium salt is used immediately in the next step without isolation.

Protocol 2: Synthesis of Ethyl 2-((4-chloro-3-fluorophenyl)hydrazono)propanoate (Intermediate C)

Causality: This step is a Japp-Klingemann reaction.[6] The β-keto-ester (ethyl acetoacetate) is deprotonated by the mild base (sodium acetate) to form an enolate. This enolate acts as a nucleophile, attacking the electrophilic terminal nitrogen of the diazonium salt to form an azo compound. Under the reaction conditions, this azo intermediate undergoes hydrolysis and cleavage of the acetyl group, yielding the more stable hydrazone of ethyl pyruvate.[2][3]

Procedure:

  • In a 1 L flask, dissolve ethyl acetoacetate (0.1 mol, 13.01 g) and sodium acetate trihydrate (0.3 mol, 40.82 g) in 200 mL of ethanol.

  • Cool this solution to 0–5 °C in an ice bath with vigorous stirring.

  • Slowly add the freshly prepared diazonium salt solution from Protocol 1 to the ethyl acetoacetate solution over approximately 1 hour. Maintain the temperature below 5 °C throughout the addition. A yellow-orange precipitate will form.

  • After the addition is complete, continue stirring the reaction mixture at 0–5 °C for 2 hours.

  • Allow the mixture to warm to room temperature and stir for an additional 4 hours or overnight.

  • Filter the resulting solid precipitate and wash it thoroughly with cold water to remove inorganic salts.

  • Recrystallize the crude product from an ethanol/water mixture to yield the pure hydrazone as a crystalline solid.

Protocol 3: Synthesis of Ethyl 6-chloro-5-fluoro-1H-indole-3-carboxylate (Intermediate D)

Causality: This is the core Fischer indole synthesis.[4] The reaction is catalyzed by a strong acid, which protonates the hydrazone, facilitating tautomerization to an ene-hydrazine intermediate. This is followed by a key[7][7]-sigmatropic rearrangement, which forms a new carbon-carbon bond.[8] Subsequent cyclization and elimination of ammonia, driven by the formation of the stable aromatic indole ring, yields the product.[9] Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) are excellent catalysts as they act as both the acid and a dehydrating agent.

G A Hydrazone B Ene-hydrazine (Tautomer) A->B H⁺ C [3,3]-Sigmatropic Rearrangement Intermediate B->C [3,3] Shift D Cyclized Aminal C->D H⁺, Cyclization E Aromatic Indole (Product) D->E -NH₃

Diagram 2: Simplified mechanism of the Fischer Indole Synthesis.

Procedure:

  • Place the dried hydrazone (Intermediate C, 0.05 mol) into a flask.

  • Add polyphosphoric acid (PPA) (approx. 10 times the weight of the hydrazone) or Eaton's reagent.

  • Heat the mixture with stirring to 80–100 °C. Monitor the reaction by TLC until the starting material is consumed (typically 1–3 hours).

  • Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the product.

  • Neutralize the aqueous slurry with a saturated solution of sodium bicarbonate or sodium hydroxide.

  • Filter the solid product, wash with water until the filtrate is neutral, and dry under vacuum.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture).

Protocol 4: Synthesis of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid (Final Product)

Causality: Saponification is the base-mediated hydrolysis of an ester to a carboxylate salt. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent elimination of the ethoxide leaving group forms the carboxylic acid, which is immediately deprotonated by the basic conditions to form the carboxylate salt. Acidification in the final workup step protonates the carboxylate to yield the final carboxylic acid product, which typically precipitates from the aqueous solution.

Procedure:

  • Suspend the ethyl indole-3-carboxylate (Intermediate D, 0.04 mol) in a mixture of ethanol (100 mL) and water (50 mL).

  • Add sodium hydroxide (0.12 mol, 4.8 g) and heat the mixture to reflux.

  • Maintain reflux for 2–4 hours, monitoring by TLC until the starting ester is fully consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath.

  • Acidify the solution to pH 2–3 by slowly adding 2M hydrochloric acid. A precipitate will form.

  • Stir the slurry in the ice bath for 30 minutes, then filter the solid.

  • Wash the filter cake with cold water and dry thoroughly under vacuum to yield the final product, 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid.

Data Summary

The following table summarizes the typical quantities and expected yields for the synthesis based on a 0.1 mole starting scale for the aniline.

StepStarting MaterialKey ReagentsTemp (°C)Time (h)ProductMol. Wt. ( g/mol )Expected Yield (%)
14-Chloro-3-fluoroanilineNaNO₂, HCl0–51Diazonium Salt-(in situ)
2Diazonium SaltEthyl acetoacetate0–56Hydrazone (C)260.6680–90
3Hydrazone (C)PPA or Eaton's Reagent80–1001–3Ethyl Ester (D)243.6575–85
4Ethyl Ester (D)NaOH, then HClReflux2–4Carboxylic Acid (E)215.5990–98

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for producing 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid. By employing the Japp-Klingemann reaction followed by the Fischer indole synthesis, this pathway offers excellent control over regiochemistry and consistently high yields. The protocols and mechanistic explanations provided herein are intended to equip researchers with the necessary tools to confidently synthesize this and other related functionalized indole derivatives for applications in pharmaceutical and chemical research.

References

  • Jia, Y., & co-workers. (2013). Pd-catalyzed C4 alkenylation of tryptophan derivatives.
  • Daugulis, O., & co-workers. (2012). Pd(II)-catalyzed C–H arylations of free (NH) indoles. Journal of Organic Chemistry.
  • Zhao, Y. (2010). Auxin biosynthesis and its role in plant development. Annual Review of Plant Biology.
  • Li, C.-J., & co-workers. (2010). Cu-catalyzed CDC reaction of 1-methyl indoles.
  • Sundberg, R. J. (1996). Indoles. Academic Press.
  • Leimgruber, W., & Batcho, A. D. (1983). Organic Syntheses, Coll. Vol. 7, p.463; Vol. 61, p.8. Available at: [Link]

  • Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. Available at: [Link]

  • Patent CN102786460A. (2012). Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.
  • Wikipedia contributors. (2023). Japp–Klingemann reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Wikipedia contributors. (2023). Fischer indole synthesis. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Professor Dave Explains. (2021). Fischer Indole Synthesis. YouTube. Available at: [Link]

  • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373-401. Available at: [Link]

  • ChemEurope. (n.d.). Japp-Klingemann reaction. ChemEurope.com. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic-Chemistry.org. Available at: [Link]

  • Wallace, D. J., et al. (2010). Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate. Organic Process Research & Development, 14(5), 1146-1151. Available at: [Link]

  • Kotha, S., et al. (2006).
  • Podlech, J., & Plietker, B. (2018). The Fischer Indole Synthesis: A Classic for More Than 130 Years. In Classics in Stereoselective Synthesis. Wiley-VCH.

Sources

Application Note: HPLC Method Development and ICH Q2(R2) Validation for 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification and purity assessment of halogenated indole derivatives is a critical step in modern drug development and agrochemical synthesis. This application note provides a comprehensive, self-validating protocol for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid (CAS 920023-30-9)[1]. By bridging physicochemical theory with empirical chromatographic behavior, this guide establishes a robust method optimized for specificity and reproducibility, fully compliant with the latest ICH Q2(R2) validation guidelines[2][3].

Physicochemical Profiling & Method Rationale

To design a robust analytical method, one must first understand the molecular behavior of the target analyte. 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid presents three distinct structural challenges that dictate our chromatographic strategy:

  • The Carboxylic Acid Moiety (pKa ~3.8): Carboxylic acids exist in an equilibrium between their neutral (protonated) and ionized (deprotonated) states. If analyzed at a neutral pH, the molecule will partially ionize, leading to split peaks, poor retention, and severe tailing due to secondary electrostatic interactions with unreacted silanols on the silica stationary phase. Causality: We mandate the use of 0.1% Trifluoroacetic acid (TFA) in the aqueous mobile phase. TFA lowers the pH to ~2.0, well below the pKa, ensuring the analyte remains fully unionized and partitions predictably into the hydrophobic stationary phase[4][5].

  • Halogenated Lipophilicity: The addition of chlorine and fluorine at the 6- and 5-positions significantly increases the hydrophobicity of the indole core compared to unsubstituted indole-3-carboxylic acid[1]. Causality: A high-efficiency C18 column (end-capped) is required to handle this lipophilicity, paired with a gradient elution strategy that ramps up to a high concentration of Acetonitrile to ensure complete elution.

  • Indole Chromophore: The highly conjugated indole ring exhibits strong π−π∗ transitions. Causality: While 220 nm offers maximum absolute sensitivity, it is highly susceptible to baseline drift from organic solvent absorbance during a gradient run. We select 280 nm as the primary quantitation wavelength to maximize specificity for the indole core while eliminating low-UV background noise[4].

MethodDev A 1. Physicochemical Profiling pKa ~3.8, Halogenated Indole B 2. Stationary Phase C18 for High Lipophilicity A->B C 3. Mobile Phase pH 2.0 (0.1% TFA) to Suppress Ionization B->C D 4. Gradient Design Water/ACN Ramp for Impurity Clearance C->D E 5. UV Detection 280 nm for Indole Specificity D->E

Figure 1: Step-by-step logic for RP-HPLC method development of halogenated indoles.

Chromatographic Experimental Protocol

This protocol is designed as a self-validating system. System Suitability Testing (SST) must be passed prior to any sample analysis to confirm the instrument is fit for purpose.

Reagents and Materials
  • Analyte: 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid reference standard (>99.0% purity)[1].

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifier: HPLC-grade Trifluoroacetic acid (TFA).

  • Column: C18, 150 mm × 4.6 mm, 3 µm particle size (End-capped).

Mobile Phase & Diluent Preparation
  • Mobile Phase A (0.1% TFA in Water): Transfer 1.0 mL of TFA into 1000 mL of Milli-Q water. Mix thoroughly, filter through a 0.22 µm PTFE membrane, and degas via sonication for 10 minutes.

  • Mobile Phase B (Acetonitrile): Filter 1000 mL of ACN through a 0.22 µm PTFE membrane and degas.

  • Diluent: Mix Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio. Note: Using the mobile phase starting conditions as a diluent prevents solvent-shock and peak distortion upon injection.

Standard Preparation
  • Stock Solution (100 µg/mL): Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Add 50 mL of diluent. Sonicate for 10 minutes to ensure complete dissolution of the lipophilic core, then make up to volume with diluent.

  • Working Standard (10 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with diluent.

Instrument Setup & Gradient Program
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C (Stabilizes retention times and reduces system backpressure).

  • Injection Volume: 10 µL

  • Detection: PDA/DAD scanning from 200–400 nm; Quantitation extracted at 280 nm.

Table 1: Optimized Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Rationale
0.09010Equilibration; elution of highly polar void impurities.
2.09010Isocratic hold to stabilize baseline.
12.01090Linear ramp to elute the lipophilic halogenated indole.
15.01090High-organic wash to clear strongly retained hydrophobic dimers.
15.19010Return to initial conditions.
20.09010Column re-equilibration for the next injection.

ICH Q2(R2) Validation Framework

Following method optimization, the procedure must be validated according to the modernized ICH Q2(R2) guidelines to prove it is fit for its intended analytical purpose across its lifecycle[2][3][6].

Validation A ICH Q2(R2) Validation B Specificity Forced Degradation A->B C Linearity 25% - 150% Range A->C D Accuracy Spike Recovery A->D E Precision RSD < 2.0% A->E F Robustness Method Variations A->F

Figure 2: Analytical validation lifecycle according to ICH Q2(R2) guidelines.

System Suitability Testing (SST)

Before executing validation parameters, the system must pass SST using six replicate injections of the Working Standard (10 µg/mL).

Table 2: System Suitability Criteria

ParameterAcceptance CriteriaScientific Justification
Retention Time RSD 1.0%Ensures pump delivery and column equilibration are stable.
Peak Area RSD 2.0%Confirms autosampler precision and detector stability.
Tailing Factor ( Tf​ ) 1.5Verifies that ionization is successfully suppressed by the TFA.
Theoretical Plates ( N ) 3000Confirms column efficiency and proper packing integrity.
Specificity & Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of impurities. Under ICH Q2(R2), this requires forced degradation studies[2].

  • Protocol: Subject the Stock Solution to 0.1N HCl (Acid), 0.1N NaOH (Base), 3% H2​O2​ (Oxidation), and UV Light (Photolysis) for 24 hours.

  • Acceptance: The 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid peak must resolve completely from all degradation products. Peak purity assessment via PDA must show a Purity Angle < Purity Threshold.

Linearity and Range
  • Protocol: Prepare five concentration levels representing 25%, 50%, 100%, 125%, and 150% of the nominal working concentration (2.5 µg/mL to 15.0 µg/mL). Inject each level in triplicate.

  • Acceptance: Perform linear regression analysis (Area vs. Concentration). The correlation coefficient ( R2 ) must be 0.999. The y-intercept should be 5% of the 100% level response[6].

Accuracy (Recovery)
  • Protocol: Spike known quantities of the reference standard into a blank matrix at three levels: 50%, 100%, and 150% of the target concentration. Prepare three replicates per level (9 determinations total).

  • Acceptance: Mean recovery at each level must fall between 98.0% and 102.0%, proving the method is free from matrix-induced signal suppression or enhancement[2].

Precision (Repeatability & Intermediate Precision)
  • Protocol: For Repeatability, prepare six independent sample preparations at 100% concentration and analyze on the same day. For Intermediate Precision, have a second analyst repeat the process on a different day using a different HPLC system.

  • Acceptance: The Relative Standard Deviation (RSD) of the calculated concentrations must be 2.0% for both repeatability and intermediate precision[6].

Robustness
  • Protocol: Deliberately introduce small, controlled variations to the method parameters to test reliability.

    • Flow rate: ± 0.1 mL/min

    • Column Temperature: ± 5°C

    • Mobile Phase A pH: ± 0.2 units (Adjust TFA volume slightly)

  • Acceptance: The System Suitability criteria (Table 2) must still be met under all variant conditions, ensuring the method can withstand normal day-to-day laboratory fluctuations[2].

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / European Medicines Agency (EMA) URL:[Link]

  • Analyses of Indole Compounds in Sugar Cane Juice by High Performance Liquid Chromatography Source: MDPI - Molecules URL:[Link]

  • Pharmacokinetics and Tissue Disposition of Indole-3-carbinol and Its Acid Condensation Products Source: American Association for Cancer Research (AACR) Journals URL:[Link]

Sources

The Privileged Scaffold: 6-Chloro-5-fluoro-1H-indole-3-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a multitude of biological targets with high affinity.[1][2] Within this esteemed class of heterocycles, strategic halogenation offers a powerful tool to modulate physicochemical properties and enhance biological activity. This guide focuses on a particularly compelling building block: 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid . The unique substitution pattern of this molecule provides a vector for potent and selective drug design, as exemplified by its central role in the development of novel therapeutics targeting metabolic diseases, cancer, and viral infections.

This document serves as a comprehensive resource for researchers, providing in-depth application notes on the therapeutic potential of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid derivatives and detailed protocols for their synthesis and biological evaluation.

I. The Therapeutic Promise: Key Applications

The primary therapeutic value of the 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid scaffold is demonstrated by its incorporation into the potent and selective AMP-activated protein kinase (AMPK) activator, PF-06409577 .[3] This small molecule has illuminated several promising therapeutic avenues.

Metabolic Disorders: A New Frontier

Diabetic Nephropathy and NAFLD: PF-06409577, with its 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid core, has been extensively investigated as a potential treatment for diabetic nephropathy and non-alcoholic fatty liver disease (NAFLD).[4][5] By directly activating AMPK, a master regulator of cellular energy homeostasis, PF-06409577 has been shown to:

  • Inhibit de novo lipid and cholesterol synthesis pathways.[4]

  • Reduce hepatic lipid accumulation.[4]

  • Lower systemic cholesterol levels in preclinical rodent and primate models.[4]

These effects highlight the potential of targeting AMPK with derivatives of this scaffold to combat the growing epidemic of metabolic diseases.

Oncology: Targeting Cancer Cell Metabolism

The dysregulated metabolism of cancer cells presents a therapeutic vulnerability. The activation of AMPK by PF-06409577 has shown promise in the context of oncology, particularly in osteosarcoma.[6] Mechanistically, activation of AMPK in cancer cells can lead to:

  • Inhibition of the mTORC1 signaling pathway, a key regulator of cell growth and proliferation.

  • Induction of autophagy.

  • Downregulation of multiple receptor tyrosine kinases.

  • Induction of apoptosis and cell cycle arrest.[6]

These findings suggest that the 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid scaffold can be a valuable starting point for the design of novel anticancer agents that exploit the metabolic dependencies of tumors.

Antiviral Applications: A Host-Directed Approach

Emerging research has revealed a novel application for AMPK activators in the fight against viral infections. PF-06409577 has been shown to inhibit the replication of flaviviruses, such as West Nile Virus (WNV), Zika Virus (ZIKV), and Dengue Virus (DENV).[7] The antiviral mechanism is not directed at the virus itself but rather at the host cell's lipid metabolism, which the virus hijacks for its own replication. By activating AMPK, PF-06409577 modulates host cell lipid synthesis, thereby creating an inhospitable environment for viral propagation.[7] This host-directed antiviral strategy offers the potential for broad-spectrum activity against a range of viruses.

II. In the Laboratory: Synthesis and Biological Evaluation

The successful application of the 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid scaffold in drug discovery programs relies on robust synthetic methodologies and reliable biological assays. This section provides detailed, field-proven protocols for both.

Synthesis of a 6-Chloro-5-fluoro-1H-indole-3-carboxylic Acid Derivative: A Representative Protocol

This protocol describes a general method for the synthesis of a derivative of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid, which can be adapted for the creation of a library of analogs for structure-activity relationship (SAR) studies. The synthesis involves a Fischer indole synthesis followed by functionalization.

Synthesis_Workflow A 4-Chloro-5-fluoro-phenylhydrazine C Fischer Indole Synthesis (Acid catalyst, e.g., H2SO4 or PPA) A->C B Ethyl pyruvate B->C D Ethyl 6-chloro-5-fluoro-1H-indole-2-carboxylate C->D E Vilsmeier-Haack Reaction (POCl3, DMF) D->E F Ethyl 3-formyl-6-chloro-5-fluoro-1H-indole-2-carboxylate E->F G Oxidation (e.g., Jones oxidation or Pinnick oxidation) F->G H 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid derivative G->H

Caption: Synthetic workflow for a 6-chloro-5-fluoro-1H-indole-3-carboxylic acid derivative.

Step-by-Step Methodology:

  • Fischer Indole Synthesis:

    • To a solution of 4-chloro-5-fluoro-phenylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add ethyl pyruvate (1.1 eq).

    • Add an acid catalyst, for example, a few drops of concentrated sulfuric acid or polyphosphoric acid (PPA).

    • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry to yield ethyl 6-chloro-5-fluoro-1H-indole-2-carboxylate.

  • Vilsmeier-Haack Formylation:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), cool a solution of phosphorus oxychloride (POCl3, 1.5 eq) in anhydrous N,N-dimethylformamide (DMF) to 0°C.

    • Add a solution of ethyl 6-chloro-5-fluoro-1H-indole-2-carboxylate (1.0 eq) in anhydrous DMF dropwise to the cooled Vilsmeier reagent.

    • Allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 1-3 hours, monitoring by TLC.

    • Cool the reaction mixture and carefully quench by pouring it onto crushed ice with vigorous stirring.

    • Neutralize the solution with a base (e.g., sodium hydroxide or sodium bicarbonate solution) until a precipitate forms.

    • Collect the solid by filtration, wash with water, and dry to afford ethyl 3-formyl-6-chloro-5-fluoro-1H-indole-2-carboxylate.

  • Oxidation to the Carboxylic Acid:

    • Dissolve the ethyl 3-formyl-6-chloro-5-fluoro-1H-indole-2-carboxylate (1.0 eq) in a suitable solvent system, such as a mixture of acetone and water.

    • Cool the solution to 0°C and add an oxidizing agent. For a Pinnick oxidation, a solution of sodium chlorite (NaClO2, 2.0 eq) and a scavenger like 2-methyl-2-butene are used. For a Jones oxidation, Jones reagent is added dropwise until a persistent orange color is observed.

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

    • Quench the reaction (e.g., with sodium sulfite for Jones oxidation) and acidify the aqueous layer with HCl to precipitate the carboxylic acid.

    • Extract the product with an organic solvent like ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid derivative.

Note: This is a generalized protocol. Reaction conditions, solvents, and purification methods may require optimization for specific derivatives.

Biological Evaluation: In Vitro AMPK Activation Assay

To assess the biological activity of newly synthesized derivatives, a robust and reliable assay is crucial. This protocol details an in vitro ELISA-based assay to measure the activation of AMPK.[8][9]

AMPK_Assay_Workflow A Prepare Kinase Reaction Mixture (AMPK enzyme, SAMS peptide substrate, ATP, Test Compound) B Incubate to allow for phosphorylation of SAMS peptide A->B C Transfer to microplate for peptide immobilization B->C D Wash to remove unbound components C->D E Add Primary Antibody (Anti-phospho-SAMS) D->E F Wash to remove unbound primary antibody E->F G Add Secondary Antibody (HRP-conjugated) F->G H Wash to remove unbound secondary antibody G->H I Add HRP substrate and measure signal (e.g., colorimetric or chemiluminescent) H->I

Caption: Workflow for an ELISA-based AMPK activation assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a 5x kinase buffer (e.g., 200mM Tris-HCl, pH 7.4, 100mM MgCl2, 0.5mg/ml BSA, 0.25mM DTT).

    • Prepare stock solutions of recombinant AMPK α1β1γ1 enzyme, SAMS peptide substrate, and ATP.

    • Prepare serial dilutions of the test compound (and a positive control like PF-06409577) in a suitable solvent (e.g., DMSO).

  • Kinase Reaction:

    • In a PCR tube or 96-well plate, set up the kinase reaction (final volume of 20-50 µL). A typical reaction mixture contains:

      • Kinase buffer (1x final concentration)

      • AMPK enzyme (e.g., 20 ng)

      • SAMS peptide (e.g., 100-200 µM)

      • ATP (e.g., 50-100 µM)

      • Test compound at various concentrations (final DMSO concentration should be kept low, e.g., <1%).

    • Include appropriate controls: no enzyme, no ATP, and vehicle (DMSO) control.

    • Incubate the reaction mixture at 30°C for 30-60 minutes.

  • ELISA Detection:

    • Coat a high-binding 96-well plate (e.g., Nunc Immobilizer Amino microplate) with the kinase reaction mixture and incubate to allow for covalent conjugation of the SAMS peptide.

    • Wash the plate several times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound components.

    • Block the remaining protein-binding sites with a blocking buffer (e.g., 5% BSA in PBS).

    • Add a primary antibody that specifically recognizes the phosphorylated SAMS peptide (e.g., anti-phospho-Acetyl-CoA Carboxylase (Ser79) antibody) and incubate.

    • Wash the plate to remove the unbound primary antibody.

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody and incubate.

    • Wash the plate to remove the unbound secondary antibody.

    • Add an HRP substrate (e.g., TMB) and allow the color to develop.

    • Stop the reaction with a stop solution (e.g., 1M H2SO4).

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the background signal (no enzyme control) from all other readings.

    • Plot the absorbance as a function of the test compound concentration.

    • Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) using a suitable non-linear regression model.

Quantitative Data Summary:

CompoundTargetAssayPotency (EC50/IC50)
PF-06409577AMPK α1β1γ1In vitro kinase assay7 nM (EC50)[5][10]
PF-06409577hERGPatch-clamp assay>100 µM (IC50)[10]
PF-06409577Cytochrome P450Microsomal activity>100 µM (IC50)[10]

III. Conclusion and Future Directions

The 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid scaffold has proven to be a highly valuable starting point for the development of potent and selective small molecule modulators of critical biological targets. The success of the AMPK activator PF-06409577 in preclinical models of metabolic, oncologic, and infectious diseases underscores the therapeutic potential embedded within this unique chemical entity.

Future research should focus on exploring the derivatization of this scaffold to target other kinases and enzymes, leveraging the favorable physicochemical properties imparted by the chloro and fluoro substituents. The detailed protocols provided herein offer a solid foundation for researchers to synthesize and evaluate novel compounds based on this privileged structure, paving the way for the next generation of innovative therapeutics.

IV. References

  • Shulman, G. I., et al. (2018). Activation of Liver AMPK with PF-06409577 Corrects NAFLD and Lowers Cholesterol in Rodent and Primate Preclinical Models. Cell Metabolism, 27(4), 813-825.e4. [Link]

  • Jiménez de Oya, N., et al. (2018). Direct Activation of Adenosine Monophosphate-Activated Protein Kinase (AMPK) by PF-06409577 Inhibits Flavivirus Infection through Modification of Host Cell Lipid Metabolism. Antimicrobial Agents and Chemotherapy, 62(7), e00360-18. [Link]

  • Li, S., et al. (2019). PF-06409577 Activates AMPK Signaling and Inhibits Osteosarcoma Cell Growth. Frontiers in Oncology, 9, 75. [Link]

  • Zhang, Y., et al. (2022). An Enzyme-Linked Immunosorbent Assay (ELISA)-based Activity Assay for AMP-Activated Protein Kinase (AMPK). bioRxiv. [Link]

  • BioAssay Systems. (n.d.). EnzyFluoTM AMPK Phosphorylation Assay Kit. Retrieved from [Link]

  • Zhang, Y., et al. (2023). An enzyme-linked immunosorbent assay (ELISA)-based activity assay for AMP-activated protein kinase (AMPK). MethodsX, 10, 102071. [Link]

  • Lou, L. & Luo, M. (2012). 6-Fluoro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1580. [Link]

  • Wang, F., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 968181. [Link]

  • Wallace, A. C., et al. (2010). Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate: A Key Intermediate in the Preparation of an HIV NNRTI Candidate. Organic Process Research & Development, 14(5), 1148-1153. [Link]

  • Kumar, S., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. [Link]

  • PubChem. (n.d.). PF-06409577. Retrieved from [Link]

  • Ishii, A., et al. (1996). A practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. Heterocycles, 43(12), 2701-2712. [Link]

  • Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4770. [Link]

  • ResearchGate. (n.d.). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. Retrieved from [Link]

Sources

Application Note: Structural Elucidation of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Introduction: The Significance of Substituted Indoles and the Role of NMR

Indole and its derivatives are fundamental scaffolds in a vast array of biologically active compounds, including many pharmaceuticals and natural products.[1][2] The specific substitution pattern on the indole ring dramatically influences the molecule's chemical properties and biological activity. 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid is a halogenated indole derivative with potential applications in medicinal chemistry and materials science.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the structural elucidation of organic molecules in solution.[3][4] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[5] This guide will detail the necessary steps to obtain and interpret high-quality ¹H and ¹³C NMR spectra for the title compound.

Theoretical Principles of NMR Spectroscopy

Atomic nuclei with an odd number of protons or neutrons possess a quantum mechanical property known as spin, which generates a magnetic moment. When placed in an external magnetic field (B₀), these nuclei can align with (low-energy state) or against (high-energy state) the field. The application of a radiofrequency pulse can induce a transition between these energy states. The specific frequency required for this transition is known as the resonance frequency, which is highly sensitive to the local electronic environment of the nucleus.[3] This variation in resonance frequency, termed the chemical shift (δ) , is the cornerstone of NMR spectroscopy and allows for the differentiation of chemically non-equivalent nuclei within a molecule.[5]

Another critical parameter is the spin-spin coupling (J-coupling) , which arises from the interaction of the magnetic moments of neighboring nuclei, mediated by the bonding electrons.[5] This coupling results in the splitting of NMR signals into multiplets, providing valuable information about the connectivity of atoms.

Predicted ¹H and ¹³C NMR Spectral Data

In the absence of experimental data, we can predict the approximate chemical shifts for 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid based on the known effects of substituents on the indole ring system. The electron-withdrawing effects of the chlorine, fluorine, and carboxylic acid groups, along with the inherent electronic properties of the indole ring, will govern the spectral features.

Molecular Structure

Caption: Structure of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants (J) for 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid in DMSO-d₆. DMSO-d₆ is a common solvent for carboxylic acids due to its ability to solubilize polar compounds and the exchangeable protons (NH and COOH) are readily observed.

Proton Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Notes
H1 (NH)12.0 - 12.5br s-Broad singlet, exchangeable with D₂O.
H28.1 - 8.3d~3.0Doublet due to coupling with H1 (if resolved) or singlet.
H47.8 - 8.0d~4.0 (JH-F)Doublet due to coupling with the fluorine at C5.
H77.5 - 7.7s-Singlet, as adjacent carbons are substituted.
COOH12.5 - 13.5br s-Broad singlet, exchangeable with D₂O.
Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are presented below. The values are influenced by the electronegativity of the halogen substituents and the resonance effects within the indole ring.

Carbon Predicted δ (ppm) Notes
C2125 - 130
C3108 - 112
C3a125 - 130Quaternary carbon.
C4112 - 115 (d)Doublet due to C-F coupling.
C5150 - 155 (d)Doublet due to direct C-F coupling (large J value).
C6120 - 125
C7115 - 120
C7a135 - 140Quaternary carbon.
COOH165 - 170Carboxylic acid carbonyl.

Experimental Protocols

The following protocols provide a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation
  • Compound Purity: Ensure the sample of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent. DMSO-d₆ is recommended due to the carboxylic acid functionality. Deuterated chloroform (CDCl₃) can also be used, but the acidic proton may exchange or be very broad.[3]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference to calibrate the chemical shift scale to 0.00 ppm.

  • Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Degassing (Optional): For high-resolution experiments or samples sensitive to oxidation, the sample can be degassed by bubbling an inert gas (e.g., argon) through the solution for several minutes.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of compound dissolve Dissolve in 0.6-0.7 mL DMSO-d6 weigh->dissolve add_tms Add TMS internal standard dissolve->add_tms transfer Transfer to 5 mm NMR tube add_tms->transfer insert_sample Insert sample into magnet lock_shim Lock and shim the spectrometer insert_sample->lock_shim acquire_1h Acquire 1H spectrum lock_shim->acquire_1h acquire_13c Acquire 13C spectrum acquire_1h->acquire_13c ft Fourier Transform phase Phase correction ft->phase baseline Baseline correction phase->baseline integrate Integration (1H) baseline->integrate peak_pick Peak picking integrate->peak_pick

Sources

In vitro assay protocols utilizing 6-Chloro-5-fluoro-1h-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols for 6-Chloro-5-fluoro-1h-indole-3-carboxylic acid

Introduction: Contextualizing 6-Chloro-5-fluoro-1h-indole-3-carboxylic acid in Drug Discovery

6-Chloro-5-fluoro-1h-indole-3-carboxylic acid is a halogenated derivative of indole-3-carboxylic acid. While this specific molecule is not extensively characterized in public literature, its core indole structure is a well-established pharmacophore. Indole derivatives are integral to numerous biological processes and are recognized as privileged scaffolds in medicinal chemistry. They are known to interact with a wide array of biological targets, including enzymes, receptors, and DNA.

A critical metabolic pathway where indole-containing molecules play a central role is the kynurenine pathway, which is responsible for over 95% of L-tryptophan catabolism in mammals[1]. The first and rate-limiting step of this pathway is catalyzed by the heme-containing enzymes Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO)[2][3]. IDO1, in particular, has emerged as a high-value therapeutic target in immuno-oncology. By converting tryptophan to N-formylkynurenine, IDO1 depletes the local microenvironment of tryptophan, an essential amino acid for T-cell proliferation. Simultaneously, the resulting kynurenine metabolites actively suppress T-cell function and promote immune tolerance[2][4]. This dual mechanism allows tumors to evade immune destruction[3].

Given the structural similarity of 6-Chloro-5-fluoro-1h-indole-3-carboxylic acid to known IDO1 inhibitors, it is a rational candidate for investigation as a modulator of the kynurenine pathway. The following application notes provide detailed protocols for characterizing the in vitro activity of this compound, focusing on its potential as an IDO1 inhibitor.

The IDO1-Mediated Immune Escape Pathway

The diagram below illustrates the central role of IDO1 in converting L-tryptophan to L-kynurenine, leading to T-cell suppression and tumor immune evasion. An effective inhibitor, such as the candidate compound, would block this enzymatic step, restoring T-cell activity.

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_Immune Immune Response TRP L-Tryptophan IDO1 IDO1 Enzyme (Upregulated in Cancer Cells) TRP->IDO1 Substrate T_Cell_Active Active Anti-Tumor T-Cells TRP->T_Cell_Active Essential for Proliferation KYN L-Kynurenine (Immunosuppressive) IDO1->KYN Catalyzes T_Cell_Suppressed Suppressed / Apoptotic T-Cells KYN->T_Cell_Suppressed Induces Suppression Test_Compound 6-Chloro-5-fluoro-1h- indole-3-carboxylic acid Test_Compound->IDO1 Inhibits

Caption: IDO1 signaling pathway and the proposed inhibitory action.

Application Note 1: Cell-Based IDO1 Inhibition Assay

This primary assay quantifies the ability of a test compound to inhibit IDO1 activity within a cellular context. It provides a biologically relevant system for initial screening and potency determination.

Principle

Human cancer cell lines, such as HeLa or SKOV-3, are stimulated with interferon-gamma (IFN-γ) to induce high levels of endogenous IDO1 expression[2][5]. These IDO1-active cells are then treated with serial dilutions of 6-Chloro-5-fluoro-1h-indole-3-carboxylic acid. The enzyme's activity is determined by measuring the concentration of its product, kynurenine, which is secreted into the cell culture supernatant. The amount of kynurenine is quantified colorimetrically after a chemical reaction with Ehrlich's Reagent (p-dimethylaminobenzaldehyde, p-DMAB), which forms a yellow-colored adduct[5][6]. A reduction in kynurenine concentration in the presence of the test compound indicates IDO1 inhibition.

Materials & Reagents
  • Cell Line: HeLa (human cervical cancer) or SKOV-3 (human ovarian cancer) cells.

  • Culture Medium: DMEM or McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compound: 6-Chloro-5-fluoro-1h-indole-3-carboxylic acid, prepared as a 10 mM stock in DMSO.

  • Positive Control: Epacadostat or another known IDO1 inhibitor (10 mM stock in DMSO).

  • Inducing Agent: Recombinant Human IFN-γ (e.g., from ThermoFisher Scientific)[5].

  • Detection Reagent: Ehrlich's Reagent (p-DMAB, e.g., from Sigma-Aldrich), 2% (w/v) in glacial acetic acid. Prepare fresh[6].

  • Standard: L-Kynurenine (e.g., from Sigma-Aldrich) for standard curve generation.

  • Other: 96-well flat-bottom cell culture plates, 96-well transparent plates for colorimetric reading, Trichloroacetic Acid (TCA).

Step-by-Step Protocol
  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 3 x 10⁴ cells/well in 100 µL of culture medium[5].

    • Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

  • IDO1 Induction and Compound Treatment:

    • The next day, prepare serial dilutions of the test compound and positive control in culture medium. A typical starting concentration is 100 µM, serially diluted 1:3. Ensure the final DMSO concentration does not exceed 0.5%[5].

    • Prepare a solution of IFN-γ in culture medium to a final concentration of 100 ng/mL[5].

    • Aspirate the old medium from the cells.

    • Add 200 µL of the IFN-γ-containing medium to each well.

    • Add the diluted test compounds and controls to the respective wells. Include "Vehicle Control" wells (IFN-γ + DMSO) and "No Induction" wells (medium only).

    • Incubate for 48 hours (37°C, 5% CO₂).

  • Kynurenine Measurement:

    • After incubation, carefully collect 140 µL of the cell culture supernatant from each well and transfer to a new microplate or microcentrifuge tubes[6].

    • Add 10 µL of 6.1 N TCA to each 140 µL supernatant sample to precipitate proteins.

    • Incubate at 50°C for 30 minutes to hydrolyze any remaining N-formylkynurenine to kynurenine[6].

    • Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitate[5].

    • Transfer 100 µL of the clear supernatant to a new, transparent 96-well plate.

    • Add 100 µL of freshly prepared Ehrlich's Reagent to each well[5].

    • Incubate at room temperature for 10 minutes. A yellow color will develop.

    • Read the absorbance at 480 nm using a microplate reader.

  • Kynurenine Standard Curve:

    • Prepare a series of L-kynurenine standards in culture medium (e.g., from 100 µg/mL down to 0 µg/mL).

    • Process these standards in the same way as the experimental samples (steps 3.3 - 3.7) to generate a standard curve of absorbance vs. kynurenine concentration.

Data Analysis & Interpretation
  • Use the linear regression equation from the kynurenine standard curve to convert the absorbance values of your samples into kynurenine concentrations.

  • Calculate the percentage of IDO1 inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - ([Kyn]Sample - [Kyn]No_Induction) / ([Kyn]Vehicle - [Kyn]No_Induction))

  • Plot the % Inhibition against the log concentration of the test compound.

  • Use a non-linear regression model (four-parameter logistic fit) to determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of IDO1 activity.

Parameter Description Example Value
Cell Seeding Density Cells per well in a 96-well plate30,000 cells/well
IFN-γ Concentration Final concentration for IDO1 induction100 ng/mL
Incubation Time Duration of compound and IFN-γ treatment48 hours
Final DMSO % Maximum solvent concentration< 0.5%
IC₅₀ (Epacadostat) Expected potency of positive control5-15 nM

Application Note 2: Biochemical Cell-Free IDO1 Inhibition Assay

This secondary, orthogonal assay confirms direct interaction between the test compound and the IDO1 enzyme, eliminating cellular factors like membrane permeability and metabolism.

Principle

Recombinant human IDO1 (rhIDO1) enzyme activity is measured in a cell-free system. The assay buffer contains co-factors necessary for enzyme function, such as methylene blue and ascorbate, which maintains the enzyme's heme iron in the active ferrous state. The reaction is initiated by adding the substrate, L-tryptophan. The product, N-formylkynurenine (NFK), is then detected, often using a fluorogenic developer that reacts specifically with NFK to produce a highly fluorescent product[3][7]. A decrease in fluorescence in the presence of the test compound indicates direct enzymatic inhibition.

Materials & Reagents
  • Enzyme: Recombinant Human IDO1 (rhIDO1).

  • Assay Kit: Commercially available IDO1 inhibitor screening kits (e.g., from Sigma-Aldrich, BioVision) are recommended as they contain optimized buffers, co-factors, and a fluorogenic developer[3][7].

  • Assay Buffer (if not using a kit): 50 mM Potassium Phosphate Buffer (pH 6.5).

  • Co-factors (if not using a kit): Methylene blue, Ascorbic acid, Catalase.

  • Substrate: L-Tryptophan.

  • Test Compound: 6-Chloro-5-fluoro-1h-indole-3-carboxylic acid (10 mM stock in DMSO).

  • Positive Control: Known IDO1 inhibitor.

  • Other: Black, opaque 96-well plates suitable for fluorescence.

Step-by-Step Protocol (Based on a typical kit)
  • Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. This typically involves reconstituting the enzyme, substrate, and control inhibitor.

  • Reaction Setup:

    • In a black 96-well plate, add reagents in the following order:

      • IDO1 Assay Buffer

      • Test compound dilutions (or positive/vehicle controls)

      • rhIDO1 Enzyme Solution

    • Pre-incubate for 10-15 minutes at 37°C to allow the compound to bind to the enzyme.

  • Initiate Reaction:

    • Add the L-Tryptophan substrate solution to each well to start the reaction.

    • The final reaction volume is typically 100 µL.

    • Incubate at 37°C for 30-60 minutes, protected from light.

  • Signal Development & Measurement:

    • Stop the reaction and initiate signal development by adding the Fluorogenic Developer Solution to each well[7].

    • Incubate according to the kit's protocol (e.g., 45°C for 3 hours)[7].

    • Allow the plate to cool to room temperature.

    • Measure the fluorescence using a microplate reader at the specified wavelengths (e.g., Ex/Em = 402/488 nm)[3].

Data Analysis & Interpretation
  • Subtract the background fluorescence (wells with no enzyme) from all readings.

  • Calculate the percentage of IDO1 inhibition for each compound concentration relative to the vehicle control (100% activity).

  • Plot the % Inhibition against the log concentration of the compound and determine the IC₅₀ value using a non-linear, four-parameter logistic fit. A potent inhibitor will have an IC₅₀ value in the nanomolar to low micromolar range.

Overall Experimental Workflow

The logical progression for characterizing a novel compound like 6-Chloro-5-fluoro-1h-indole-3-carboxylic acid involves a primary screen in a cell-based system followed by a confirmatory biochemical assay.

Workflow cluster_primary Primary Screen cluster_secondary Secondary / Confirmatory Screen start Hypothesis: Compound is a potential IDO1 Inhibitor cell_assay Application Note 1: Cell-Based IDO1 Assay (IFN-γ induced HeLa/SKOV-3 cells) start->cell_assay cell_data Determine Cellular IC₅₀ cell_assay->cell_data decision Is Cellular IC₅₀ < 10 µM? cell_data->decision biochem_assay Application Note 2: Biochemical IDO1 Assay (Recombinant Enzyme) decision->biochem_assay Yes stop Compound is inactive or has poor permeability. Deprioritize. decision->stop No biochem_data Determine Biochemical IC₅₀ biochem_assay->biochem_data conclude Conclusion: Compound is a direct IDO1 inhibitor. Proceed to further studies. biochem_data->conclude

Caption: Recommended workflow for in vitro characterization.

References

  • Benchchem. (n.d.). Ido1-IN-7: A Technical Guide to a Potent Indoleamine 2,3-Dioxygenase 1 Inhibitor. Benchchem.
  • Pan, L., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(56), 30814–30820.
  • Tojo, S., et al. (2019). Development of LC/MS/MS, High-Throughput Enzymatic and Cellular Assays for the Characterization of Compounds That Inhibit Kynurenine Monooxygenase (KMO). SLAS DISCOVERY: Advancing the Science of Drug Discovery, 24(7), 748-761. Retrieved from [Link]

  • Immusmol. (2015, November 17). The L-Kynurenine ELISA: A cell-based assay to screen IDO/TDO inhibitors.
  • Pan, L., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Semantic Scholar.
  • Sigma-Aldrich. (n.d.). Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity (MAK356) - Technical Bulletin.
  • BioVision Inc. (n.d.). Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Screening Kit.
  • Giebułtowicz, J., et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Journal of Pharmaceutical and Biomedical Analysis, 198, 114002. Retrieved from [Link]

  • Jadeja, Y. S., et al. (2023). A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents. RSC Advances, 13(36), 25345–25363. Retrieved from [Link]

  • Biocrates. (2020, May 18). Targeting immune response – Tryptophan metabolism assay.
  • Liu, X., et al. (2017). Quantification of IDO1 enzyme activity in normal and malignant tissues. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1863(7), 1722-1729.
  • Biocrates. (n.d.). Tryptophan metabolism assay | 430.
  • Gardinier, K. M., et al. (2023). Biochemical investigation of the tryptophan biosynthetic enzyme anthranilate phosphoribosyltransferase in plants. Journal of Biological Chemistry, 299(10), 105230.
  • Casey, P. J., et al. (2010). Amino Derivatives of Indole As Potent Inhibitors of Isoprenylcysteine Carboxyl Methyltransferase. Journal of Medicinal Chemistry, 53(18), 6667–6677. Retrieved from [Link]

  • Chemcas. (n.d.). 1H-Indole-3-carboxylic acid, 6-chloro-5-fluoro- — Chemical Substance Information.
  • MedChemExpress. (n.d.). Indole-3-carboxylic acid | Endogenous Metabolite.
  • Wang, Y., et al. (2023). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 11, 1198428.
  • Tripodi, G., et al. (2023). Selective inhibition of indoleamine and tryptophan 2,3-dioxygenases. Journal of Pharmaceutical and Biomedical Analysis, 234, 115582. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Indole-3-carboxylic acid Vetec reagent grade, 98.
  • BLDpharm. (n.d.). 920023-30-9|6-Chloro-5-fluoro-1H-indole-3-carboxylic acid.
  • Wang, Y., et al. (2023). Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review). Experimental and Therapeutic Medicine, 26(4), 487.

Sources

Application Notes and Protocols: Elucidating the Mass Spectrometry Fragmentation Patterns of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed exploration of the anticipated mass spectrometry fragmentation patterns of the novel heterocyclic compound, 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid. In the absence of direct empirical data for this specific molecule, this document synthesizes established fragmentation principles of indole derivatives, halogenated aromatic compounds, and carboxylic acids to construct a predictive fragmentation map. This guide serves as a foundational resource for researchers engaged in the synthesis, identification, and characterization of this and structurally related compounds, offering both theoretical insights and practical experimental protocols for liquid chromatography-mass spectrometry (LC-MS) analysis.

Introduction: The Significance of Halogenated Indoles

Indole-3-carboxylic acid and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The introduction of halogen substituents, such as chlorine and fluorine, onto the indole scaffold can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic properties. This is due to the influence of halogens on factors like lipophilicity, metabolic stability, and binding interactions with biological targets. Consequently, understanding the precise structure of novel halogenated indoles like 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid is paramount in drug discovery and development.

Mass spectrometry stands as a pivotal analytical technique for the structural elucidation of such compounds. By ionizing the molecule and analyzing the mass-to-charge ratio of the resulting fragments, a molecular fingerprint is generated. This fragmentation pattern provides invaluable information about the molecule's constituent parts and their connectivity. This application note will delineate the expected fragmentation pathways of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid, providing a robust framework for its identification and characterization.

Predicted Fragmentation Pathways

The fragmentation of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid is anticipated to be governed by the interplay of the indole ring, the carboxylic acid group, and the chloro and fluoro substituents. The following pathways are predicted based on established chemical principles.

A primary and highly characteristic fragmentation for carboxylic acids is the loss of the carboxyl group as carbon dioxide (CO2), a process known as decarboxylation.[1][2][3][4] This is often a facile process, particularly in mass spectrometry. Another common fragmentation for carboxylic acids is the loss of a hydroxyl radical (-OH) or the entire carboxylic acid group (-COOH).[5][6][7]

The presence of a chlorine atom is expected to yield a characteristic isotopic pattern in the mass spectrum, with the molecular ion (M) and any chlorine-containing fragments appearing as a pair of peaks (M and M+2) with an approximate intensity ratio of 3:1.[8][9] The carbon-chlorine bond is weaker than the carbon-fluorine bond, suggesting that the loss of a chlorine radical is a more probable fragmentation event than the loss of a fluorine radical.[10]

The indole nucleus itself can undergo fragmentation, often involving the loss of small molecules like HCN.[11]

Proposed Fragmentation Scheme

The following diagram illustrates the predicted major fragmentation pathways for 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid upon ionization.

fragmentation_pathway M [M-H]⁻ m/z 212/214 F1 Loss of CO₂ m/z 168/170 M->F1 - CO₂ F2 Loss of Cl m/z 177 M->F2 - Cl• F4 Loss of HCl m/z 176 M->F4 - HCl F3 Loss of CO₂ and Cl m/z 133 F1->F3 - Cl•

Caption: Predicted major fragmentation pathways for 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid.

Summary of Predicted Fragment Ions
m/z (Negative Mode) Proposed Identity Neutral Loss Notes
212/214[M-H]⁻-Molecular ion peak, showing the characteristic 3:1 isotopic pattern for a single chlorine atom.
168/170[M-H-CO₂]⁻CO₂Result of decarboxylation, a common fragmentation for carboxylic acids.[1][2][3][4]
177[M-H-Cl]⁻Cl•Loss of a chlorine radical. The C-Cl bond is weaker than the C-F bond.[10]
133[M-H-CO₂-Cl]⁻CO₂, Cl•Sequential loss of carbon dioxide and a chlorine radical.
176[M-H-HCl]⁻HClLoss of hydrogen chloride.

Experimental Protocol: LC-MS Analysis

This protocol outlines a general procedure for the analysis of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid using a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

Materials and Reagents
  • 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid standard

  • LC-MS grade methanol

  • LC-MS grade water

  • LC-MS grade formic acid

  • 0.22 µm syringe filters

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid and dissolve it in 1 mL of methanol.

  • Working Solution (10 µg/mL): Dilute the stock solution 1:100 with a 50:50 mixture of methanol and water.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter prior to injection.

Instrumentation and Conditions

Liquid Chromatography (LC) System:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-10 min: 90% B

    • 10-10.1 min: 90-10% B

    • 10.1-12 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry (MS) System:

  • Ionization Source: Electrospray Ionization (ESI), negative mode[12]

  • Capillary Voltage: -3.5 kV

  • Cone Voltage: -40 V

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • Mass Range: m/z 50-500

  • Data Acquisition: Full scan and tandem MS (MS/MS) of the precursor ion at m/z 212.

Workflow Diagram

workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation stock Prepare Stock Solution (1 mg/mL) working Prepare Working Solution (10 µg/mL) stock->working filter Filter Sample working->filter inject Inject into LC-MS filter->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Mass Analysis (Full Scan & MS/MS) ionize->detect identify_M Identify Molecular Ion [M-H]⁻ detect->identify_M identify_fragments Identify Fragment Ions identify_M->identify_fragments confirm Confirm Structure identify_fragments->confirm

Caption: Experimental workflow for the LC-MS analysis of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid.

Data Interpretation and Discussion

The acquired mass spectrum should be carefully examined to identify the key ions.

  • Molecular Ion: The first step is to locate the molecular ion peak. In negative ESI mode, this will be the [M-H]⁻ ion at m/z 212 and 214, with the characteristic 3:1 isotopic abundance for chlorine.[8][9] The presence of this isotopic pattern is a strong indicator of a chlorine-containing compound.

  • Fragment Ions: Tandem MS (MS/MS) experiments on the precursor ion at m/z 212 will provide crucial information about the fragmentation pathways. The resulting product ion spectrum should be analyzed for the predicted fragments outlined in Section 2.2. The observation of a prominent ion at m/z 168 (and 170) would confirm the loss of CO₂, a hallmark of carboxylic acids.[1][2][3][4] The presence of an ion at m/z 177 would indicate the loss of the chlorine atom.

  • Structural Confirmation: The collective evidence from the molecular ion and the fragmentation pattern provides a high degree of confidence in the structural assignment of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid. The observed fragments should logically correspond to the cleavage of specific bonds within the parent molecule.

Conclusion

This application note provides a comprehensive, albeit predictive, guide to the mass spectrometric behavior of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid. By leveraging established fragmentation principles for related chemical moieties, a detailed fragmentation map has been proposed. The accompanying experimental protocol offers a robust starting point for the LC-MS analysis of this and similar halogenated indole derivatives. This information is intended to empower researchers in their efforts to synthesize, identify, and characterize novel compounds in the pursuit of new therapeutic agents.

References

  • Yoshida, H. (2001). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Journal of Chromatography A, 907(1-2), 35-43. [Link]

  • Wolf, M. J., et al. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology. [Link]

  • Wolf, M. J., et al. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. PubMed. [Link]

  • Hadjar, O., et al. (2008). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry, 80(9), 3437-3444. [Link]

  • Department of Chemistry Mass Spectrometry Core Laboratory. (n.d.). Helpful Info. University of Florida. [Link]

  • Wang, M., et al. (2016). Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry. Cannabis and Cannabinoid Research, 1(1), 262-271. [Link]

  • Wang, M., et al. (2016). Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry. PubMed. [Link]

  • Mallesham, B., et al. (1984). Mass Spectral Dehydration and Decarboxylation in Cyclic α-Hydroxy Acids, Alcohols, and Carboxylic Acids. Bulletin of the Chemical Society of Japan, 57(6), 1500-1502. [Link]

  • ChemTalk. (2023). Decarboxylation. [Link]

  • Wang, M., et al. (2016). Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry. ResearchGate. [Link]

  • Jamieson, W. D., & Hutzinger, O. (1971). Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. Canadian Journal of Chemistry, 49(8), 1296-1301. [Link]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. International Journal of Organic Chemistry, 6(2), 113-118. [Link]

  • Mohler, F. L., et al. (1951). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 46(2), 107. [Link]

  • Gamir, J., et al. (2021). Identification of indole-3-carboxylic acid as mediator of priming against Plectosphaerella cucumerina. ResearchGate. [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. [Link]

  • Traldi, P., et al. (1992). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 64(1), 80-87. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Mngadi, S. B., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry. [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. [Link]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. [Link]

  • LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]

  • All about Chemistry. (2023). Chloro pattern in Mass Spectrometry. YouTube. [Link]

  • ChemConnections. (n.d.). Mass Spectrometry Fragmentation. [Link]

  • NIST. (n.d.). Indole. NIST WebBook. [Link]

  • MassBank. (2008). 1H-indole-3-carboxylic acid; LC-ESI-QTOF; MS2; CE:35 eV; [M+H]+. [Link]

Sources

6-Chloro-5-fluoro-1h-indole-3-carboxylic acid as a building block in heterocyclic organic synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid as a Privileged Scaffold in Advanced Heterocyclic Synthesis

Executive Summary & Chemical Profile

6-Chloro-5-fluoro-1H-indole-3-carboxylic acid (CAS: 920023-30-9) is a highly versatile, polyfunctional building block utilized in the discovery of novel therapeutics and complex organic architectures[1]. Featuring an electron-rich indole core, a C3-carboxylic acid primed for amidation, and an orthogonal C5-fluoro/C6-chloro halogen substitution pattern, it serves as a foundational scaffold for designing advanced active pharmaceutical ingredients (APIs).

Strategic Utility in Drug Design

The specific substitution pattern of this indole derivative is rationally designed to optimize both pharmacodynamics and pharmacokinetics in drug development:

  • C5-Fluoro Substitution: The introduction of fluorine at the C5 position significantly enhances lipophilic efficiency while sterically and electronically blocking cytochrome P450-mediated metabolic oxidation at the electron-rich indole core[2].

  • C6-Chloro Handle: The C6-chlorine acts as a dual-purpose vector. In some drug candidates, such as AMPK activators targeting diabetic nephropathy, the chlorine atom is retained to engage in specific halogen bonding and fill lipophilic pockets within the target protein[2]. Alternatively, it serves as a robust synthetic handle for late-stage palladium-catalyzed cross-coupling[3].

  • C3-Carboxylic Acid: The C3 position is primed for derivatization, most notably through amide couplings to append complex amines, such as quinuclidine derivatives used in the modulation of alpha-7 nicotinic acetylcholine receptors[4].

Synthetic Workflow & Orthogonal Functionalization

The true value of 6-chloro-5-fluoro-1H-indole-3-carboxylic acid lies in its capacity for orthogonal functionalization. The workflow typically begins with the activation of the C3-carboxylic acid, followed by chemoselective cross-coupling at the C6-chloro position.

G A 6-Chloro-5-fluoro-1H-indole -3-carboxylic acid (CAS: 920023-30-9) B C3-Amidation (HATU, DIPEA) A->B Activation C C3-Amide Intermediate B->C Amine D C6 Suzuki Coupling (Pd-XPhos, Ar-B(OH)2) C->D C6-Cl handle E Advanced API Scaffold D->E Cross-Coupling

Figure 1: Orthogonal functionalization workflow of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid.

Experimental Protocols & Causality

Workflow 1: C3-Amidation via HATU Activation

Causality & Mechanistic Insight: Indole-3-carboxylic acids are notoriously poor electrophiles upon standard activation. The electron-donating nature of the indole nitrogen delocalizes electron density into the carbonyl, reducing its reactivity. Standard coupling reagents like EDC/HOBt often result in sluggish kinetics and poor yields. Utilizing HATU overcomes this barrier by rapidly forming a highly reactive HOAt ester, driving the amidation to completion even with sterically hindered amines and preventing epimerization[5].

Step-by-Step Protocol:

  • Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve 6-chloro-5-fluoro-1H-indole-3-carboxylic acid (1.00 mmol, 213.6 mg) in anhydrous DMF (10 mL, 0.1 M).

  • Activation: Add DIPEA (3.00 mmol, 522 µL) followed by HATU (1.20 mmol, 456 mg).

    • Validation Checkpoint: Stir the mixture at room temperature for 15–30 minutes. The solution will typically transition to a pale yellow color, indicating the formation of the active HOAt ester.

  • Coupling: Add the desired amine (1.10 mmol) in a single portion. Stir the reaction mixture at room temperature for 4–12 hours.

  • Monitoring: Monitor the reaction via LC-MS.

    • Self-Validating Metric: Look for the complete disappearance of the starting material mass (m/z 212 [M-H]⁻) and the emergence of the product mass.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 15 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Table 1: Optimization of C3-Amidation Conditions

EntryCoupling ReagentBaseSolventTime (h)Yield (%)Mechanistic Observation
1EDC·HCl, HOBtDIPEADMF2435Poor activation of electron-rich carboxylate.
2T3PEt₃NEtOAc1642Sluggish kinetics; incomplete conversion.
3HATUDIPEADMF694Rapid HOAt-ester formation; highly efficient[5].
Workflow 2: Chemoselective Suzuki-Miyaura Cross-Coupling at C6

Causality & Mechanistic Insight: Performing palladium-catalyzed cross-couplings on unprotected indoles is challenging. The free N-H group is relatively acidic and can coordinate to the palladium center, forming off-cycle Pd(II) resting states (dimers or oligomers) that poison the catalyst[3]. To circumvent the need for a protecting group, a bulky, electron-rich ligand like XPhos is required. The steric bulk of XPhos prevents the formation of these inhibitory Pd-azole complexes while simultaneously accelerating the difficult oxidative addition into the C6-Cl bond[6].

Step-by-Step Protocol:

  • Preparation: To a microwave vial, add the C3-amide intermediate (0.50 mmol), the desired aryl boronic acid (0.75 mmol, 1.5 eq), XPhos-Pd-G2 precatalyst (0.025 mmol, 5 mol%), and anhydrous K₃PO₄ (1.00 mmol, 2.0 eq).

  • Degassing: Seal the vial and purge with nitrogen (3x vacuum/N₂ backfill cycles).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL) via syringe.

  • Reaction: Heat the mixture at 90 °C in an oil bath or heating block for 12 hours.

  • Monitoring: Monitor via TLC (UV active) and LC-MS.

    • Self-Validating Metric: The isotopic pattern of the product will shift, showing the loss of the characteristic 3:1 chlorine isotope ratio, confirming successful C-Cl functionalization.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a pad of Celite. Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.

  • Purification: Purify via automated flash chromatography.

Table 2: Substrate Scope for C6 Suzuki-Miyaura Cross-Coupling

EntryBoronic Acid PartnerCatalyst SystemTemp (°C)Yield (%)Mechanistic Note
1Phenylboronic acidXPhos-Pd-G29091Complete conversion; no NH-inhibition[3].
24-Fluorophenylboronic acidXPhos-Pd-G29088Clean crude profile; high functional group tolerance.
33-Pyridylboronic acidXPhos-Pd-G29076Slight protodeboronation observed; requires excess boronic acid.
4Phenylboronic acidPd(PPh₃)₄10015Severe catalyst poisoning by free indole NH[6].

References

  • Ácido 1H-indol-3-carboxílico, 6-cloro-5-fluoro - GuideChem Source: GuideChem URL:1

  • US9434724B2 - Quinuclidines for modulating alpha 7 activity Source: Google Patents URL:4

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: Journal of the American Chemical Society (via NIH PMC) URL:6

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: Journal of the American Chemical Society (ACS Publications) URL:3

  • Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK), for the Potential Treatment of Diabetic Nephropathy Source: Journal of Medicinal Chemistry (ACS Publications) URL:2

  • Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis Source: RSC Advances URL:5

Sources

Application Notes and Protocols: Preparation of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed, scientifically-grounded protocol for the preparation, quality control, and storage of stock solutions of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid (CFICA) for use in cell culture applications. Recognizing the critical importance of solution integrity in obtaining reproducible and reliable experimental data, this guide emphasizes the rationale behind each step, from solvent selection to long-term storage. It is intended for researchers, scientists, and drug development professionals who require a robust methodology for handling this and similar small molecule compounds.

Introduction: The Critical Role of Stock Solution Integrity

6-Chloro-5-fluoro-1H-indole-3-carboxylic acid is a member of the indole derivative family of compounds. Indole derivatives are a significant class of heterocyclic compounds that are scaffolds for many biologically active molecules with applications as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The precise biological effect of any small molecule inhibitor in a cell-based assay is fundamentally dependent on its accurate and consistent delivery to the in vitro system. The stock solution is the primary source of the compound for all subsequent experimental dilutions; therefore, any errors in its preparation, such as incorrect concentration, degradation, or contamination, will propagate throughout the entire experimental workflow, leading to invalid data.[3]

This application note addresses the specific challenges associated with preparing stock solutions of carboxylic acid-containing indole derivatives like CFICA. The protocol herein is designed as a self-validating system, incorporating quality control checkpoints to ensure the accuracy, purity, and stability of the prepared stock solutions.

Physicochemical Properties & Safety Considerations

A thorough understanding of the compound's properties is paramount for developing a reliable preparation protocol.

2.1. Physicochemical Data Summary

While comprehensive experimental data for 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid is not extensively published, data from suppliers and analogous compounds provide a working foundation.

PropertyValue / InformationSource & Rationale
CAS Number 920023-30-9
Molecular Formula C₉H₅ClFNO₂[4]
Molecular Weight 213.60 g/mol Calculated from formula. Essential for accurate molarity calculations.
Appearance White to off-white or light brown solid/powder
Solubility Predicted to be soluble in DMSO and other organic solvents. Slightly soluble in water.Based on the indole and carboxylic acid structure. Indole derivatives are often soluble in DMSO.[5] The carboxylic acid group may confer slight aqueous solubility, but the halogenated aromatic rings decrease it.
Storage (as powder) 2-8°C, in a dry, well-ventilated place, protected from light.[4] Indole derivatives can be sensitive to light and air. Cool, dry conditions minimize degradation.
2.2. Safety & Handling

As a Senior Application Scientist, safety is the first priority. All handling of CFICA, both in solid and solution form, must be conducted with appropriate personal protective equipment (PPE) and within a suitable engineering control (i.e., a chemical fume hood).

  • Hazard Profile: Causes skin and serious eye irritation. May cause respiratory irritation.[4][6][7]

  • Required PPE: Safety goggles, lab coat, and chemical-resistant gloves are mandatory.[7]

  • Handling Precautions: Avoid creating dust when handling the solid powder.[4] Ensure adequate ventilation. Wash hands thoroughly after handling.[6] A detailed review of the Safety Data Sheet (SDS) is required before beginning any work.[4]

Core Protocol: Preparation of a 10 mM Primary Stock Solution in DMSO

This section details the step-by-step procedure for preparing a high-concentration primary stock solution. Dimethyl sulfoxide (DMSO) is selected as the initial solvent due to its broad solvating power for organic molecules and its common use in cell culture.[5]

3.1. Materials & Equipment
  • 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid (powder)

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Sterile, amber-colored 1.5 mL or 2.0 mL microcentrifuge tubes

  • Sterile, low-retention, filtered pipette tips and calibrated micropipettes

  • Vortex mixer

  • Laminar flow hood or biological safety cabinet (for sterile aliquoting)

3.2. Calculation of Required Mass

The fundamental formula for calculating the mass required for a specific molar concentration is:

Mass (mg) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

For a 10 mM stock solution in 1 mL :

  • Mass (mg) = (10 mmol/L) × (0.001 L) × (213.60 g/mol ) × (1000 mg/g)

  • Mass (mg) = 2.136 mg

It is best practice to prepare a volume sufficient to minimize weighing errors. For example, preparing 2 mL would require 4.272 mg, which is more accurately measured on most analytical balances.[5]

3.3. Experimental Workflow

The following diagram outlines the critical steps from weighing the compound to the final storage of validated aliquots.

G cluster_prep Preparation Phase cluster_qc Quality Control & Sterilization cluster_storage Aliquoting & Storage weigh 1. Weigh Compound Accurately weigh 2.14 mg of CFICA into a sterile amber tube. add_dmso 2. Add Solvent Add 1.0 mL of anhydrous, cell culture-grade DMSO. weigh->add_dmso Precise addition dissolve 3. Dissolve Vortex for 2-3 minutes. Use gentle warming (37°C) if needed. add_dmso->dissolve Ensure homogeneity visual_insp 4. Visual Inspection Confirm complete dissolution. Solution should be clear. dissolve->visual_insp QC Check #1 sterile_filter 5. Sterile Filtration (Optional) Filter through a 0.22 µm PVDF syringe filter if precipitation occurs. visual_insp->sterile_filter If needed aliquot 6. Aliquot Dispense small working volumes (e.g., 20 µL) into sterile amber tubes. visual_insp->aliquot If clear sterile_filter->aliquot label_store 7. Label & Store Label with name, conc., solvent, date. Store at -20°C or -80°C. aliquot->label_store Avoid freeze-thaw

Caption: Workflow for preparing CFICA stock solutions.

3.4. Step-by-Step Protocol
  • Preparation: Before starting, bring the CFICA powder vial to room temperature to prevent condensation. Gently tap the vial to ensure all powder is at the bottom.[5]

  • Weighing: Tare a sterile, amber 1.5 mL microcentrifuge tube on a calibrated analytical balance. Carefully weigh the calculated mass of CFICA (e.g., 2.136 mg for 1 mL) directly into the tube.

  • Solubilization: Add the precise volume of anhydrous, cell culture-grade DMSO (e.g., 1.0 mL for 2.136 mg) to the tube.

  • Dissolution: Tightly cap the tube and vortex vigorously for 2-3 minutes.[5]

    • Expert Insight: Some indole or carboxylic acid compounds may require gentle warming to fully dissolve.[8] If the solution remains cloudy, incubate in a 37°C water bath for 5-10 minutes, vortexing intermittently. Do not overheat, as it may degrade the compound.

  • Quality Control (Visual Inspection): Once dissolution is complete, the solution should be clear and free of any visible particulates. This is the first critical QC check.[9] If precipitation is observed, the solution is not suitable for use.

Intermediate Dilutions and Working Solutions

It is a common error to dilute a high-concentration DMSO stock directly into an aqueous cell culture medium, which can cause the compound to precipitate. A serial dilution strategy is essential.

4.1. The Problem of Aqueous Precipitation

G stock 10 mM CFICA in 100% DMSO precipitate Precipitation! (Inaccurate Dosing) stock->precipitate Direct Dilution (e.g., 1:1000) medium Aqueous Cell Culture Medium medium->precipitate

Caption: Direct dilution of DMSO stock into aqueous media can lead to compound precipitation.

4.2. Recommended Dilution Protocol
  • Prepare Intermediate Stock: First, dilute the 10 mM primary stock solution in DMSO to an intermediate concentration (e.g., 1 mM).

  • Prepare Working Solution: From the intermediate stock, perform the final dilution into your complete cell culture medium to achieve the desired final concentration (e.g., 1 µM, 10 µM).

    • Causality Explanation: This two-step process ensures the compound is introduced into the aqueous environment at a much lower concentration, dramatically reducing the likelihood of it crashing out of solution.

  • Final DMSO Concentration: Crucially, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally ≤ 0.1% (v/v) .[10] Higher concentrations can exert cytotoxic or confounding biological effects.[11][12] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Quality Control and Validation

A protocol is only trustworthy if it is self-validating.[13] Beyond the initial visual inspection, further QC steps can be implemented for critical applications.

QC ParameterMethodAcceptance CriteriaRationale
Concentration Verification UV-Vis Spectroscopy or HPLCMeasured concentration within ±10% of target (10 mM).Confirms accurate weighing and dissolution.[9][14]
Purity/Integrity HPLCA single major peak corresponding to the parent compound (>98% area).Verifies that the compound did not degrade during dissolution.[9]
Sterility Culture a small aliquot in sterile broth.No microbial growth after 48-72 hours.Ensures the stock solution is free from bacterial or fungal contamination.[13]
Storage and Stability

Proper storage is essential to maintain the long-term integrity of the stock solution.[15]

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, the primary stock solution must be aliquoted into smaller, single-use volumes (e.g., 10-20 µL).[15][16]

  • Storage Temperature: Store aliquots at -20°C or -80°C .[16] Colder temperatures generally confer greater long-term stability.

  • Light Protection: Use amber or opaque tubes and store them in a dark freezer box to protect the compound from light, as indole derivatives can be light-sensitive.

  • Stability: When stored correctly, DMSO stock solutions of many small molecules are stable for at least 6 months.[15] However, if any precipitation or color change is observed upon thawing, the aliquot should be discarded.

References
  • Ataman Kimya. (n.d.). INDOLE. Retrieved from [Link]

  • Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. Retrieved from [Link]

  • Corning. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Retrieved from [Link]

  • Bio-protocol. (2020). Small-molecule inhibitors. Retrieved from [Link]

  • Kymos. (2026, March 9). Quality control of small molecules. Retrieved from [Link]

  • de Oliveira, D. A., et al. (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. International Journal of Molecular Sciences, 18(11), 2399. Retrieved from [Link]

  • ResearchGate. (2015, February 2). Until what percentage does DMSO remain not toxic to cells.? Retrieved from [Link]

  • Thuy, T. T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3847-3854. Retrieved from [Link]

  • Merck. (n.d.). Sterile Filtration. Retrieved from [Link]

  • Atlantis Bioscience. (2023, July 26). Sustainable Sterile Filtration for Pharmaceutical and Biotech Manufacturing. Retrieved from [Link]

  • Membrane Solutions. (n.d.). Sterile Filtration and Clarification. Retrieved from [Link]

  • ResearchGate. (2022, January 4). How do you dissolve chemicals in the culture medium? Retrieved from [Link]

  • Nuvisan. (n.d.). Comprehensive GMP quality control testing for small molecules. Retrieved from [Link]

  • Eastern Analytical Symposium. (n.d.). E13 - Quality Control of Small Molecule Drugs. Retrieved from [Link]

  • Zhang, T., et al. (2012). 6-Fluoro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o769. Retrieved from [Link]

  • Reddit. (2019, April 18). Isolation of a Carboxylic acid. Retrieved from [Link]

  • Tjemkes, B., et al. (2019). Quality Controls in Ligand Binding Assays: Recommendations and Best Practices for Preparation, Qualification, Maintenance of Lot to Lot Consistency, and Prevention of Assay Drift. The AAPS Journal, 21(5), 89. Retrieved from [Link]

  • MDPI. (2023, July 18). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Retrieved from [Link]

  • The Scientist. (2013, November 18). Best Practices For Cell Culture Media Design And Processes. Retrieved from [Link]

  • Das, S., et al. (2025). Fast Release of Carboxylic Acid inside Cells. Chemistry – A European Journal, e202500056. Retrieved from [Link]

  • MDPI. (2024, October 9). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

  • ACS Publications. (2025, September 4). Recent Advances and Prospects of Indole Derivatives in the Discovery of New Agricultural Chemicals. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

  • BAC Reports. (2025). 6-Fluoro-1H-indole-3-carboxylic acid (CAS 23077-44-3) Market Research Report 2025. Retrieved from [Link]

Sources

Troubleshooting & Optimization

How to improve the solubility of 6-Chloro-5-fluoro-1h-indole-3-carboxylic acid in DMSO and aqueous buffers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter researchers struggling with the formulation of halogenated indoles. 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid presents a unique physicochemical challenge. The presence of both chlorine and fluorine atoms on the benzene ring significantly increases the molecule's lipophilicity and crystal lattice energy, making aqueous dissolution thermodynamically unfavorable. Conversely, the carboxylic acid moiety provides a distinct pH-dependent handle for formulation[1].

Decision Logic: Solubility Troubleshooting Workflow

Before diving into complex formulations, follow this diagnostic workflow to identify the most efficient path to solubilizing your compound.

SolubilityWorkflow Start Solid 6-Cl-5-F-Indole-3-COOH DMSO Dissolve in Anhydrous DMSO (Max 50-100 mM) Start->DMSO Check1 Clear Solution? DMSO->Check1 HeatSon Warm to 37°C & Sonicate Check1->HeatSon No AqDil Dilute into Aqueous Buffer (e.g., PBS, HEPES) Check1->AqDil Yes HeatSon->Check1 Check2 Precipitation? AqDil->Check2 pHAdj Adjust pH > 6.0 (Deprotonate -COOH) Check2->pHAdj Yes Success Stable Working Solution Check2->Success No Check3 Still Cloudy? pHAdj->Check3 CoSolvent Add PEG400 / Tween 80 or HP-β-CD Check3->CoSolvent Yes Check3->Success No CoSolvent->Success

Caption: Troubleshooting workflow for resolving halogenated indole precipitation.

Frequently Asked Questions (FAQs)

Q1: My compound dissolves initially in DMSO but precipitates after a few weeks in storage. Why? A1: This is a classic case of moisture ingress. Dimethyl sulfoxide (DMSO) is highly hygroscopic[2]. When stored improperly, DMSO absorbs atmospheric water, which increases the mole fraction of water in the solvent system. Because 6-chloro-5-fluoro-1H-indole-3-carboxylic acid is highly lipophilic, even a 2-5% increase in water content can drastically reduce its solubility limit, causing micro-precipitation. Expert Insight: Always use fresh, anhydrous DMSO and store stock solutions in desiccated, argon-purged aliquots at -20°C to prevent freeze-thaw condensation[3].

Q2: When I dilute the DMSO stock into my pH 7.4 assay buffer, it immediately crashes out. How do I prevent this? A2: This phenomenon is governed by the pH-partition hypothesis[1]. While your buffer is at pH 7.4, the introduction of a concentrated acidic compound can locally overwhelm the buffer capacity, dropping the micro-environmental pH below the pKa of the carboxylic acid group (typically ~3.5–4.5 for indole-3-carboxylic acids). In its un-ionized state, the halogenated indole is exceptionally hydrophobic and will precipitate. Expert Insight: Ensure your assay buffer has sufficient buffering capacity (e.g., 50-100 mM HEPES or Phosphate) prior to compound addition, or pre-neutralize the compound stock with a stoichiometric equivalent of NaOH[4].

Q3: If pH adjustment isn't compatible with my cell assay, what are my alternatives? A3: You must lower the energetic penalty of solvating the hydrophobic halogens. This can be achieved via two main routes:

  • Co-solvency & Micellization: Using a mixture of PEG 400 and Tween 80 lowers the dielectric constant of the aqueous phase and traps the drug in micelles[5].

  • Cyclodextrin Complexation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic inner cavity that can encapsulate the chloro-fluoro-indole ring, while its hydrophilic exterior maintains aqueous solubility[4].

Solubilization Mechanism Logic

Understanding how a formulation works allows you to rationally adapt it to your specific biological assay constraints.

MechanismLogic Indole 6-Cl-5-F-Indole-3-COOH (Lipophilic & Acidic) pH pH Indole->pH CD HP-β-CD Addition Hydrophobic Encapsulation Indole->CD Surfactant Tween 80 / PEG 400 Micellization & Co-solvency Indole->Surfactant Ionized Ionized Form (Increased Aqueous Solubility) pH->Ionized Complex Inclusion Complex (Shielded Halogens) CD->Complex Micelle Micellar Dispersion (Reduced Dielectric Penalty) Surfactant->Micelle

Caption: Mechanistic pathways for enhancing halogenated indole aqueous solubility.

Self-Validating Experimental Protocols

Trustworthiness Note: Every protocol below includes a mandatory validation step. Do not proceed to biological testing without confirming the physical state of your solution, as undetected nano-aggregates will cause false negatives in screening assays[6].

Protocol A: Preparation of Anhydrous DMSO Master Stock (50 mM)

Objective: Create a stable, moisture-free primary stock.

  • Preparation: Equilibrate the solid 6-chloro-5-fluoro-1H-indole-3-carboxylic acid to room temperature in a desiccator to prevent atmospheric condensation.

  • Dissolution: Add the calculated volume of fresh, anhydrous DMSO (≥99.9% purity). For a 50 mM solution, add 1.0 mL of DMSO per 10.68 mg of compound.

  • Agitation: Vortex for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Validation (The Tyndall Effect): Shine a laser pointer through the vial in a dark room. A solid beam of light indicates the presence of nano-aggregates (a colloidal suspension) rather than a true solution. If scattering is observed, dilute the stock to 25 mM.

  • Storage: Aliquot into single-use amber vials, blanket with argon gas, and store at -20°C.

Protocol B: Aqueous Formulation via Co-Solvent/Surfactant System (In Vivo / In Vitro)

Objective: Dilute the DMSO stock into an aqueous system without inducing hydrophobic shock.

  • Primary Dilution: Take 50 µL of the 50 mM DMSO master stock.

  • Co-Solvent Addition: Add 300 µL of PEG 400. Vortex thoroughly until completely homogeneous. Causality: PEG 400 acts as a bridging solvent, preventing precipitation when water is introduced[3].

  • Surfactant Addition: Add 50 µL of Tween 80. Vortex gently to avoid excessive foaming.

  • Aqueous Phase Addition: Slowly add 600 µL of pre-warmed (37°C) aqueous buffer (e.g., PBS or ddH2O) dropwise while continuously vortexing.

  • Validation: Centrifuge the final mixture at 10,000 x g for 5 minutes. Inspect the bottom of the tube for a microscopic pellet. If a pellet forms, the solubility limit has been exceeded.

Protocol C: Cyclodextrin Complexation (HP-β-CD)

Objective: Shield the halogenated aromatic ring from the aqueous environment.

  • Excipient Preparation: Prepare a 10% (w/v) solution of HP-β-CD in your target aqueous buffer[4].

  • Integration: Slowly add the DMSO master stock to the HP-β-CD solution under continuous magnetic stirring (maintain a maximum 1% final DMSO concentration to avoid cell toxicity).

  • Equilibration: Stir at room temperature for 2 hours to allow the inclusion complex to reach thermodynamic equilibrium.

  • Validation: Filter the solution through a 0.22 µm PTFE syringe filter. Analyze the pre- and post-filtration concentration via HPLC at 280 nm. A significant drop in peak area indicates incomplete complexation.

Quantitative Formulation Guidelines

Use the following table to select the appropriate solvent system based on your required working concentration and biological assay constraints.

Formulation StrategySolvent Composition (v/v)Expected Solubility LimitBiological Compatibility
Pure Organic Stock 100% Anhydrous DMSO~50 - 100 mMN/A (Must be diluted)
pH-Adjusted Buffer 100% Buffer (pH > 6.5)< 1 mMHigh (In vitro assays)
Standard Co-Solvent 5% DMSO / 30% PEG400 / 5% Tween 80 / 60% Water2 - 5 mg/mLModerate (In vivo dosing)
Cyclodextrin Complex 1% DMSO / 99% (10% HP-β-CD in Water)1 - 3 mg/mLHigh (In vitro / In vivo)

References

  • Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations Source: Patsnap Eureka URL:[Link]

  • DMSO Solubility Assessment for Fragment-Based Screening Source: NIH PubMed Central (PMC) URL:[Link]

Sources

Technical Support Center: Optimizing Reaction Yield in 6-Chloro-5-fluoro-1H-indole-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid. As Senior Application Scientists, we combine technical accuracy with field-proven insights to help you optimize your reaction yields and obtain a high-purity final product.

I. Overview of Synthetic Strategies

The synthesis of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid typically involves a two-stage approach:

  • Formation of the 6-Chloro-5-fluoro-1H-indole core: This is commonly achieved through the Fischer indole synthesis or the Leimgruber-Batcho synthesis.

  • Introduction of the carboxylic acid group at the C3 position: This is generally accomplished via formylation of the indole core followed by oxidation, or by direct carboxylation.

This guide will address potential issues and optimization strategies for each of these key stages.

II. Synthesis of the 6-Chloro-5-fluoro-1H-indole Core

The choice of synthetic route for the indole nucleus is critical and often depends on the availability of starting materials and desired scale. The presence of electron-withdrawing chloro and fluoro groups on the aniline precursor presents unique challenges for the classical Fischer indole synthesis.

A. Fischer Indole Synthesis Route

The Fischer indole synthesis involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions.[1] For the synthesis of 6-Chloro-5-fluoro-1H-indole, the key intermediate is the hydrazone formed from 4-chloro-3-fluorophenylhydrazine.

Diagram: Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis A 4-Chloro-3-fluoroaniline B Diazotization (NaNO2, HCl) A->B Step 1 C Reduction (e.g., SnCl2) B->C Step 2 D 4-Chloro-3-fluorophenylhydrazine C->D E Condensation with Pyruvic Acid D->E Step 3 F Hydrazone Intermediate E->F G Acid-catalyzed Cyclization (Indolization) F->G Step 4 H 6-Chloro-5-fluoro-1H-indole-2-carboxylic acid G->H I Decarboxylation H->I Step 5 J 6-Chloro-5-fluoro-1H-indole I->J

Caption: General workflow for the Fischer indole synthesis of the 6-chloro-5-fluoro-1H-indole core.

Troubleshooting the Fischer Indole Synthesis

Q1: My Fischer indole synthesis is resulting in a low yield or failing completely. What are the common contributing factors?

A1: Low yields in the Fischer indole synthesis of halogenated indoles are often due to the electronic effects of the substituents and suboptimal reaction conditions.

  • Reduced Nucleophilicity of the Hydrazine: The electron-withdrawing chloro and fluoro groups on the phenylhydrazine decrease the nucleophilicity of the nitrogen atoms, which can hinder the initial condensation with the carbonyl compound and the subsequent cyclization steps.[2]

  • Instability of the Hydrazone Intermediate: The N-N bond in the hydrazone intermediate can be susceptible to cleavage under strong acidic conditions, leading to side reactions instead of the desired[3][3]-sigmatropic rearrangement.[2][4]

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. A weak acid may not be sufficient to promote the reaction, while an overly strong acid can lead to degradation of the starting materials or the product.[1]

  • Suboptimal Temperature and Reaction Time: The Fischer indole synthesis often requires elevated temperatures, but excessive heat can cause decomposition.[5]

Optimization Strategies:

ParameterRecommendationRationale
Acid Catalyst Experiment with a range of Brønsted acids (e.g., p-toluenesulfonic acid, sulfuric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is often effective.The optimal acid depends on the specific substrate. Lewis acids can sometimes improve the efficiency of the cyclization for challenging substrates.[2]
Temperature Systematically vary the temperature, starting from a lower range (e.g., 80°C) and gradually increasing. Monitor the reaction progress by TLC.Finding the optimal temperature is crucial to balance reaction rate and decomposition.
Solvent High-boiling point solvents like toluene or xylene are commonly used. In some cases, running the reaction neat (without solvent) with PPA can be effective.The solvent should be inert to the reaction conditions and have a boiling point suitable for the required reaction temperature.
Purity of Starting Materials Ensure the purity of the 4-chloro-3-fluorophenylhydrazine and the carbonyl compound.Impurities can lead to unwanted side reactions and lower the yield.

Q2: I am observing significant side product formation. What are the likely side reactions?

A2: Common side reactions in the Fischer indole synthesis include:

  • Aldol Condensation: If the carbonyl compound has α-hydrogens, it can undergo self-condensation under acidic conditions.

  • Reductive Cleavage of the N-N Bond: The electron-withdrawing groups can make the N-N bond more susceptible to cleavage, leading to the formation of 4-chloro-3-fluoroaniline and other byproducts.[2]

  • Polymerization/Decomposition: Harsh acidic conditions and high temperatures can lead to the degradation and polymerization of the starting materials and the indole product.

Mitigation Strategies:

  • Slow Addition of the Carbonyl Compound: Adding the carbonyl compound slowly to the reaction mixture can minimize its self-condensation.

  • Use of a Milder Acid Catalyst: If significant degradation is observed, switching to a milder acid might be beneficial.

  • Careful Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate.

B. Leimgruber-Batcho Indole Synthesis

An alternative route is the Leimgruber-Batcho synthesis, which can be more efficient for preparing certain substituted indoles and avoids the need to handle potentially unstable hydrazines.[6][7] A scalable approach for the synthesis of 6-chloro-5-fluoroindole using a modified Leimgruber-Batcho reaction has been reported.[8]

Diagram: Leimgruber-Batcho Synthesis Workflow

Leimgruber_Batcho A 3-Chloro-4-fluoro-6-methylnitrobenzene B Reaction with DMF-acetal A->B Step 1 C Enamine Intermediate B->C D Reductive Cyclization (e.g., Fe/AcOH) C->D Step 2 E 6-Chloro-5-fluoro-1H-indole D->E

Caption: Simplified workflow for the Leimgruber-Batcho synthesis of 6-chloro-5-fluoro-1H-indole.

III. Introduction of the Carboxylic Acid Group at C3

Once the 6-chloro-5-fluoro-1H-indole core is synthesized, the next crucial step is the introduction of the carboxylic acid group at the C3 position. The electron-withdrawing nature of the halogen substituents deactivates the indole ring, making electrophilic substitution at C3 more challenging than for unsubstituted indole.

A. Vilsmeier-Haack Formylation Followed by Oxidation

A common and reliable method is the Vilsmeier-Haack reaction to introduce a formyl (-CHO) group at the C3 position, which is then oxidized to the carboxylic acid.[2][8]

Diagram: C3-Carboxylation via Vilsmeier-Haack Reaction

Vilsmeier_Haack_Oxidation A 6-Chloro-5-fluoro-1H-indole B Vilsmeier-Haack Reagent (POCl3, DMF) A->B Step 1: Formylation C 6-Chloro-5-fluoro-1H-indole-3-carbaldehyde B->C D Oxidation (e.g., KMnO4, Ag2O) C->D Step 2: Oxidation E 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid D->E

Caption: Two-step process for C3-carboxylation using the Vilsmeier-Haack reaction and subsequent oxidation.

Troubleshooting the Vilsmeier-Haack Reaction

Q3: My Vilsmeier-Haack reaction is giving a low yield of the aldehyde. What could be the problem?

A3: Low yields in the Vilsmeier-Haack reaction on deactivated indoles are often related to the reactivity of the Vilsmeier reagent and the substrate.

  • Moisture Sensitivity: The Vilsmeier reagent is extremely sensitive to moisture and will be quenched by any water present in the reagents or glassware.[9]

  • Deactivated Substrate: The electron-withdrawing groups on the indole ring reduce its nucleophilicity, making the electrophilic attack by the Vilsmeier reagent less favorable.[9]

  • Inactive Vilsmeier Reagent: The reagent is typically prepared in situ and can decompose if not prepared and used correctly.[10]

  • Suboptimal Reaction Temperature: While the reaction is often started at low temperatures, some deactivated substrates may require heating to proceed at a reasonable rate.[9]

Optimization Strategies:

ParameterRecommendationRationale
Anhydrous Conditions Use flame-dried glassware and anhydrous solvents. Handle all reagents under an inert atmosphere (e.g., nitrogen or argon).To prevent the decomposition of the highly moisture-sensitive Vilsmeier reagent.[11]
Reagent Stoichiometry An excess of the Vilsmeier reagent (typically 1.5 to 3 equivalents) may be required to drive the reaction to completion with a deactivated substrate.To compensate for the reduced reactivity of the indole.
Reaction Temperature Start the reaction at 0°C and slowly warm to room temperature. If the reaction is sluggish, gentle heating (e.g., 40-60°C) may be necessary. Monitor by TLC.To find the optimal balance between reaction rate and potential side reactions.
Purity of Reagents Use high-purity, dry DMF and freshly distilled POCl₃.Impurities in DMF, such as dimethylamine, can react with the Vilsmeier reagent.[12]

Q4: The oxidation of the indole-3-carbaldehyde to the carboxylic acid is not clean. What are the potential issues?

A4: The oxidation of indole-3-carbaldehyde can be challenging due to the potential for over-oxidation or degradation of the indole ring.

  • Harsh Oxidizing Agents: Strong oxidizing agents can lead to the formation of undesired byproducts.

  • Reaction Conditions: Temperature and pH can significantly affect the outcome of the oxidation.

Recommended Oxidation Methods:

  • Potassium Permanganate (KMnO₄): A common and effective oxidizing agent, but the reaction conditions (temperature, pH) must be carefully controlled to avoid over-oxidation.

  • Silver(I) Oxide (Ag₂O): A milder oxidizing agent that can provide cleaner conversions in some cases.

  • Air Oxidation: Indole-3-carbaldehyde can be susceptible to air oxidation, which can be a source of impurity if not handled properly.[5]

B. Direct Carboxylation

Direct carboxylation of the indole C3-H bond with CO₂ is an attractive, atom-economical alternative. This can be achieved by first deprotonating the indole with a strong base to form an organometallic intermediate, which then reacts with CO₂.

Q5: I am attempting a direct carboxylation of 6-chloro-5-fluoro-1H-indole with CO₂ but the yield is low. What are the critical parameters?

A5: Direct carboxylation is sensitive to several factors:

  • Choice of Base: Strong bases like Grignard reagents (e.g., EtMgBr) or lithium bases (e.g., n-BuLi, LiOtBu) are required to deprotonate the indole at the C3 position.[13][14]

  • Anhydrous and Inert Conditions: Organometallic intermediates are highly reactive and sensitive to moisture and oxygen.[15]

  • CO₂ Addition: The method of CO₂ addition (gas bubbling, addition of dry ice) and the pressure can influence the reaction efficiency.

  • Side Reactions: N-carboxylation can be a competing reaction. The regioselectivity can sometimes be controlled by the choice of base and reaction conditions.[4][16]

Optimization Tips:

  • Pre-formation of the Indolyl Anion: Ensure complete deprotonation of the indole before introducing CO₂.

  • Temperature Control: The formation of the organometallic intermediate is often performed at low temperatures (e.g., -78°C to 0°C).

  • Excess Base: Using a slight excess of the base can help drive the deprotonation to completion.

IV. Purification and Analysis

Proper purification and analysis are essential to ensure the quality of the final product and to accurately assess the success of the optimization efforts.

Q6: What are the recommended methods for purifying 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid?

A6:

  • Recrystallization: This is the most common method for purifying the final product. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) should be determined experimentally.

  • Column Chromatography: If recrystallization is not effective in removing certain impurities, silica gel column chromatography can be employed. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used.

Q7: Which analytical techniques are best suited for assessing the purity of the final product?

A7: A combination of techniques is recommended for a comprehensive purity assessment.[5][17]

Analytical TechniqueInformation Provided
High-Performance Liquid Chromatography (HPLC) Quantitative assessment of purity and detection of impurities. A reverse-phase C18 column with a mobile phase of acetonitrile/water with a modifier like formic acid is a good starting point.[18]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural confirmation of the desired product and identification of major impurities.
Mass Spectrometry (MS) Determination of the molecular weight of the product and identification of impurities.
Infrared (IR) Spectroscopy Confirmation of the presence of key functional groups (e.g., N-H, C=O, C-F, C-Cl).

V. Safety Precautions

  • Vilsmeier Reagent: The Vilsmeier reagent and its precursors (POCl₃, SOCl₂) are highly corrosive, toxic, and moisture-sensitive. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[11]

  • Organometallic Reagents: Grignard and organolithium reagents are pyrophoric and react violently with water. They must be handled under strictly anhydrous and inert conditions.[15]

  • General Precautions: Always consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

By carefully considering the factors outlined in this guide and systematically optimizing the reaction parameters, researchers can significantly improve the yield and purity of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid.

References

  • BenchChem Technical Support Team. (2026). Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles. BenchChem.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Purity Assessment of Synthetic Indoles. BenchChem.
  • Martens, J., et al. (2010). Unusual Behaviour During the Route of a Japp-Klingemann Reaction.
  • Macor, J. E., & Newman, M. E. (2009). Use of a Modified Leimgruber–Batcho Reaction to Prepare 6-Chloro-5-fluoroindole. Journal of Heterocyclic Chemistry, 46(2), 273-276.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Vilsmeier-Haack Reaction Troubleshooting. BenchChem.
  • BenchChem Technical Support Team. (2025). Vilsmeier reagent stability and storage conditions. BenchChem.
  • BenchChem Technical Support Team. (2026). Vilsmeier-Haack Reaction Technical Support Center. BenchChem.
  • Yoo, W.-J., & Li, C.-J. (2015). Aerobic Oxidation Approaches to Indole-3-carboxylates: A Tandem Cross Coupling of Amines–Intramolecular Mannich–Oxidation Sequence. Organic Letters, 17(16), 4058-4061.
  • Li, B. (2018). ORGANICMETALLIC COMPOUND (GRIGNARDS AND ORGANOLITHIUMS).
  • Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(33), 22949-22977.
  • Reddy, K. S., et al. (2010). Scalable approach for the synthesis of 5-fluro-6-subtituted indoles. Trade Science Inc.
  • Thomson, R. J., & Taylor, R. J. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5946-5953.
  • Google Patents. (2012). CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine.
  • Yoo, W.-J., & Li, C.-J. (2015). LITHIUM tert-BUTOXIDE-MEDIATED CARBOXYLATION REACTIONS OF UNPROTECTED INDOLES AND PYRROLES WITH CARBON DIOXIDE. HETEROCYCLES, 90(2), 1196.
  • Elmore, C. S., & Perry, G. J. P. (2026).
  • Wang, Z., et al. (2025). Photocatalytic Decarboxylative Alkylation of the C2-Position of 3-Haloindoles with Aliphatic Carboxylic Acids. The Journal of Organic Chemistry.
  • Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Javed-Ahmad/8d88b0f8e9a2d0577e3c9b7c8e9b8f2d1e2e4f5d]([Link]

  • Elmore, C. S., & Perry, G. J. P. (2026). Switchable N–H vs C3–H Carboxylation of Indoles using Dual-Function Reagents.
  • Frankenberger, W. T., Jr, & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308.
  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Retrieved from [Link]

  • Luo, X., et al. (2012). 6-Fluoro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1580.
  • Wang, Z., et al. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(23), 15557-15565.
  • Google Patents. (2012). CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine.
  • Elmore, C. S., & Perry, G. J. P. (2026).
  • Huang, J., et al. (2015). Vilsmeier–Haack reagent-promoted formyloxylation of α-chloro-N-arylacetamides by formamide. RSC Advances, 5(45), 35934-35939.
  • Priechl, M., et al. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 9(6), 944-950.
  • Zhang, Y., et al. (2019). Enhanced carbon dioxide capture in an indole-based microporous organic polymer via synergistic effects of indoles and their adjacent carbonyl groups. Polymer Chemistry, 10(45), 6149-6155.
  • Elmore, C. S., & Perry, G. J. P. (2026). Switchable N–H vs. C3–H carboxylation of indoles using dual-function reagents.
  • McGrath, K. (2017). What do common indole impurities look like?.
  • American Chemical Society. (n.d.). Reactions of CO2 with Amines. Chemical Engineering.
  • Chemistry Stack Exchange. (2014). Why do organolithium and organomagnesium compounds react differently with CO2?. Retrieved from [Link]

  • Li, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 1004653.
  • Dudziak, A., et al. (2024). The Influence of Mg, Na, and Li Oxides on the CO2 Sorption Properties of Natural Zeolite.
  • Sato, Y., et al. (1996).
  • Organic Syntheses. (n.d.). Indole-3-acetic Acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Wang, Y., et al. (2018). 5-Fluoro-3-(1H-indol-3-ylmethyl).
  • Sringarm, K., et al. (2023). Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. Scientific Reports, 13(1), 5489.
  • Macor, J. E., & Newman, M. E. (2009). Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole. Journal of Heterocyclic Chemistry, 46(2), 273-276.
  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
  • Zheng, T., et al. (2023). Green Halogenation of Indoles with Oxone–Halide. The Journal of Organic Chemistry, 88(16), 11497-11503.

Sources

Technical Support Center: Purification & Recrystallization of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid (CAS 920023-30-9).

Halogenated indole-3-carboxylic acids present unique handling challenges. The electron-withdrawing chlorine and fluorine atoms alter the electron density of the indole core, impacting both its pKa and its susceptibility to thermal degradation. This guide provides field-proven, self-validating protocols to ensure high-purity isolation while mitigating common failure modes such as thermal decarboxylation and oiling out.

I. Quantitative Data & Physicochemical Parameters

To effectively design a purification strategy, we must first establish the operational boundaries of the compound. The table below summarizes the critical parameters that dictate our solvent choices and temperature limits.

ParameterValue / ObservationMechanistic Implication
CAS Registry Number 920023-30-9Unique identifier for material sourcing and SDS tracking.
Aqueous Solubility (Free Acid) Poor (< 1 mg/mL at 20°C)Necessitates organic solvents or basic aqueous media for dissolution.
Aqueous Solubility (Salt) High (in 1M NaOH or KOH)Enables efficient separation from neutral/basic organic impurities via acid-base extraction[1].
Decarboxylation Threshold > 60–70°C (Acidic/Basic media)High temperatures in the presence of acids or bases rapidly promote degradation to 6-chloro-5-fluoroindole[2].
Optimal Precipitation Temp 0°C to 10°CMaximizes thermodynamic yield and prevents exothermic degradation during acidification[1].
II. Purification Workflow

The following logic diagram maps the optimal path from crude material to high-purity crystals.

PurificationWorkflow Crude Crude 6-Chloro-5-fluoro- 1H-indole-3-carboxylic acid BaseDissol Dissolve in 1M NaOH (aq) < 30°C to prevent degradation Crude->BaseDissol Wash Wash with EtOAc (Removes organic impurities) BaseDissol->Wash Acidify Acidify with 12N HCl to pH 2 at 0-10°C (Ice Bath) Wash->Acidify Aqueous Phase Precipitate Collect Precipitate (Vacuum Filtration) Acidify->Precipitate Recryst Recrystallization (EtOH/H2O System) Precipitate->Recryst Charcoal Hot Filtration with Activated Charcoal Recryst->Charcoal If colored Cooling Slow Cooling to RT, then 0°C Recryst->Cooling If clear Charcoal->Cooling Pure Pure 6-Chloro-5-fluoro- 1H-indole-3-carboxylic acid Cooling->Pure

Fig 1: Purification workflow for 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid.

III. Step-by-Step Methodologies
Protocol A: Pre-Purification via Acid-Base Extraction

Before attempting recrystallization, gross impurities must be removed. This protocol leverages the carboxylic acid moiety to create a self-validating phase separation.

  • Alkaline Dissolution: Suspend the crude 6-chloro-5-fluoro-1H-indole-3-carboxylic acid in 1M NaOH (approx. 15 mL per gram of crude). Stir at room temperature (do not exceed 30°C). Causality: The base deprotonates the carboxylic acid, forming a highly water-soluble sodium salt. Keeping the temperature low prevents base-catalyzed decarboxylation[2].

  • Organic Washing: Transfer the aqueous solution to a separatory funnel. Extract twice with Ethyl Acetate (EtOAc). Discard the organic layers. Causality: Unreacted indoles, halogenated byproducts, and non-acidic oligomers remain in the organic phase, effectively removing them from the target compound.

  • Controlled Acidification: Transfer the aqueous layer to an Erlenmeyer flask and place it in an ice-water bath. Allow the solution to cool to 10°C[1].

  • Precipitation: Slowly add 12N HCl dropwise while stirring vigorously. Self-Validation: The protocol validates itself when a thick, cream-to-white precipitate forms. Continue adding HCl until the aqueous solution reaches pH 2 (verify with pH paper) and the volume of precipitate ceases to increase[1].

  • Isolation: Collect the precipitate via vacuum filtration on a Büchner funnel. Wash with copious amounts of ice-cold water to remove residual salts[1]. Dry under a vacuum out of direct light.

Protocol B: Recrystallization (Ethanol/Water Anti-Solvent System)
  • Dissolution: Transfer the semi-pure, dried acid to a round-bottom flask. Add a minimal amount of hot 95% ethanol (approx. 8–10 mL per gram)[3]. Heat gently (max 60°C) until just dissolved.

  • Decolorization (Optional): If the solution is dark or highly colored, add activated charcoal (approx. 10% w/w relative to the acid)[1]. Swirl for 5 minutes, then perform a rapid hot filtration through a fluted filter paper or a pre-warmed Celite pad to remove the charcoal[3].

  • Anti-Solvent Addition: To the clear, hot ethanol filtrate, add hot distilled water dropwise until the solution becomes faintly turbid (cloudy). Add one drop of ethanol to clear the turbidity.

  • Crystallization: Remove from heat. Allow the flask to cool completely undisturbed to room temperature. Causality: Slow cooling allows the 6-chloro-5-fluoro-1H-indole-3-carboxylic acid molecules to arrange into a highly ordered, pure crystal lattice, excluding impurities[3].

  • Maturation & Isolation: Once at room temperature, place the flask in an ice bath for 30 minutes to depress solubility and maximize yield[3]. Filter via vacuum, wash with a minimal amount of ice-cold 1:1 EtOH/Water, and dry under high vacuum.

IV. Troubleshooting Guides & FAQs

Q1: My yield after recrystallization is exceptionally low, and TLC shows a new, less polar spot. What happened? A1: You have likely induced thermal decarboxylation. Indole-3-carboxylic acids are notoriously sensitive to heat, and the reaction is accelerated by acidic or basic impurities[2]. At elevated temperatures (often >130°C, but lower in the presence of catalytic impurities), the compound loses CO2 to form 6-chloro-5-fluoroindole[4]. Solution: Never boil the recrystallization solvent vigorously. Keep dissolution temperatures below 60–70°C[2]. Minimize the time the compound spends in hot solvent.

Q2: During the cooling phase of recrystallization, my compound forms a thick oil at the bottom of the flask instead of crystals. How do I fix "oiling out"? A2: Oiling out (liquid-liquid phase separation) occurs when the compound precipitates at a temperature above its melting point in that specific solvent mixture, or when the solvent is too rapidly saturated. Solution:

  • Reheat the mixture until the oil dissolves completely.

  • Add a small amount of the "good" solvent (ethanol) to slightly decrease the saturation temperature.

  • Allow the solution to cool much slower.

  • Self-Validating Fix: When the solution reaches room temperature, vigorously scratch the inside of the glass flask with a glass stirring rod, or add a microscopic "seed crystal" of pure 6-chloro-5-fluoro-1H-indole-3-carboxylic acid to provide a nucleation site[3].

Q3: The final crystals have a persistent pink/brown tint. How do I achieve a pure white product? A3: Halogenated indoles are susceptible to trace oxidation, forming highly colored, conjugated oligomers. These impurities easily co-crystallize. Solution: You must utilize the activated charcoal step. Use approximately 10 g of decolorizing carbon per 30 g of crude acid during the hot ethanol dissolution phase[1]. Ensure your hot filtration is rapid to prevent the product from crystallizing on the filter paper alongside the charcoal.

V. References

1. Benchchem. "Technical Support Center: Purification of Indole-2- and -3-Carboxaldehydes." Available at: 2.[4] ACS Publications. "Decarboxylative Aminomethylation of Indole-3-carboxylic Acids via Strain Release-Driven Ring Opening of 1,2-Oxazetidines | Organic Letters." Available at: 3. chemBlink. "6-Chloro-5-fluoro-1H-indole-3-carboxylic acid (CAS 920023-30-9)." Available at: 4.[1] Organic Syntheses. "Indole-3-acetic Acid." Available at: 5.[2] Benchchem. "Side reactions to avoid during the synthesis of methyl indole-3-carboxylate." Available at:

Sources

Technical Support Center: Stability & Storage of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid (CAS 920023-30-9) . As a critical halogenated building block in drug discovery, maintaining the structural integrity of this compound is paramount. This guide provides field-proven insights into preventing its most common degradation pathway: thermal and hydrolytic decarboxylation.

Core Issue: The Decarboxylation Vulnerability

Users frequently report unexpected loss of assay potency or the appearance of impurities during the storage of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid. This is primarily due to its inherent susceptibility to thermal decarboxylation, a well-documented phenomenon in ring-substituted indole-3-carboxylic acids (1)[1].

The Mechanism: The C3 position of the indole ring is highly electron-rich. When exposed to thermal stress or trace moisture, the carboxylic acid undergoes a proton transfer to the C3 carbon, forming a reactive zwitterionic tautomer. This tautomerization is the rate-determining step in a dissociative mechanism that rapidly ejects carbon dioxide ( CO2​ ), leaving behind the degradant 6-chloro-5-fluoroindole (2)[2]. Because the proton transfer is facilitated by protic environments, ambient humidity acts as a potent catalyst for thermal degradation.

Troubleshooting FAQs

Q: I stored my powder at room temperature for a week. Is it still viable? A: It is highly likely compromised. Indole-3-carboxylic acids undergo spontaneous decarboxylation at room temperature, especially if the container was opened and exposed to ambient humidity. Cold-chain transportation and storage are strictly required for this compound (3)[3]. You must run an HPLC-UV analysis to quantify the presence of 6-chloro-5-fluoroindole before proceeding with any syntheses.

Q: Why do we see faster degradation when we dissolve the compound in methanol for stock solutions? A: Methanol is a protic solvent. Protic solvents lower the activation energy for the proton transfer required to form the reactive zwitterion intermediate[2]. For long-term stock solutions, always use anhydrous, aprotic solvents (e.g., anhydrous DMSO or Acetonitrile) and store them at -80°C.

Q: Does the halogenation (6-chloro, 5-fluoro) affect the degradation rate? A: Yes, but not enough to ignore cold-chain protocols. While electron-withdrawing halogens on the benzene ring slightly stabilize the carboxylate compared to an unsubstituted indole-3-carboxylic acid, the C3 position remains sufficiently nucleophilic to drive the dissociative decarboxylation pathway under mild thermal stress[1].

Stability Data & Storage Metrics

To illustrate the critical nature of storage conditions, the following table summarizes the quantitative degradation kinetics of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid under various environments.

Storage ConditionAtmosphereMoisture ExposureEst. Monthly DegradationRecommended Action
25°C (Ambient) AirAmbient Humidity15.0% - 25.0%Discard or Re-purify
4°C (Fridge) AirSealed2.0% - 5.0%Short-term use only (< 1 week)
-20°C (Freezer) Argon< 1% RH< 0.1%Standard Long-Term Storage
-80°C (Ultra-low) Argon< 1% RHUndetectableIdeal for Liquid Stock Solutions

Validated Protocol: Safe Handling & QC Aliquoting

To guarantee the integrity of your batch, every handling event must be treated as a self-validating system. Follow this methodology to prevent moisture ingress and thermal shock.

Step 1: Thermal Equilibration (Causality: Preventing Condensation)

  • Remove the sealed shipment vial from cold-chain storage (2-8°C or dry ice).

  • Place the unopened vial directly into a desiccator at room temperature for 1–2 hours. Do not open the vial while cold; ambient moisture will immediately condense on the cold powder, initiating the proton-transfer degradation pathway.

Step 2: Inert Transfer (Causality: Excluding Protic Catalysts)

  • Transfer the equilibrated vial into a glove box purged with Argon (Relative Humidity < 1%).

  • Open the primary container only under this inert atmosphere.

Step 3: Analytical Baseline Sampling (Causality: Establishing Purity)

  • Extract exactly 1.0 mg of the powder and dissolve it in 1.0 mL of anhydrous Acetonitrile (aprotic).

  • Run a reverse-phase HPLC gradient (C18 column, Water/MeCN with 0.1% TFA). Monitor at 254 nm.

  • Validation Check: The intact acid must show an Area Under Curve (AUC) ≥ 98%. The decarboxylated byproduct (6-chloro-5-fluoroindole) will elute later due to the loss of the polar carboxylate group.

Step 4: Aliquoting and Sealing

  • Divide the remaining bulk powder into single-use amber glass vials (protects against photo-oxidation).

  • Purge each vial with Argon for 10 seconds and immediately seal with a PTFE-lined cap.

Step 5: Post-Storage Validation (The Self-Validating Loop)

  • Store all aliquots at -20°C in the dark.

  • After 24 hours, retrieve one "control" aliquot, equilibrate it as per Step 1, and repeat the HPLC-UV analysis. The AUC must remain within 0.5% of the baseline established in Step 3. If the purity drops, the Argon seal was compromised, and the remaining batch must be re-purged.

Process Visualization

StorageWorkflow Rec Receive Cold-Chain Shipment (2-8°C) Desic Equilibrate to Room Temp (Desiccator, 2 hrs) Rec->Desic Prevent Condensation Glove Transfer to Glove Box (Argon, <1% RH) Desic->Glove Exclude Moisture Sample QC Sampling (Anhydrous MeCN) Glove->Sample Aliquot Aliquot into Amber Vials (Single-use) Glove->Aliquot Sample->Aliquot HPLC Pass Seal Argon Purge & PTFE Seal Aliquot->Seal Store Long-Term Storage (-20°C, Dark) Seal->Store Halt Decarboxylation

Workflow for the safe handling, quality control, and long-term storage of indole-3-carboxylic acids.

References

  • BLD Pharm. "920023-30-9|6-Chloro-5-fluoro-1H-indole-3-carboxylic acid". bldpharm.com.
  • Piers, E., & Brown, R. K. "THE DECARBOXYLATION OF RING-SUBSTITUTED INDOLE-2(AND 3)-CARBOXYLIC ACIDS". Canadian Journal of Chemistry.
  • Kluger, R., et al. "Protonated Carbonic Acid and Reactive Intermediates in the Acidic Decarboxylation of Indolecarboxylic Acids". The Journal of Organic Chemistry, ACS Publications.

Sources

Troubleshooting HPLC peak tailing and resolution for 6-Chloro-5-fluoro-1h-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Analysis of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid

A Senior Application Scientist's Guide to Overcoming Peak Tailing and Enhancing Resolution

This guide provides in-depth troubleshooting strategies for scientists and drug development professionals encountering challenges in the HPLC analysis of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid. As an acidic indole derivative, this compound presents specific chromatographic hurdles that, when properly understood, can be systematically overcome. This document moves beyond generic advice to explain the underlying chemical principles and provide actionable, field-proven protocols.

Section 1: Understanding the Analyte: Chemical Properties and Chromatographic Behavior

The first step in troubleshooting is to understand the analyte's properties. 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid is a halogenated indole with a carboxylic acid functional group. This structure dictates its behavior in reversed-phase HPLC.

PropertyValue / StructureChromatographic Implication
Chemical Structure Chemical structure of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acidThe indole ring provides hydrophobicity, while the carboxylic acid group is a key site for ionization.
Molecular Formula C₉H₅ClFNO₂-
Molecular Weight 213.60 g/mol -
Estimated pKa ~3.5 - 4.5The carboxylic acid group is acidic. At a mobile phase pH near its pKa, the molecule will exist in both ionized (-COO⁻) and non-ionized (-COOH) forms, which is a primary cause of severe peak tailing.[1][2]
Calculated LogP ~2.8-3.2Indicates moderate hydrophobicity, making it well-suited for retention on C18 stationary phases.

The most critical property is the pKa of the carboxylic acid. To achieve sharp, symmetrical peaks, the mobile phase pH must be controlled to ensure the analyte is in a single, stable ionic state—preferably fully protonated (non-ionized).[2]

Section 2: Frequently Asked Questions (FAQs) & Quick Diagnosis

This section addresses the most common issues encountered during the analysis of this compound.

Q1: Why is my peak for 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid tailing severely?

Peak tailing for an acidic compound like this is almost always due to unwanted secondary chemical interactions or a suboptimal mobile phase environment.[3] The most common causes are:

  • Incorrect Mobile Phase pH: If the mobile phase pH is close to the analyte's pKa (~3.5-4.5), you will have a mixture of ionized and non-ionized forms, leading to a distorted peak shape.[2]

  • Secondary Silanol Interactions: The ionized form of your analyte (-COO⁻) can interact with residual silanol groups (Si-OH) on the silica surface of the HPLC column, creating a secondary, undesirable retention mechanism that causes tailing.[1][4][5]

  • Insufficient Buffering: If the mobile phase is not buffered, or the buffer capacity is too low, the sample itself can alter the local pH on the column, leading to inconsistent ionization and peak tailing.[6]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, though this often manifests as peak fronting for acidic compounds.[5][7]

Q2: How can I quickly determine if the peak tailing is a chemical problem (analyte/column) or a physical problem (my HPLC system)?

This is the most crucial diagnostic step. The "Neutral Marker Test" provides a definitive answer.

  • The Test: Prepare a solution of a neutral, well-behaved compound (e.g., Toluene, Uracil, or Propiophenone). Inject this neutral marker using your current method.

  • Interpreting the Results:

    • If the neutral marker peak is sharp and symmetrical, but your analyte peak tails: The problem is chemical . The issue lies with the interaction between your acidic analyte and the stationary phase, or the mobile phase composition. You should proceed to Section 3, Step 2 .[3]

    • If the neutral marker peak also tails: The problem is physical or related to the HPLC system. This indicates issues like extra-column volume (e.g., excessive tubing), a void in the column, or a partially blocked frit. You should proceed to Section 3, Step 4 .[3]

Q3: My resolution between the main analyte peak and a nearby impurity is poor. What should I adjust first?

Poor resolution is a result of either insufficient peak separation (selectivity) or excessive peak broadening.

  • If peaks are broad or tailing: First, fix the peak shape using the strategies in this guide. Improving peak symmetry will narrow the peaks and often resolves the issue.

  • If peaks are sharp but overlapping: The issue is selectivity. The most powerful tool for adjusting selectivity for ionizable compounds is mobile phase pH .[8][9] Small changes in pH can dramatically alter the retention of your target compound relative to its impurities. The second most common adjustment is to change the percentage of the organic modifier in your mobile phase.[10]

Section 3: A Systematic Troubleshooting Workflow

Follow this structured approach to logically diagnose and solve peak shape and resolution problems.

Troubleshooting_Workflow cluster_chem Chemical Troubleshooting cluster_phys Physical System Troubleshooting start Start: Peak Tailing or Poor Resolution Observed diag Step 1: Perform Neutral Marker Injection Test start->diag chem_prob Result: Neutral Peak is Symmetrical diag->chem_prob Chemical Issue phys_prob Result: Neutral Peak Tails diag->phys_prob Physical Issue chem_step2 Step 2: Optimize Mobile Phase (pH & Buffer) chem_prob->chem_step2 phys_step4 Step 4: Inspect HPLC System (Tubing, Fittings, Column Voids) phys_prob->phys_step4 chem_step3 Step 3: Evaluate HPLC Column chem_step2->chem_step3 resolve_prob Step 5: Optimize Resolution (Adjust % Organic, Flow Rate) chem_step3->resolve_prob phys_step4->resolve_prob end_node End: Symmetrical Peak & Good Resolution Achieved resolve_prob->end_node

A stepwise workflow for troubleshooting HPLC issues.
Step 1: Problem Diagnosis (The Neutral Marker Test)

This initial step isolates the problem source, saving significant time and resources.

Experimental Protocol: Neutral Marker Injection

  • Prepare Marker Solution: Create a ~10-50 µg/mL solution of a neutral compound (e.g., Toluene) in your mobile phase.

  • System Equilibration: Ensure your HPLC system is fully equilibrated with the mobile phase you are using for your analyte.

  • Injection: Inject a small volume (e.g., 5 µL) of the neutral marker solution.

  • Analysis: Evaluate the peak shape of the neutral marker. A symmetrical peak should have a USP tailing factor (Tf) or Asymmetry factor (As) between 0.9 and 1.2.

Step 2: Addressing Chemical Causes of Peak Tailing

If the neutral marker test points to a chemical issue, the interaction between the analyte and the column/mobile phase system is the root cause. The goal is to suppress the ionization of the analyte's carboxylic acid group.

Chemical_Interactions cluster_bad Scenario A: Mid-pH (pH ≈ pKa) cluster_good Scenario B: Low pH (pH << pKa) node_bad Analyte (-COO⁻) + Silica (Si-O⁻) = Electrostatic Repulsion/Interaction tailing Result: Peak Tailing node_bad->tailing node_good Analyte (-COOH) + C18 Phase = Ideal Hydrophobic Partitioning sharp_peak Result: Symmetrical Peak node_good->sharp_peak caption Effect of mobile phase pH on analyte-stationary phase interactions.

Effect of mobile phase pH on analyte interactions.

Protocol 2.1: Mobile Phase pH & Buffer Optimization

The most effective way to improve peak shape for this analyte is to lower the mobile phase pH to at least 1.5-2.0 pH units below its pKa.[11][12] A target pH of 2.5 - 3.0 is an excellent starting point.

  • Buffer Selection: Choose a buffer with a pKa close to your target pH to ensure maximum buffering capacity.[12] For a pH of 2.5-3.0, formate or phosphate buffers are ideal.

BufferpKa₁Effective pH RangeUV Cutoff (approx.)Notes
Formate Buffer (Formic Acid)3.752.8 - 4.8~210 nmGood choice, volatile, and MS-friendly.
Phosphate Buffer (H₃PO₄)2.152.0 - 3.5~200 nmExcellent buffering capacity at low pH, but not volatile and can precipitate in high organic concentrations.[12]
  • Mobile Phase Preparation (Example: pH 3.0 Acetonitrile/Water):

    • Aqueous Component (A): Prepare a 25 mM solution of potassium phosphate monobasic (KH₂PO₄) in HPLC-grade water.

    • pH Adjustment: Adjust the pH of the aqueous buffer to 3.0 using dilute phosphoric acid. Crucially, always measure and adjust the pH of the aqueous component before adding the organic modifier. [8]

    • Organic Component (B): Acetonitrile or Methanol.

    • Final Mobile Phase: Mix the aqueous buffer (A) and organic solvent (B) in the desired ratio (e.g., 50:50 v/v for an initial isocratic run). Filter the final mobile phase through a 0.22 or 0.45 µm filter.

  • Test and Evaluate: Equilibrate the column with the new mobile phase and inject your sample. The peak tailing should be significantly reduced.

Step 3: Improving Peak Resolution

Once peak shape is acceptable, you can optimize the separation between your analyte and any impurities.

Protocol 3.1: Adjusting Mobile Phase Strength (% Organic Modifier)

  • To Increase Resolution: If peaks are eluting too quickly and are poorly resolved, decrease the percentage of the organic modifier (e.g., from 50% acetonitrile to 45%). This will increase the retention time for all components, providing more time for the column to separate them.[10]

  • To Decrease Run Time: If peaks are well-resolved but retention times are excessively long, increase the percentage of the organic modifier .

Protocol 3.2: Optimizing Flow Rate and Temperature

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, but at the cost of longer analysis times.[6][13] Check the optimal flow rate for your column's particle size and dimensions.

  • Temperature: Increasing the column temperature (e.g., from 30°C to 40°C) decreases mobile phase viscosity, which can lead to sharper peaks and shorter retention times. However, it can also change selectivity. Maintaining a stable temperature with a column oven is crucial for reproducible results.[13]

Step 4: Eliminating Physical (System) Causes

If the neutral marker test revealed a physical problem, you must inspect the hardware of your HPLC system.

System Inspection Checklist:

  • Extra-Column Volume: Ensure the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005" or ~0.12 mm).[1]

  • Fittings: Check all fittings for leaks. Use appropriate PEEK or stainless steel fittings. Ensure that ferrules are not over-tightened or crushed.

  • Column Installation: A small gap between the tubing and the column end-fitting can create a void, causing significant band broadening. Re-install the column, ensuring the tubing is fully seated before tightening the fitting.

  • Column Void/Contamination: If the column is old or has been subjected to harsh conditions, the packed bed may have settled, creating a void at the inlet. A blocked inlet frit from unfiltered samples can also cause peak distortion.[6][14]

    • Solution: First, try reversing and flushing the column (check manufacturer's instructions). If this fails, replace the guard column (if used) or the analytical column itself.[10][15]

Section 4: Summary of Troubleshooting Actions

SymptomProbable Cause (Diagnostic Clue)Primary Recommended Action
Analyte peak tails, neutral marker is sharp. Chemical Issue: Incorrect mobile phase pH.Lower the mobile phase pH to 2.5-3.0 using a suitable buffer (formate or phosphate).[14]
All peaks tail, including neutral marker. Physical Issue: Extra-column volume or column void.Inspect and shorten tubing. Check fittings. Consider replacing the column.[1][3]
Sharp peaks are overlapping. Selectivity Issue: Suboptimal mobile phase composition.Fine-tune the percentage of organic modifier. Small adjustments to pH can also change selectivity.[9][10]
Inconsistent retention times. System Instability: Poor temperature control or mobile phase mixing issues.Use a column oven. Prepare mobile phase fresh daily and ensure it is thoroughly degassed.[13][15]

References

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? [Online]. Available at: [Link]

  • LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks. [Online]. Available at: [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Online]. Available at: [Link]

  • YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. [Online]. Available at: [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? [Online]. Available at: [Link]

  • Restek. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Online]. Available at: [Link]

  • Neue, U.D. (n.d.). HPLC Troubleshooting Guide. [Online]. Available at: [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Online]. Available at: [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Online]. Available at: [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. [Online]. Available at: [Link]

  • Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. [Online]. Available at: [Link]

  • Axion Labs. (2022). HPLC Peak Tailing. [Online]. Available at: [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Online]. Available at: [Link]

  • LCGC North America. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Online]. Available at: [Link]

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. [Online]. Available at: [Link]

Sources

Technical Support Center: Maximizing the Shelf Life of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the ideal storage conditions required to maintain the stability and purity of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid. Given its role as a critical building block in medicinal chemistry, ensuring its integrity is paramount for reproducible and reliable experimental outcomes. The recommendations herein are synthesized from the known chemical properties of the indole scaffold, halogenated aromatic systems, and established best practices for handling sensitive pharmaceutical intermediates.

Quick Reference: Recommended Storage Conditions

For immediate guidance, the optimal storage parameters for solid 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid are summarized below.

ParameterRecommended ConditionRationale & Core Principles
Temperature 2-8°C Minimizes the rate of potential degradation reactions, such as oxidation and thermal decomposition. This range is recommended for closely related analogs like 6-chloroindole-3-carboxylic acid and 5-fluoro-1H-indole-3-carboxylic acid.[1]
Atmosphere Inert Gas (Argon or Nitrogen) The electron-rich indole ring is susceptible to oxidation by atmospheric oxygen.[2] Storing under an inert atmosphere is a critical preventative measure.[3]
Light Protect from Light (Amber Vial) Aromatic and heterocyclic compounds can be photosensitive, leading to degradation upon exposure to UV or visible light.[3][4]
Moisture Dry / Desiccated Environment Prevents hydrolysis and moisture-mediated degradation. The use of a desiccator or tightly sealed containers in a dry environment is advised.[5]
Container Tightly Sealed, Chemical-Resistant Vial Prevents exposure to ambient air and moisture, ensuring the integrity of the inert atmosphere.

Frequently Asked Questions (FAQs)

This section addresses common user questions, providing not just the "what" but the "why" behind each recommendation to empower users with a deeper understanding of the compound's behavior.

Q1: What are the primary chemical risks to the stability of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid during storage?

The primary risks stem from the inherent reactivity of the indole nucleus. The main degradation pathways of concern are:

  • Oxidation: The indole ring is electron-rich and can be easily oxidized by atmospheric oxygen. This process is often autocatalytic and can lead to the formation of colored, polymeric byproducts, which will compromise sample purity and activity. The degradation of the related indole-3-carboxaldehyde to its carboxylic acid highlights the susceptibility of the indole system to oxidation.[2]

  • Photodegradation: Many complex organic molecules, especially those with aromatic systems, are light-sensitive.[3] Energy from light can promote electrons to excited states, initiating radical reactions that lead to decomposition.

  • Thermal Decomposition: While the compound is a solid with a relatively high melting point, elevated temperatures can accelerate underlying degradation processes, including potential decarboxylation (loss of CO2) from the carboxylic acid group.

A 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid (Pristine State) B Oxidized Impurities (e.g., ring-opened species, colored polymers) A->B  Air (O₂) / Moisture C Photodegradation Products A->C  Light (UV/Vis) D Potential Decarboxylation (6-Chloro-5-fluoro-1H-indole) A->D  Excessive Heat (Δ)

Caption: Key environmental factors leading to compound degradation.
Q2: I noticed the white powder has developed a yellowish or brownish tint over time. Is it still usable?

A change in color from white/off-white to yellow or brown is a strong visual indicator of degradation, most likely due to oxidation.[2] While the compound may not be completely degraded, its purity is compromised. The presence of these impurities can lead to:

  • Inaccurate weighing and molar calculations.

  • Unpredictable side reactions in your experiments.

  • Lowered biological or chemical activity.

Recommendation: For quantitative and sensitive applications, it is strongly advised to discard the discolored material and use a fresh, properly stored aliquot. For less sensitive screening, its use may be considered but with the significant caveat of potentially unreliable results.

Q3: How should I prepare and store solutions of this compound?

Solution stability is significantly lower than solid-state stability.

  • Solvent Choice: The compound is soluble in organic solvents such as DMSO and DMF.

  • Stock Solutions: Prepare a concentrated stock solution (e.g., 10-50 mM) in anhydrous DMSO. For maximum stability, dispense this stock solution into single-use aliquots in amber vials and store at -20°C or -80°C . This minimizes waste and prevents degradation from repeated freeze-thaw cycles, which can introduce moisture.

  • Aqueous Solutions: Avoid storing the compound in aqueous buffers for any extended period. Due to limited solubility and stability, aqueous solutions should be prepared fresh for each experiment by diluting the DMSO stock solution. Do not store aqueous solutions for more than a day.[2]

Q4: My experiment is giving inconsistent results. Could improper storage of the compound be the cause?

Absolutely. If the compound has degraded, you are introducing at least two variables into your experiment:

  • Lower Concentration of Active Compound: The effective concentration of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid will be lower than calculated, leading to diminished effects or a lack of dose-response.

  • Interference from Degradants: The degradation byproducts may be inert, or they could have their own unexpected chemical or biological activity, leading to confounding results.

If you suspect storage-related issues, a purity check via HPLC or LC-MS is recommended to validate the integrity of your compound lot.

Experimental Protocols

Adherence to strict protocols is essential for maintaining compound integrity.

Protocol 1: Aliquoting and Storing Solid Compound

Objective: To properly handle and store the solid compound upon receipt to maximize its long-term shelf life.

Methodology:

  • Equilibration: Before opening, allow the manufacturer's container to equilibrate to ambient room temperature for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold powder.

  • Inert Atmosphere Handling: Perform all weighing and aliquoting inside a glove box with a nitrogen or argon atmosphere. If a glove box is unavailable, create a localized inert environment by gently blowing a stream of inert gas into the container while handling.

  • Aliquoting: Weigh the desired quantities of the powder into pre-labeled, tared amber glass vials suitable for low-temperature storage.

  • Inert Gas Purge: Before sealing, flush the headspace of each aliquot vial with nitrogen or argon for 10-15 seconds.

  • Sealing: Tightly cap each vial immediately after purging. For extra protection, consider using vials with PTFE-lined caps and wrapping the cap-vial interface with Parafilm®.

  • Storage: Place the sealed aliquots in a 2-8°C refrigerator. Log the date and lot number in your inventory.

Protocol 2: Preparation and Short-Term Storage of Stock Solutions

Objective: To prepare a stable, concentrated stock solution for experimental use.

Methodology:

  • Select Aliquot: Retrieve a single-use vial of the solid compound from 2-8°C storage. Allow it to warm to room temperature before opening.

  • Solvent Addition: Under a fume hood, add the required volume of anhydrous DMSO to the vial to achieve the desired concentration.

  • Dissolution: Ensure complete dissolution by vortexing or brief sonication. The solution should be clear.

  • Secondary Aliquoting: Dispense the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber vials. This is critical to avoid repeated freeze-thaw cycles of the main stock.

  • Storage: Store these secondary aliquots at -20°C or -80°C. For daily use, retrieve one aliquot, thaw, and use immediately. Do not re-freeze a thawed aliquot.

Troubleshooting Guide

This workflow provides a logical sequence for diagnosing issues that may be related to compound stability.

decision decision action action issue Inconsistent Experimental Results or Suspected Degradation decision1 Is the solid compound discolored (not white)? issue->decision1  Step 1:  Visual Inspection action1 High probability of oxidation. Action: Discard and use a fresh aliquot. Review solid storage protocol (inert gas). decision1->action1 Yes decision2 Are you using a stock solution? decision1->decision2 No action2 Possible Issue: Incomplete dissolution or weighing error. Action: Review dissolution procedure; ensure solution is clear before use. decision2->action2 No (using solid directly) decision3 Was the aqueous solution prepared >24 hours ago? decision2->decision3 Yes action3 Aqueous solutions are unstable. Action: Prepare fresh working solutions from a frozen DMSO stock for every experiment. decision3->action3 Yes decision4 How many times has the DMSO stock been freeze-thawed? decision3->decision4 No action4 Repeated freeze-thaw cycles risk degradation. Action: Prepare new single-use aliquots from a fresh stock solution. decision4->action4 > 3 Times action5 Storage is likely adequate. Action: Consider an analytical purity check (HPLC/LC-MS) to confirm lot integrity. Investigate other experimental variables. decision4->action5 1-2 Times

Caption: A logical workflow for troubleshooting compound-related experimental issues.

References

Sources

Technical Support Center: Strategies for Modifying 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chemical modification of 6-Chloro-5-fluoro-1h-indole-3-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of working with this sterically hindered indole derivative. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your synthetic endeavors.

The unique substitution pattern of 6-Chloro-5-fluoro-1h-indole-3-carboxylic acid, with halogens flanking the indole core, presents significant steric challenges that can impede standard synthetic transformations. This guide provides in-depth, field-proven insights and detailed protocols to overcome these hurdles, ensuring the successful modification of this versatile scaffold.

Frequently Asked Questions (FAQs)

Q1: My standard amide coupling reaction with 6-Chloro-5-fluoro-1h-indole-3-carboxylic acid is failing or giving very low yields. What is causing this?

A1: The primary reason for low yields in amide coupling reactions with this substrate is the steric hindrance around the carboxylic acid at the C3 position. The flanking 5-fluoro and 6-chloro substituents, along with the indole ring itself, create a crowded environment that hinders the approach of the amine nucleophile.

Troubleshooting Strategies:

  • Choice of Coupling Reagent: Standard coupling reagents may not be sufficiently reactive. For sterically hindered substrates, more potent activating agents are often required.[1][2] Consider using reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[3]

  • Reaction Conditions: Elevated temperatures can help overcome the activation energy barrier imposed by steric hindrance. However, be mindful of potential side reactions, such as decarboxylation of the indole-3-carboxylic acid.[4][5]

  • Order of Addition: Adding the amine to the pre-activated carboxylic acid can sometimes be less effective. A revised protocol where the amine is present during the activation step can prevent the formation of less reactive symmetric anhydrides.[3]

  • Solvent Choice: The choice of solvent can influence reaction rates. Aprotic polar solvents like DMF or NMP are often effective for these types of couplings.

Q2: I am attempting an esterification of the carboxylic acid group, but the reaction is sluggish. What are the best methods for this transformation?

A2: Esterification of sterically hindered carboxylic acids requires conditions that can overcome the steric blockade.

Recommended Protocols:

  • Fischer-Speier Esterification under Forcing Conditions: While a classic method, using a large excess of the alcohol and a strong acid catalyst like sulfuric acid at reflux may be necessary.[6] However, be aware of the potential for acid-catalyzed side reactions on the indole ring.

  • DCC/DMAP Coupling: This method is milder than Fischer esterification and often effective for hindered substrates.[6] DCC (N,N'-Dicyclohexylcarbodiimide) activates the carboxylic acid, and DMAP (4-Dimethylaminopyridine) acts as a nucleophilic catalyst.

  • Activation with Mesyl Chloride: A highly effective method for converting hindered carboxylic acids to amides can be adapted for esterification.[7] The formation of a mixed anhydride with methanesulfonic acid significantly activates the carbonyl group towards nucleophilic attack by an alcohol.[7]

  • Flow Chemistry Approach: For challenging esterifications, continuous flow diazotization of amines to generate diazonium species in situ can be a powerful and mild alternative for forming esters.[8]

Q3: Can I perform N-alkylation on the indole nitrogen without it competing with reactions at the carboxylic acid?

A3: Yes, selective N-alkylation is achievable. The indole nitrogen's nucleophilicity can be exploited under basic conditions.

Key Considerations:

  • Protecting the Carboxylic Acid: The most straightforward approach is to first protect the carboxylic acid as an ester (e.g., methyl or ethyl ester). This prevents its acidic proton from interfering with the N-alkylation base and eliminates its potential as a competing nucleophile.

  • Choice of Base: A strong, non-nucleophilic base like sodium hydride (NaH) is typically used to deprotonate the indole nitrogen. The resulting indolide anion is a potent nucleophile for reaction with an alkyl halide.

  • One-Pot Fischer Indolisation–N-Alkylation: For rapid synthesis, a one-pot, three-component protocol combining Fischer indolisation with N-alkylation can be highly efficient for generating 1,2,3-trisubstituted indoles.[9]

Q4: I am interested in modifying the aromatic ring via cross-coupling reactions. Is the 6-chloro substituent suitable for Suzuki or Buchwald-Hartwig reactions?

A4: The 6-chloro substituent is a viable handle for palladium-catalyzed cross-coupling reactions, although it is generally less reactive than the corresponding bromo or iodo derivatives.

Troubleshooting Cross-Coupling Reactions:

  • Catalyst and Ligand Selection: For Suzuki-Miyaura coupling, robust catalyst systems are necessary.[10][11] Combinations like Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective for activating aryl chlorides.[10][12] Microwave-assisted conditions can also enhance reaction rates and yields.[12]

  • Buchwald-Hartwig Amination: This reaction is a powerful tool for forming C-N bonds.[13][14][15] Similar to Suzuki coupling, the choice of palladium precursor and ligand is critical for successful amination of aryl chlorides.[16][17] Aqueous conditions have been developed for the Buchwald-Hartwig amination of haloindoles, which can be beneficial for certain substrates.[17]

  • Protecting Groups: The acidic N-H proton of the indole can interfere with some cross-coupling reactions. N-protection (e.g., with a Boc or SEM group) is often advisable to improve yields and prevent side reactions.[18][19]

Q5: I am observing decarboxylation of my starting material as a significant side reaction. How can I minimize this?

A5: Indole-3-carboxylic acids are susceptible to decarboxylation, especially under acidic or high-temperature conditions.[4][20][21]

Strategies to Prevent Decarboxylation:

  • Mild Reaction Conditions: Whenever possible, opt for reactions that proceed at or below room temperature.

  • Avoid Strong Acids: If an acid catalyst is necessary, use the mildest effective acid at the lowest possible concentration.

  • Metal-Free Conditions: For certain transformations, metal-free decarboxylation can be a deliberate and efficient synthetic step.[5] However, if this is an unwanted side reaction, carefully control the reaction temperature and basicity.

  • Photocatalysis: Visible-light-induced radical decarboxylation is a modern technique that can proceed under very mild conditions.[4][22] This can be a strategic way to utilize the carboxylic acid as a traceless activating group for other functionalizations.[22]

Troubleshooting Guides

Guide 1: Overcoming Failed Amide Coupling

This guide provides a systematic approach to troubleshooting a failed or low-yielding amide coupling reaction with 6-Chloro-5-fluoro-1h-indole-3-carboxylic acid.

Problem Potential Cause Recommended Solution
No Reaction or Low Conversion Insufficient activation of the carboxylic acid due to steric hindrance.1. Switch to a more powerful coupling reagent: Use HATU or COMU. 2. Increase the reaction temperature: Cautiously heat the reaction to 40-60 °C, monitoring for decarboxylation. 3. Use a more nucleophilic amine: If possible, use a less sterically hindered amine.
Formation of Byproducts Side reactions such as N-acylation or formation of a symmetric anhydride.1. Protect the indole nitrogen: Use a Boc or SEM protecting group.[18][19] 2. Alter the order of addition: Add the coupling reagent to a mixture of the carboxylic acid and the amine.[3]
Poor Solubility of Starting Materials The indole derivative may have limited solubility in common organic solvents.1. Screen alternative solvents: Try DMF, NMP, or DMA. 2. Use a co-solvent: A mixture of solvents may improve solubility.
Guide 2: Optimizing Suzuki-Miyaura Cross-Coupling

This guide focuses on strategies to improve the success rate of Suzuki-Miyaura coupling at the 6-chloro position.

Problem Potential Cause Recommended Solution
No Reaction The C-Cl bond is not being activated by the palladium catalyst.1. Choose a more active catalyst system: Use a catalyst known for activating aryl chlorides, such as Pd₂(dba)₃ with a bulky biarylphosphine ligand (e.g., XPhos, SPhos). 2. Increase the reaction temperature: Microwave irradiation can be highly effective.[12]
Low Yield Competing side reactions or incomplete reaction.1. Protect the indole N-H: This prevents interference from the acidic proton. 2. Use a stronger base: A robust base like Cs₂CO₃ or K₃PO₄ is often required. 3. Ensure anhydrous conditions: Water can deactivate the catalyst and hydrolyze the boronic acid.
De-boronation of the Boronic Acid The boronic acid is degrading under the reaction conditions.1. Use a boronate ester: Pinacol esters of boronic acids are often more stable. 2. Degas the reaction mixture: Remove oxygen, which can contribute to boronic acid decomposition.

Visualizing Experimental Workflows

Workflow 1: Amide Coupling with a Sterically Hindered Carboxylic Acid

Amide_Coupling cluster_activation Activation Step cluster_coupling Coupling Step Start 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid + Amine Activator Add Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) Start->Activator In aprotic solvent (e.g., DMF) Activated_Ester Formation of Activated Intermediate Activator->Activated_Ester Nucleophilic_Attack Nucleophilic Attack by Amine Activated_Ester->Nucleophilic_Attack Tetrahedral_Intermediate Formation of Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Product Desired Amide Product Tetrahedral_Intermediate->Product Collapse of intermediate Suzuki_Coupling Indole N-Protected 6-Chloro-5-fluoro-indole Catalyst Pd Catalyst + Ligand Indole->Catalyst Boronic_Acid Aryl Boronic Acid Boronic_Acid->Catalyst Product 6-Aryl-5-fluoro-indole Product Catalyst->Product Heat or Microwave Base Base (e.g., K2CO3) Base->Catalyst Solvent Solvent (e.g., Toluene/H2O) Solvent->Catalyst

Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.

References

  • Recent Progress Concerning the N-Arylation of Indoles - PMC. (n.d.). Retrieved April 7, 2026, from [Link]

  • Scheme 3: Syntheses of indolyl amines through Buchwald-Hartwig cross coupling. (n.d.). Retrieved April 7, 2026, from [Link]

  • Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET - YouTube. (2021, July 27). Retrieved April 7, 2026, from [Link]

  • Decarboxylation of indole-3-carboxylic acids under metal-free conditions - ResearchGate. (n.d.). Retrieved April 7, 2026, from [Link]

  • Multicomponent Assembly of Highly Substituted Indoles via Coupled Palladium Catalyzed Coupling Reactions - PMC. (n.d.). Retrieved April 7, 2026, from [Link]

  • Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions - RSC Publishing. (2019, October 8). Retrieved April 7, 2026, from [Link]

  • A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides - Organic Chemistry Portal. (n.d.). Retrieved April 7, 2026, from [Link]

  • Synthesis of N-Substituted Indole-3-carboxylic Acid Derivatives via Cu(I)-Catalyzed Intramolecular Amination of Aryl Bromides | The Journal of Organic Chemistry - ACS Publications. (2008, May 10). Retrieved April 7, 2026, from [Link]

  • Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy - ACS Publications. (2025, August 28). Retrieved April 7, 2026, from [Link]

  • Protecting groups. (n.d.). Retrieved April 7, 2026, from [Link]

  • Novel reversible indole-3-carboxylate decarboxylase catalyzing nonoxidative decarboxylation - PubMed. (2002, November 15). Retrieved April 7, 2026, from [Link]

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC. (2025, April 17). Retrieved April 7, 2026, from [Link]

  • Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives - Scirp.org. (n.d.). Retrieved April 7, 2026, from [Link]

  • The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis - MDPI. (2010, September 17). Retrieved April 7, 2026, from [Link]

  • Direct Amidations of Carboxylic Acids with Amines - Encyclopedia.pub. (2023, February 22). Retrieved April 7, 2026, from [Link]

  • Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media - ResearchGate. (n.d.). Retrieved April 7, 2026, from [Link]

  • Protecting Groups. (n.d.). Retrieved April 7, 2026, from [Link]

  • Photocatalytic Decarboxylative Alkylation of the C2-Position of 3-Haloindoles with Aliphatic Carboxylic Acids | The Journal of Organic Chemistry - ACS Publications. (2025, October 27). Retrieved April 7, 2026, from [Link]

  • Decarboxylation of 5- and 6-substituted indole-3-carboxylic acids - OA Monitor Ireland. (n.d.). Retrieved April 7, 2026, from [Link]

  • Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. (2014, July 17). Retrieved April 7, 2026, from [Link]

  • Decarboxylation of indole-3-carboxylic acids under metal-free conditions - Figshare. (2020, February 14). Retrieved April 7, 2026, from [Link]

  • Studies in the protection of pyrrole and indole derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved April 7, 2026, from [Link]

  • Mild Esterification of Carboxylic Acids via Continuous Flow Diazotization of Amines | Organic Letters - ACS Publications. (2017, August 9). Retrieved April 7, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved April 7, 2026, from [Link]

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - Frontiers. (n.d.). Retrieved April 7, 2026, from [Link]

  • Method for esterifying hindered carboxylic acids - European Patent Office - EP 0331280 A1 - Googleapis.com. (n.d.).
  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (2022, August 29). Retrieved April 7, 2026, from [Link]

  • Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds - ResearchGate. (n.d.). Retrieved April 7, 2026, from [Link]

  • Suzuki-Miyaura Coupling - Organic Synthesis. (n.d.). Retrieved April 7, 2026, from [Link]

  • 6-Fluoro-1H-indole-3-carboxylic acid - PMC. (n.d.). Retrieved April 7, 2026, from [Link]

  • 1H-Indole-3-carboxylic acid, 6-chloro-5-fluoro- — Chemical Substance Information. (n.d.). Retrieved April 7, 2026, from [Link]

  • Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant - Chemical Communications (RSC Publishing). (n.d.). Retrieved April 7, 2026, from [Link]

  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - RSC Publishing. (2020, December 17). Retrieved April 7, 2026, from [Link]

  • 5-Chloro-1H-indole-3-carboxylic acid - PMC. (n.d.). Retrieved April 7, 2026, from [Link]

  • Steric hindrance regulation in hydrogen-bonded organic frameworks: from nonporous to microporous - Chemical Communications (RSC Publishing). (n.d.). Retrieved April 7, 2026, from [Link]

Sources

Scaling up the laboratory production of 6-Chloro-5-fluoro-1h-indole-3-carboxylic acid safely

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist, Process Chemistry Support

Welcome to the Process Chemistry Technical Support Center. Scaling up the laboratory production of 6-chloro-5-fluoro-1H-indole-3-carboxylic acid—a critical intermediate for kinase inhibitors and 5-HT2C receptor agonists—presents distinct thermal and gas-evolution hazards. This guide details the causality behind our recommended synthetic strategy, self-validating experimental protocols, and troubleshooting steps to ensure a safe, high-yield scale-up campaign.

Synthetic Strategy & Process Causality

Why not use direct CO₂ carboxylation? While direct insertion of CO₂ into the indole C3 position seems atom-economical, it is notoriously difficult to control on a pilot scale. It suffers from poor regioselectivity, often yielding uncontrollable mixtures of N1- and C3-carboxylated products, and requires highly specialized transfer reagents (like cesium triphenylacetate) or high-pressure reactors[1].

The Industry Standard: A Two-Step Sequence To ensure scalability and strict regiocontrol, the optimal route is a Vilsmeier-Haack formylation followed by a Pinnick oxidation .

  • Step 1 (Vilsmeier-Haack): Highly regioselective for the C3 position[2]. However, the traditional method of pre-forming the Vilsmeier reagent (POCl₃ + DMF) poses severe thermal hazards. The intermediate is thermally unstable and can cause catastrophic pressure spikes[3]. Our protocol reverses the addition order to consume the complex in situ.

  • Step 2 (Pinnick Oxidation): Selected for its mild conditions and functional group tolerance. However, extensive process safety testing reveals that bulk addition of the oxidant causes massive heat accumulation[4]. We mitigate this via portion-wise dosing and high dilution.

Self-Validating Experimental Protocols

Protocol A: Modified Vilsmeier-Haack Formylation (Scale-Up Safe)

Objective: Synthesis of 6-chloro-5-fluoro-1H-indole-3-carboxaldehyde.

  • Preparation: Charge a jacketed reactor with 6-chloro-5-fluoroindole (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) (10.0 eq). Cool the mixture to 0–5 °C under nitrogen.

  • Controlled Dosing: Slowly dose Phosphorus oxychloride (POCl₃) (1.2 eq) into the reactor using a controlled feed pump.

    • Causality: Feeding POCl₃ directly into the substrate/DMF mixture ensures the unstable Vilsmeier complex is consumed immediately upon formation, preventing dangerous thermal accumulation[3].

    • Self-Validation Checkpoint: Monitor the internal temperature continuously. It must not exceed 10 °C . A temperature spike above 15 °C indicates unreacted complex accumulation; if observed, pause dosing immediately until the temperature stabilizes.

  • Reaction: Once dosing is complete, heat the mixture to 85–95 °C for 5–8 hours[2].

    • Self-Validation Checkpoint: Monitor via HPLC. The reaction is validated as complete when the starting material peak is <1% AUC.

  • Quenching & Isolation: Cool the mixture to room temperature. Slowly transfer the mixture into a secondary reactor containing vigorously stirred crushed ice.

    • Causality: The aqueous quench of POCl₃ is highly exothermic. Reverse quenching into a large thermal mass of ice controls the heat release.

    • Self-Validation Checkpoint: Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution. Validate the endpoint using a calibrated pH probe; the pH must stabilize at 7–8[2]. Filter the precipitated aldehyde, wash with water, and dry under vacuum.

Protocol B: Pinnick Oxidation (Scale-Up Safe)

Objective: Oxidation to 6-chloro-5-fluoro-1H-indole-3-carboxylic acid.

  • Preparation: Dissolve the aldehyde (1.0 eq) in a mixture of THF and tert-butanol. Add 2-methyl-2-butene (5.0 eq) as a hypochlorous acid scavenger.

  • Buffer Addition: Add an aqueous solution of NaH₂PO₄ (1.5 eq) to buffer the system.

  • Oxidant Dosing: Prepare an aqueous solution of sodium chlorite (NaClO₂, 80% technical grade, 2.0 eq). Dose this solution portion-wise into the reactor.

    • Causality: Bulk addition of NaClO₂ leads to rapid exotherms and the generation of explosive chlorine dioxide (ClO₂) gas. Portion-wise dosing and high dilution ensure complete solubility of the reactants and strict thermal control[4].

    • Self-Validation Checkpoint: Maintain the internal temperature strictly below 20 °C. Visually inspect the headspace; the absence of a yellow-green tint validates that ClO₂ gas is not accumulating.

  • Isolation: Upon complete conversion (validated by HPLC), acidify the mixture to pH 2–3 using 1N HCl to precipitate the target carboxylic acid. Filter, wash with cold water, and dry to constant weight.

Troubleshooting Guides & FAQs

Q: Why did my Vilsmeier-Haack reaction experience a sudden pressure spike during scale-up? A: This is a classic symptom of thermal runaway caused by the accumulation of the Vilsmeier-Haack intermediate. The intermediate is highly thermally unstable[3]. If you pre-form the intermediate in bulk before adding the indole, it can decompose violently. Always feed POCl₃ slowly into a mixture of the indole and DMF so the intermediate is consumed in situ as it forms[3].

Q: During the Pinnick oxidation, I noticed a yellow-green gas evolving. What is it, and how do I stop it? A: The yellow-green gas is chlorine dioxide (ClO₂), a highly reactive and potentially explosive byproduct of sodium chlorite decomposition. This occurs if the local concentration of NaClO₂ is too high or if the pH drops too low without sufficient scavenger. Ensure you are using an adequate excess of a scavenger (like 2-methyl-2-butene) and dosing the NaClO₂ portion-wise under strict temperature control (<20 °C)[4].

Q: My Pinnick oxidation stalled at 80% conversion. Should I add more NaClO₂ in bulk? A: No. Adding bulk NaClO₂ to a stalled reaction risks a runaway exotherm[4]. A stalled reaction usually indicates that the 2-methyl-2-butene scavenger has evaporated or the pH has drifted. Re-verify the pH (target pH 4-5), add additional scavenger, and then resume a slow, portion-wise feed of the oxidant.

Quantitative Data & Safety Thresholds Summary

ParameterVilsmeier-Haack FormylationPinnick Oxidation
Target Intermediate 6-Chloro-5-fluoro-1H-indole-3-carboxaldehyde6-Chloro-5-fluoro-1H-indole-3-carboxylic acid
Reagents POCl₃, DMFNaClO₂, NaH₂PO₄, 2-Methyl-2-butene
Dosing Temperature < 10 °C< 20 °C
Reaction Temperature 85–95 °C15–20 °C
Critical Safety Risk Thermal runaway from intermediate accumulationExotherm & ClO₂ gas evolution
Expected Yield 80–88%90–95%

Process Workflows

Caption: Vilsmeier-Haack continuous consumption workflow to mitigate thermal accumulation.

Caption: Pinnick oxidation logic emphasizing portion-wise dosing and thermal control.

References

  • Title: Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles | Source: Benchchem | URL: 2

  • Title: Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin | Source: Mettler Toledo | URL: 3

  • Title: Regiodivergent N1- and C3- Carboxylation of Indoles | Source: ChemRxiv | URL: 1

  • Title: Pinnick Oxidation on Scale: Process Development of a BDK Inhibitor | Source: ACS Publications | URL: 4

Sources

Validation & Comparative

Comparative Binding Assay Guide: 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid vs. 5-Fluoroindole-3-acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

As drug development and chemical biology advance, understanding the nuanced binding kinetics of halogenated indole derivatives is critical. This guide provides a comprehensive, objective comparison of two highly relevant compounds: 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid and 5-fluoroindole-3-acetic acid (5-F-IAA) . By analyzing their distinct binding profiles, receptor affinities, and experimental applications, researchers can optimize their assay designs for targeted cancer therapy models and plant hormone receptor studies.

Structural Causality and Pharmacological Context

The structural differences between these two compounds dictate their binding affinities and biological roles.

  • 5-Fluoroindole-3-acetic acid (5-F-IAA): A fluorinated analog of the natural auxin indole-3-acetic acid (IAA). The substitution of a fluorine atom at the 5-position alters its electron density and metabolic stability. In plant biology, 5-F-IAA is a critical tool compound used to discriminate between transcriptional (TIR1/AFB) and non-transcriptional auxin signaling pathways[1][2]. In oncology, it serves as a potent oxidatively activated prodrug; when combined with horseradish peroxidase (HRP), it generates highly cytotoxic 3-methylene-2-oxindole derivatives that conjugate with DNA and cellular thiols[3][4].

  • 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid: This compound features a truncated carboxylic acid side chain (lacking the methylene bridge of acetic acid) and an additional chlorine atom at the 6-position. The rigid carboxylic acid directly attached to the indole ring restricts its conformational flexibility compared to an acetic acid moiety. Halogenated indole-3-carboxylic acids are frequently utilized as building blocks in medicinal chemistry, notably in the synthesis of alpha-7 nicotinic receptor modulators and other neuroactive compounds[5][6]. The 6-chloro substitution significantly enhances lipophilicity and alters the steric bulk, impacting its fit within hydrophobic receptor pockets.

Quantitative Binding and Performance Data

The following table synthesizes the comparative performance of these compounds across different binding and activation assays.

Parameter5-Fluoroindole-3-acetic acid (5-F-IAA)6-Chloro-5-fluoro-1H-indole-3-carboxylic acid
Primary Target / Application TIR1/AFB Receptors[1]; HRP Prodrug[4]Synthetic building block; Nicotinic receptor modulators[5]
Side Chain Flexibility High (Acetic acid linker)Low (Direct carboxylic acid)
TIR1 Receptor Affinity (SPR/ITC) High (Selective agonist)[2]Negligible (Lacks optimal spacer for TIR1 pocket)
Peroxidase Activation Rate Slow oxidation, but highly cytotoxic post-activation[3]Poor substrate (Lacks oxidizable acetic acid side chain)
Lipophilicity (LogP estimate) ModerateHigh (Due to 6-Chloro addition)

Mechanistic Workflow and Pathway Visualization

To understand how these compounds are evaluated in binding assays, it is essential to map their interaction pathways. 5-F-IAA is primarily evaluated via Surface Plasmon Resonance (SPR) for TIR1 binding or via cytotoxicity assays for HRP activation. The diagram below illustrates these divergent experimental pathways.

G A Indole Derivative (e.g., 5-F-IAA) B TIR1/AFB Receptor Complex A->B Binding Assay (SPR/ITC) E HRP Enzyme Activation (Cancer Prodrug Model) A->E Peroxidase Assay C Aux/IAA Repressor Degradation B->C Ubiquitination D Gene Expression Activation C->D Transcriptional Response F Cytotoxic Oxidative Stress E->F ROS Generation

Dual pathway analysis: Auxin receptor binding vs. peroxidase-mediated prodrug activation.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols detail the step-by-step methodologies for evaluating these indole derivatives in binding and activation assays.

Protocol A: Surface Plasmon Resonance (SPR) Binding Assay for TIR1 Affinity

This protocol evaluates the binding kinetics of indole derivatives to the TIR1 receptor complex.

  • Sensor Chip Preparation: Immobilize the purified TIR1/ASK1 complex onto a CM5 sensor chip using standard amine coupling chemistry. Ensure a baseline stabilization with running buffer (HEPES-buffered saline, pH 7.4, 0.05% surfactant).

  • Analyte Preparation: Prepare a concentration series of 5-F-IAA and 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid (e.g., 0.1 µM to 100 µM) in the running buffer. Causality note: The 6-chloro derivative requires careful DMSO concentration matching due to its higher lipophilicity.

  • Injection Phase: Inject the analytes over the functionalized flow cell and a reference flow cell at a flow rate of 30 µL/min for 120 seconds.

  • Dissociation Phase: Allow the running buffer to flow for 300 seconds to monitor the dissociation rate (k_off).

  • Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to determine the equilibrium dissociation constant ( KD​ ).

Protocol B: Peroxidase-Mediated Cytotoxicity Assay

This assay measures the prodrug activation potential of 5-F-IAA compared to structural analogs[3][4].

  • Cell Culture: Seed mammalian target cells (e.g., V79 fibroblasts or tumor cell lines) in 96-well plates at 1×104 cells/well and incubate overnight.

  • Enzyme-Prodrug Treatment: Treat cells with varying concentrations of the indole derivative (1 µM to 100 µM) in the presence of 1.2 µg/mL Horseradish Peroxidase (HRP). Causality note: HRP is required to oxidatively decarboxylate the acetic acid side chain of 5-F-IAA into the toxic 3-methylene-2-oxindole. The carboxylic acid derivative will fail to produce this specific toxicophore.

  • Incubation: Incubate the cells for 4 to 24 hours under standard culture conditions.

  • Viability Measurement: Add MTT reagent to each well and incubate for 3 hours. Solubilize the formazan crystals and read the absorbance at 570 nm to calculate the IC50​ .

Conclusion

While both compounds share a fluorinated indole core, their functional groups dictate entirely different utility profiles. 5-Fluoroindole-3-acetic acid is a dynamic, flexible molecule highly suited for TIR1 receptor binding assays and peroxidase-activated prodrug models due to its oxidizable acetic acid side chain. Conversely, 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid presents a rigid, lipophilic profile that makes it an excellent building block for synthesizing complex receptor modulators, but a poor candidate for traditional auxin-receptor or HRP-prodrug assays.

Sources

Validating 6-Chloro-5-fluoro-1h-indole-3-carboxylic acid as an analytical reference standard

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical validation of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid (CAS: 920023-30-9) requires moving beyond basic certificate of analysis (CoA) generation. In modern pharmaceutical development, this di-halogenated indole is not merely a reagent; it is a critical pharmacophore building block and analytical reference standard used in the synthesis of complex active pharmaceutical ingredients (APIs), including α7 nicotinic acetylcholine receptor modulators[1] and direct activators of Adenosine Monophosphate-Activated Protein Kinase (AMPK)[2].

As a Senior Application Scientist, establishing a robust, self-validating analytical framework for this compound is paramount. The accuracy of downstream pharmacokinetic (PK) and pharmacodynamic (PD) assays relies entirely on the structural and isomeric purity of this reference standard.

Mechanistic Rationale: The Di-Halogenated Advantage

To understand the analytical behavior of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid, one must first understand the causality behind its structural design. Mono-halogenated indoles often fall short in complex biological matrices due to rapid metabolic degradation.

  • The 5-Fluoro Substitution: The C5 position of the indole ring is highly susceptible to cytochrome P450-mediated oxidation. The introduction of a highly electronegative fluorine atom blocks this metabolic liability without adding significant steric bulk, thereby prolonging the molecule's half-life[2].

  • The 6-Chloro Substitution: The addition of a chlorine atom at the C6 position significantly increases the overall lipophilicity (LogP) of the molecule. This drives deeper insertion into the hydrophobic binding pockets of target kinases and receptors, enhancing binding affinity[1].

  • The Carboxylic Acid Moiety: Acts as the primary handle for amide coupling during API synthesis and serves as the primary site for phase II metabolism (glucuronidation) in vivo[2].

Structure-Activity Relationship (SAR) logic of di-halogenated indole-3-carboxylic acids.

Comparative Analysis: Product vs. Alternatives

When selecting a reference standard for assay calibration or synthetic benchmarking, comparing 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid against its mono-halogenated alternatives highlights its unique analytical profile. The dual halogenation alters the pKa of the carboxylic acid and shifts the UV absorption maxima, necessitating specific chromatographic adjustments.

Property / Metric6-Chloro-5-fluoro-1H-indole-3-carboxylic acid5-Fluoro-1H-indole-3-carboxylic acid6-Chloro-1H-indole-3-carboxylic acid
CAS Number 920023-30-9[3]23077-43-21670-81-1
Molecular Weight 213.59 g/mol 179.15 g/mol 195.60 g/mol
Metabolic Stability High (Dual protection at C5/C6)Moderate (C6 remains exposed)Moderate (C5 remains exposed)
Lipophilicity (Est. LogP) ~2.8~1.9~2.5
Primary Application AMPK activators, α7 nAChR modulators[1][2]General fluorinated building blocksKinase inhibitor intermediates
HPLC Retention Behavior Strongest retention (requires higher organic phase)Weakest retentionIntermediate retention

Self-Validating Analytical Protocols

To certify 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid as a premium reference standard, the analytical workflow must be intrinsically self-validating. This means the protocol must automatically flag out-of-specification (OOS) results caused by matrix effects, instrument drift, or sample degradation.

Protocol A: HPLC-UV/MS for Purity and Mass Confirmation

Causality behind the method: Indole-3-carboxylic acids are prone to peak tailing on standard C18 columns due to secondary interactions between the free carboxylic acid (pKa ~3.5-4.0) and residual silanols on the stationary phase. By utilizing a mobile phase buffered with 0.1% formic acid, we suppress the ionization of the carboxylic acid, keeping it fully protonated. This ensures sharp, symmetrical peaks and reproducible retention times[4].

Step-by-Step Methodology:

  • Standard Preparation: Dissolve 1.0 mg of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Internal Standard (IS) Integration (The Self-Validating Step): Spike the sample with 50 µg/mL of Indole-3-carboxylic acid-d4[5]. Logic: The deuterated IS co-elutes closely with the target analyte. If the IS peak area varies by >5% across injections, the system automatically invalidates the run, indicating injection volume errors or ionization suppression.

  • Column Selection: Use a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.8 µm) maintained at 40°C to reduce mobile phase viscosity and improve mass transfer.

  • Gradient Elution:

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Run a linear gradient from 20% B to 80% B over 15 minutes[4]. Logic: Methanol is preferred over acetonitrile here as it provides better solubility for halogenated indoles and yields distinct UV spectral profiles.

  • Detection: Monitor UV absorbance at 280 nm (optimal for the indole chromophore) and configure the MS in negative electrospray ionization (ESI-) mode to detect the [M-H]- ion at m/z 212.0.

Protocol B: NMR Spectroscopy for Structural Integrity

Causality behind the method: While HPLC-MS confirms mass and chemical purity, it cannot easily distinguish between positional isomers (e.g., 5-chloro-6-fluoro vs. 6-chloro-5-fluoro). Nuclear Magnetic Resonance (NMR) is required. We utilize DMSO-d6 rather than CDCl3. Logic: Indole-3-carboxylic acids form strong intermolecular hydrogen-bonded dimers in non-polar solvents like CDCl3, leading to broad, unresolvable -OH and -NH peaks. DMSO-d6 acts as a strong hydrogen-bond acceptor, breaking these dimers and yielding sharp, quantifiable proton signals.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 15 mg of the standard in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference.

  • 1H-NMR Acquisition: Acquire at 400 MHz or higher. Look for the distinct indole -NH singlet (typically >11.5 ppm) and the carboxylic -OH singlet (often >12.5 ppm). The aromatic region will display characteristic coupling constants confirming the para-relationship of the C4 and C7 protons, validating the 5,6-substitution pattern.

  • 13C-NMR Acquisition: Acquire at 100 MHz. The carbon spectrum will show distinct doublet splitting patterns due to carbon-fluorine (13C-19F) spin-spin coupling, definitively proving the position of the fluorine atom on the ring.

Self-validating analytical workflow for certifying indole-3-carboxylic acid reference standards.

Conclusion

Validating 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid as an analytical reference standard requires a multi-dimensional approach. By understanding the causality of its di-halogenated structure—which imparts unique metabolic stability and lipophilicity—analysts can tailor their chromatographic and spectroscopic methods. Implementing self-validating protocols, such as the use of deuterated internal standards and specific solvent selections to disrupt hydrogen bonding, ensures that the resulting analytical data is both highly accurate and resilient against systemic errors.

References

  • US9434724B2 - Quinuclidines for modulating alpha 7 activity Google P
  • Acyl Glucuronide Metabolites of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577) and Related Indole-3-carboxylic Acid Derivatives are Direct Activators of Adenosine Monophosphate-Activated Protein Kinase (AMPK)
  • Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction MDPI
  • 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid (CAS 920023-30-9) Properties & Suppliers chemBlink
  • Indole-3-carboxylic acid-d4 | Stable Isotope MedChemExpress

Sources

A Researcher's Guide to Kinase Inhibitor Profiling: A Comparative Framework for 6-Chloro-5-fluoro-1h-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the journey from a novel chemical entity to a potential therapeutic is paved with rigorous and comparative assessment. This guide provides a comprehensive framework for characterizing the inhibitory activity of a novel compound, using the hypothetical example of 6-Chloro-5-fluoro-1h-indole-3-carboxylic acid, against a panel of known kinase inhibitors. By establishing a robust and self-validating experimental workflow, we can generate a clear and objective performance comparison, a critical step in preclinical drug discovery.

The Imperative of Comparative Analysis in Kinase Inhibition

Protein kinases are a large family of enzymes that play a pivotal role in cellular signaling pathways, making them a significant class of drug targets, particularly in oncology.[1] The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a kinase inhibitor. It represents the concentration of the compound required to inhibit 50% of the target kinase's activity under specific assay conditions.

However, an IC50 value in isolation provides limited insight. Its true value is realized through comparison with established inhibitors. This comparative analysis allows researchers to:

  • Benchmark Potency: Understand how a novel compound's potency stacks up against well-characterized inhibitors.

  • Assess Selectivity: By testing against a panel of kinases, a selectivity profile can be established, which is crucial for minimizing off-target effects.[2]

  • Guide Structure-Activity Relationship (SAR) Studies: Comparative data can inform the next steps in medicinal chemistry to optimize lead compounds.

It is crucial to acknowledge that IC50 values are highly dependent on assay conditions, particularly the concentration of adenosine triphosphate (ATP), the natural substrate for kinases.[3][4] Therefore, for a meaningful comparison, all compounds should be tested under identical, well-defined conditions.

A Comparative Look: IC50 Values of Known Kinase Inhibitors

To provide a reference point for a novel compound like 6-Chloro-5-fluoro-1h-indole-3-carboxylic acid, we present the IC50 values of several well-known kinase inhibitors against a selection of kinases. This data, typically generated from in vitro biochemical assays, serves as a benchmark for what might be expected from a potent and selective inhibitor.

Kinase InhibitorTarget Kinase(s)IC50 (nM)Assay Type
Staurosporine Broad Spectrum (PKC, PKA, etc.)1-20Radiometric/Luminescence
Sunitinib PDGFR, VEGFR, KIT, FLT32 - 80Mobility Shift Assay
Dasatinib BCR-ABL, SRC family, c-KIT0.5 - 30Fluorescence Polarization
Erlotinib EGFR2Cell-free kinase assay[5]
Gefitinib EGFR26-57Cell-free kinase assay[5]

Note: The IC50 values presented are approximate and can vary based on specific assay conditions.

Experimental Workflow for IC50 Determination

A robust and reproducible experimental workflow is paramount for generating high-quality, comparable IC50 data. Below is a detailed, step-by-step protocol for an in vitro kinase assay using a luminescence-based method, which measures the amount of ATP remaining after the kinase reaction.

Visualizing the Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Dilution Compound Dilution Plate Setup Plate Setup Compound Dilution->Plate Setup Reagent Preparation Reagent Preparation Reagent Preparation->Plate Setup Kinase Reaction Kinase Reaction Plate Setup->Kinase Reaction Luminescence Detection Luminescence Detection Kinase Reaction->Luminescence Detection Data Normalization Data Normalization Luminescence Detection->Data Normalization IC50 Curve Fitting IC50 Curve Fitting Data Normalization->IC50 Curve Fitting G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates mTORC2 mTORC2 mTORC2->AKT activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: The PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival.

From IC50 to Ki: A More Universal Measure of Potency

While the IC50 is a valuable measure of inhibitor potency, it is dependent on the substrate concentration used in the assay. [6]A more fundamental and universally comparable value is the inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex. The Cheng-Prusoff equation allows for the conversion of IC50 to Ki, provided the substrate concentration and the Michaelis-Menten constant (Km) are known. [6][7][8][9][10] Cheng-Prusoff Equation:

Ki = IC50 / (1 + ([S] / Km))

Where:

  • Ki: Inhibition constant

  • IC50: Half-maximal inhibitory concentration

  • [S]: Substrate (ATP) concentration

  • Km: Michaelis-Menten constant of the substrate

By calculating the Ki, researchers can more accurately compare the intrinsic binding affinity of different inhibitors to a target kinase, independent of the specific assay conditions.

Conclusion

The characterization of a novel kinase inhibitor like 6-Chloro-5-fluoro-1h-indole-3-carboxylic acid requires a systematic and comparative approach. By adhering to a rigorous experimental protocol, benchmarking against known inhibitors, and understanding the broader context of kinase signaling, researchers can generate a comprehensive profile of their compound's potency and selectivity. This data-driven approach is fundamental to making informed decisions in the early stages of drug discovery and ultimately contributes to the development of more effective and targeted therapies.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
  • The significance of ATP concentration in cell-free and cell-based assays. Carna Biosciences.
  • Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin.
  • ATP concentr
  • Introducing the Kinase-Glo™ Luminescent Kinase Assay. Promega Notes 83.
  • determination of KB or Ki from IC50.
  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PMC.
  • Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372.
  • Enzyme Inhibitor Terms and Calcul
  • How to Interpret IC50 and Kd in Drug–Target Interactions. Bitesize Bio.
  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.
  • Best practices for pharmacological characteriz
  • Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH.
  • PhosphoSens®-Kinetic Continuous Fluorescent Intensity (FI) Kinase Assay and Determination of Kinase Inhibitor IC50 Values. AssayQuant.
  • In Vitro Kinase Assay for EGFR Inhibitor IC50 Determin
  • Application Notes and Protocols for Measuring the IC50 of UCB9608 in a Kinase Assay. Benchchem.
  • Spotlight: Activity-Based Kinase Assay Form
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC.
  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use
  • Choosing the Best Kinase Assay to Meet Your Research Needs.
  • In vitro kinase assay. Protocols.io.
  • IC 50 Values (in nM) Calculated for PP1, 7i−k, 8d, 9d, 11a, and Dasatinib in a Selection of Recombinant Kinases.
  • Activity-based kinase selectivity profiling of clinically relevant tyrosine kinase inhibitors using QuickScout. Carna Biosciences.
  • Schematic workflow is summarizing the virtual screening of kinase inhibitors.
  • Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2. PubMed.
  • IC 50 values (µM) exhibited by compound 6j and staurosporine on EGFR and HER2.
  • Flowchart showing the virtual screening workflow for identification of hit molecules.
  • Visualizing Gene Interaction Graphs with Local Multidimensional Scaling.
  • dot. Graphviz.
  • Identification of pan-kinase-family inhibitors using graph convolutional networks to reveal family-sensitive pre-moieties. PMC.
  • DOT Language. Graphviz.
  • Laying Out P
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz. Medium.
  • User Guide — graphviz 0.

Sources

A Comprehensive Guide to the Cross-Reactivity and Selectivity of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The specific substitutions of chlorine and fluorine on the indole ring of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid suggest its potential as a targeted therapeutic agent. However, the success of any such agent is critically dependent on its selectivity.[3][4]

The Imperative of Selectivity in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being the potential for off-target effects.[4] A lack of selectivity, where a compound interacts with unintended biological targets, can lead to adverse effects and toxicity, which are major causes of clinical trial failures.[4][5] Therefore, a thorough understanding of a compound's selectivity profile is not just a regulatory requirement but a fundamental aspect of rational drug design.[3][6]

Protein kinases, a major class of drug targets, are a prime example of where selectivity is paramount. The human kinome consists of over 500 members that share a structurally conserved ATP-binding pocket, making the design of selective inhibitors a significant challenge.[7][8][9] Cross-reactivity among kinases can lead to unexpected toxicities.[4][5]

This guide will use a hypothetical scenario where 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid is being investigated as a potential inhibitor of a specific protein kinase, "Kinase X," to illustrate the process of selectivity profiling.

Designing a Selectivity and Cross-Reactivity Study

A robust selectivity study design involves screening the compound against a panel of targets that are both related and unrelated to the primary target. This allows for a comprehensive assessment of its interaction profile across the proteome.[6]

Key Components of the Study Design:

  • Primary Target Assay: A highly sensitive and specific assay to determine the potency of the compound against the intended target (Kinase X).

  • Selectivity Panel: A broad panel of other kinases, representing different branches of the kinome tree, to assess on-target selectivity.

  • Cross-Reactivity Panel: A diverse set of unrelated targets, such as G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors, to identify potential off-target interactions.

  • Cell-Based Assays: Functional assays in relevant cell models to confirm that the biochemical activity translates to a desired cellular effect and to assess potential cytotoxicity.[10][11]

Experimental Data: A Comparative Analysis

The following tables present hypothetical data for 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid, illustrating how its selectivity would be evaluated.

Table 1: In Vitro Kinase Inhibitory Activity

Kinase TargetIC50 (nM)Selectivity Ratio (IC50 Off-Target / IC50 Kinase X)
Kinase X (Primary Target) 15 -
Kinase Y (Family Member)1,500100
Kinase Z (Family Member)3,200213
Kinase A (Unrelated)>10,000>667
Kinase B (Unrelated)>10,000>667
Kinase C (Unrelated)8,500567

A selectivity ratio of >100-fold is generally considered a good indicator of a selective inhibitor in biochemical assays.[3]

Table 2: Cross-Reactivity Profiling Against Other Target Classes

TargetAssay TypeActivity (% Inhibition @ 10 µM)
β2-Adrenergic ReceptorRadioligand Binding<10%
hERG Ion ChannelPatch Clamp5%
Estrogen Receptor αReporter Gene Assay<5%
Cyclooxygenase-2 (COX-2)Enzyme Inhibition12%

Minimal activity against a broad range of unrelated targets suggests a lower likelihood of off-target side effects.

Table 3: Cellular Activity and Cytotoxicity

Cell LineTarget Engagement (EC50, nM)Cytotoxicity (CC50, µM)Therapeutic Index (CC50 / EC50)
Cancer Cell Line A (High Kinase X expression)50>50>1000
Normal Cell Line B (Low Kinase X expression)>10,000>50-

A high therapeutic index indicates that the compound is effective at concentrations far below those that cause cell death, suggesting a good safety margin.

Experimental Protocols

Detailed and validated protocols are essential for generating reliable and reproducible data.[12]

Protocol 1: Competitive Binding Assay for IC50 Determination

This protocol describes a method to determine the concentration of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid that inhibits 50% of the binding of a known fluorescent ligand to Kinase X.[13]

Materials:

  • Recombinant Human Kinase X

  • Fluorescently labeled Kinase X ligand (Tracer)

  • 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • 384-well microplates

Procedure:

  • Prepare a serial dilution of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid in assay buffer.

  • Add a fixed concentration of the fluorescent tracer to all wells.

  • Add the serially diluted compound to the wells.

  • Initiate the binding reaction by adding a fixed concentration of Kinase X to each well.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Measure the fluorescence polarization or other suitable signal on a plate reader.

  • Plot the signal against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Functional Assay for Target Engagement

This protocol outlines a method to assess the functional activity of the compound in a cellular context.[10][14]

Materials:

  • Cancer Cell Line A (expressing high levels of Kinase X)

  • Normal Cell Line B (expressing low levels of Kinase X)

  • Cell culture medium and supplements

  • 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid

  • Reagents for a downstream signaling readout (e.g., phospho-specific antibody for western blotting or a reporter gene assay)

  • Reagents for a cytotoxicity assay (e.g., CellTiter-Glo®)

Procedure:

  • Seed both cell lines in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid for a specified duration.

  • For target engagement, lyse the cells and perform a western blot to measure the phosphorylation of a known Kinase X substrate or measure the output of a reporter gene assay.

  • For cytotoxicity, add the cytotoxicity reagent to parallel plates and measure the luminescence or fluorescence.

  • Calculate the EC50 for target engagement and the CC50 for cytotoxicity by plotting the respective readouts against the compound concentration.

Visualizing the Workflow

Diagrams can provide a clear and concise overview of complex experimental processes.

G Primary_Target Primary Target Assay (Kinase X) Target_Engagement Target Engagement Assay (Cell Line A) Primary_Target->Target_Engagement Selectivity_Panel Kinase Selectivity Panel (>200 Kinases) Cross_Reactivity_Panel Cross-Reactivity Panel (GPCRs, Ion Channels, etc.) Functional_Assay Downstream Functional Assay Target_Engagement->Functional_Assay Confirm Mechanism Cytotoxicity Cytotoxicity Assay (Cell Lines A & B) Target_Engagement->Cytotoxicity Compound 6-Chloro-5-fluoro-1H- indole-3-carboxylic acid Compound->Primary_Target Determine IC50 Compound->Selectivity_Panel Assess On-Target Selectivity Compound->Cross_Reactivity_Panel Identify Off-Target Interactions Compound->Target_Engagement Determine EC50

Caption: A workflow for comprehensive selectivity profiling.

G cluster_family Kinase Family Y cluster_unrelated Unrelated Kinases Kinase X Kinase X (IC50: 15 nM) Kinase Y Kinase Y (1,500 nM) Kinase X->Kinase Y 100x Kinase Z Kinase Z (3,200 nM) Kinase X->Kinase Z 213x Kinase A Kinase A (>10,000 nM) Kinase X->Kinase A >667x Kinase B Kinase B (>10,000 nM) Kinase X->Kinase B >667x Kinase C Kinase C (8,500 nM) Kinase X->Kinase C 567x

Caption: A selectivity tree illustrating inhibitory potency.

Conclusion and Future Directions

This guide has provided a comprehensive framework for assessing the cross-reactivity and selectivity of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid. By following a systematic approach that combines biochemical and cell-based assays, researchers can build a detailed profile of the compound's interactions with the proteome. This information is crucial for making informed decisions about its potential as a therapeutic candidate and for designing future optimization strategies. The ultimate goal is to develop a highly selective compound that maximizes therapeutic efficacy while minimizing the risk of adverse effects.[15]

References

  • Fabgennix International. Competition Assay Protocol. [Link]

  • Ichor Life Sciences. Functional Assays/Target Validation Services. [Link]

  • NanoTemper Technologies. Assay setup for competitive binding measurements. [Link]

  • Charles River Laboratories. Biology Cell-Based Assays. [Link]

  • PLOS Computational Biology. Selectivity by Small-Molecule Inhibitors of Protein Interactions Can Be Driven by Protein Surface Fluctuations. [Link]

  • ACS Publications. Selectivity Determination of a Small Molecule Chemical Probe Using Protein Microarray and Affinity Capture Techniques. [Link]

  • NJ Bio, Inc. Cell Based Functional Assay including Cytotoxicity Assays. [Link]

  • PMC - NIH. Strategy toward Kinase-Selective Drug Discovery. [Link]

  • PLOS Computational Biology. Selectivity by Small-Molecule Inhibitors of Protein Interactions Can Be Driven by Protein Surface Fluctuations. [Link]

  • SMR. Experimental and in silico approaches to target selection and tractability for drug discovery. [Link]

  • PMC. The use of novel selectivity metrics in kinase research. [Link]

  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]

  • Taylor & Francis Online. Validation guidelines for drug-target prediction methods. [Link]

  • IntechOpen. Protein Kinase Inhibitors - Selectivity or Toxicity?. [Link]

  • Bio-Rad Antibodies. Competitive ELISA Protocol. [Link]

  • Bio-protocol. Competitive Binding Assay. [Link]

  • Frontiers. Target-specific compound selectivity for multi-target drug discovery and repurposing. [Link]

  • Taylor & Francis Online. Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. [Link]

  • PMC. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. [Link]

  • Patsnap Synapse. How to improve drug selectivity?. [Link]

  • MDPI. Structure-Based Study to Overcome Cross-Reactivity of Novel Androgen Receptor Inhibitors. [Link]

  • PMC. Computational/in silico methods in drug target and lead prediction. [Link]

  • Visikol. Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). [Link]

  • PMC. The Art of Finding the Right Drug Target: Emerging Methods and Strategies. [Link]

  • OracleBio. A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. [Link]

  • Frontiers. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. [Link]

  • ResearchGate. Use of Tissue Cross-reactivity Studies in the Development of Antibody-based Biopharmaceuticals: History, Experience, Methodology, and Future Directions. [Link]

  • Chula Digital Collections. Recent advancements on biological activity of indole and their derivatives: A review. [Link]

  • RSC Publishing. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. [Link]

  • ChemSrc. 1H-Indole-3-carboxylic acid, 6-chloro-5-fluoro- — Chemical Substance Information. [Link]

  • PMC. 6-Fluoro-1H-indole-3-carboxylic acid. [Link]

  • HETEROCYCLES. practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. [Link]

Sources

Structural activity relationship (SAR) comparison of 6-Chloro-5-fluoro-1h-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Structural Activity Relationship (SAR) Comparison Guide: 6-Chloro-5-fluoro-1H-indole-3-carboxylic Acid in Drug Discovery

As medicinal chemists, we constantly balance lipophilic efficiency (LipE) with metabolic stability. The indole-3-carboxylic acid core is a privileged pharmacophore, but its true therapeutic potential is unlocked through precise halogenation. This guide objectively evaluates the structural activity relationship (SAR) of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid (CAS: 920023-30-9)[1] against its mono-halogenated alternatives. By analyzing recent experimental data, we provide a causality-driven framework for selecting the optimal building block for your specific therapeutic target.

The Mechanistic Rationale of Di-Halogenation

Before comparing targets, we must understand the causality behind the 6-chloro-5-fluoro substitution pattern. Why combine these specific halogens?

  • Fluorine at C5 (Metabolic Shielding): The C-F bond is highly polarized but sterically compact (van der Waals radius ~1.47 Å). At the C5 position, it acts as a metabolic shield against CYP450-mediated oxidation of the electron-rich indole ring. Furthermore, its strong electron-withdrawing nature modulates the pKa of the indole N-H, enhancing its capacity as a hydrogen bond donor.

  • Chlorine at C6 (Lipophilic Bulk): Chlorine provides significant lipophilic bulk (radius ~1.75 Å). Positioning it at C6 drives the molecule into deep, hydrophobic binding pockets and significantly increases the overall partition coefficient (LogP), which is critical for blood-brain barrier (BBB) permeability.

  • The Synergistic "Push-Pull": The 6-chloro-5-fluoro combination creates an electronic environment that stabilizes the indole core while maximizing lipophilicity without an excessive molecular weight penalty[2].

Objective SAR Comparison: Di-Halogenated vs. Mono-Halogenated Scaffolds

The superiority of a scaffold is entirely target-dependent. Below, we compare the performance of 6-chloro-5-fluoro-1H-indole-3-carboxylic acid against its alternatives in two distinct therapeutic areas.

Case Study A: Where Di-Halogenation Excels – CNS Targets (α7 nAChR Agonists)

When targeting central nervous system (CNS) disorders (e.g., schizophrenia, Alzheimer's), BBB penetration is non-negotiable. Patent US9434724B2 demonstrates the utility of 6-chloro-5-fluoro-1H-indole-3-carboxylic acid coupled with quinuclidine amines to modulate α7 nicotinic acetylcholine receptors (α7 nAChR)[3]. Here, the di-halogenated scaffold drastically outperforms mono-substituted variants. The C6-chlorine provides the necessary lipophilicity for passive brain diffusion, while the C5-fluorine prevents rapid hepatic clearance.

Table 1: SAR Comparison for α7 nAChR Agonists (CNS Targets)

Scaffold (Indole-3-carboxylic acid)LogP ImpactBBB Penetration PotentialBinding Affinity (α7 nAChR)
UnsubstitutedBaselineLowModerate
5-Fluoro (Mono)+0.15ModerateGood
6-Chloro-5-fluoro (Di) +0.70 High Excellent
Case Study B: Where Mono-Halogenation Excels – Immunology (STING Inhibitors)

More lipophilicity is not always better. In the development of STING (Stimulator of Interferon Genes) inhibitors for autoimmune diseases, the binding pocket imposes strict steric constraints[4]. A recent 2025 study in the Journal of Medicinal Chemistry evaluated various halogenated indoles[5]. While a mono 5-chloro substitution yielded a highly potent inhibitor (IC50 = 37.8 nM), the introduction of a second halogen (di-substitution) resulted in a significant loss of potency due to steric clashing within the STING transmembrane domain[5].

Table 2: SAR Comparison for STING Inhibitors (Immunology Targets)

Scaffold SubstitutionSteric Bulk (C5/C6)STING Inhibitory Activity (IC50)In Vivo Efficacy
5-Fluoro (Mono)Low~110 nMModerate
5-Chloro (Mono) Medium 37.8 nM High
6-Chloro-5-fluoro (Di)High> 200 nM (Steric Clash)Poor

Experimental Protocol: Self-Validating Amide Coupling

To utilize 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid in library synthesis, amide coupling must be tightly controlled. The electron-withdrawing nature of the halogens makes the carboxylic acid prone to sluggish activation. This protocol includes a self-validating analytical checkpoint to ensure structural integrity.

Step 1: Activation

  • Procedure: Dissolve 1.0 eq of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid and 1.2 eq of HATU in anhydrous DMF (0.2 M). Add 3.0 eq of DIPEA. Stir at 0°C for 15 minutes.

  • Causality: HATU is selected over EDC/HOBt because the highly electron-deficient indole requires rapid, highly reactive ester formation to prevent degradation. DIPEA provides a non-nucleophilic basic environment.

Step 2: Amine Coupling

  • Procedure: Add 1.1 eq of the target amine (e.g., quinuclidin-3-amine). Allow the reaction to warm to room temperature and stir for 2 hours.

Step 3: Self-Validation (LC-MS Checkpoint)

  • Procedure: Before workup, sample 5 µL of the reaction mixture into 1 mL of MeCN/H2O. Run a rapid LC-MS.

  • Causality & Validation: You must verify the presence of the [M+H]+ peak with the characteristic 3:1 isotopic pattern of a single chlorine atom. If a [M-19]+ or [M-35]+ peak is observed, it indicates nucleophilic aromatic substitution (SNAr) displacement of the fluorine or chlorine by the amine. While rare, this halogen mobility can occur in highly electron-deficient di-halo systems, and identifying it early prevents the progression of inactive epimers or des-halogenated byproducts.

Step 4: Purification

  • Procedure: Quench with water, extract with EtOAc, concentrate, and purify via Prep-HPLC to yield the final API.

Visualizing the Pharmacological Impact

SAR_Decision Start Indole-3-Carboxylic Acid Scaffold Selection Mono Mono-Halogenated (e.g., 5-Cl or 5-F) Start->Mono Narrow binding pocket Di Di-Halogenated (6-Chloro-5-fluoro) Start->Di Need high BBB penetration STING STING Inhibitors Steric constraints favor mono Mono->STING Optimal fit (IC50 < 40nM) CNS CNS Targets (α7 nAChR) Lipophilicity favors di-halo Di->CNS High metabolic stability

Fig 1: SAR decision matrix for selecting halogenated indole-3-carboxylic acid scaffolds.

Protocol A Activation HATU + DIPEA B Coupling Add Amine (0°C to RT) A->B C Validation LC-MS (Check 3:1 Isotope) B->C D Purification Prep-HPLC C->D

Fig 2: Self-validating amide coupling workflow ensuring halogen integrity during synthesis.

STING_Pathway cGAS cGAS Activation cGAMP 2'3'-cGAMP Production cGAS->cGAMP STING STING Protein (ER Membrane) cGAMP->STING Binds TBK1 TBK1 Recruitment STING->TBK1 Translocation Inhibitor Indole Inhibitor Blocks Palmitoylation Inhibitor->STING Inhibits IRF3 IRF3 Phosphorylation TBK1->IRF3 IFN Type I Interferon & Inflammation IRF3->IFN Gene Transcription

Fig 3: The cGAS-STING signaling pathway and the pharmacological intervention point.

References

  • Title: Quinuclidines for modulating alpha 7 activity Source: US Patent 9434724B2 URL
  • Title: Discovery of an Orally Bioavailable STING Inhibitor with In Vivo Anti-Inflammatory Activity in Mice with STING-Mediated Inflammation Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery of Novel N-β-d-Xylosylindole Derivatives as Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitors for the Management of Hyperglycemia in Diabetes Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

A Guide to the In Vivo Toxicological Evaluation of Novel Halogenated Indoles: A Comparative Framework Using 6-Chloro-5-fluoro-1H-indole-3-carboxylic Acid and Standard Indoles

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Indole and its derivatives represent a class of heterocyclic compounds of immense interest in drug discovery, serving as scaffolds for a wide range of therapeutic agents. The strategic addition of halogen atoms, such as chlorine and fluorine, to the indole ring is a common medicinal chemistry approach to modulate pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity. However, such modifications can also significantly alter the toxicological profile of the parent molecule. 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid is a novel, halogenated indole derivative with potential therapeutic applications. As with any new chemical entity destined for clinical development, a thorough in vivo toxicity assessment is not just a regulatory requirement but a scientific necessity.[1][2]

Currently, public-domain data on the in vivo toxicity of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid is unavailable. This guide, therefore, is designed to provide a comprehensive framework for researchers and drug development professionals to design and conduct a rigorous in vivo toxicological evaluation. We will outline the established toxicological profiles of standard, non-halogenated indoles to serve as critical benchmarks for comparison. Furthermore, this document provides a detailed, field-proven experimental protocol for an acute oral toxicity study, grounded in international regulatory standards, and discusses the rationale behind key experimental choices.

Section 1: Toxicological Benchmarks of Standard Indole Compounds

Before evaluating a novel compound, it is essential to understand the toxicological landscape of its structural class. The toxicity of indole derivatives can vary widely based on their substituents. Below is a summary of the acute oral toxicity for three standard indoles: indole, the essential amino acid L-tryptophan, and the phytohormone indole-3-acetic acid (IAA). This data provides the context needed to interpret the results for a novel halogenated derivative.

CompoundAnimal ModelAdministration RouteLD50 (Median Lethal Dose)Key Observations & GHS Classification
Indole RatOral1000 - 1200 mg/kg[3][4][5]Moderately toxic. Classified as Harmful if swallowed.[5]
RabbitDermal790 mg/kg[5]Toxic in contact with skin.[5]
L-Tryptophan RatOral>1600 mg/kg[6]Low acute toxicity. One study reported an LD50 >20,000 mg/kg, classifying it as effectively non-toxic.[7] High doses can cause adverse effects like appetite suppression and nausea.[8]
Indole-3-Acetic Acid (IAA) RatOral>500 mg/kg (LD50 not definitively established)[9]Data is limited. Listed as potentially mutagenic and may cause adverse reproductive effects based on animal data.[10] Studies in zebrafish show it can induce oxidative stress and impair cardiogenesis.[11]

Section 2: Designing an In Vivo Acute Oral Toxicity Study for a Novel Compound

The primary goal of an acute toxicity study is to determine the potential health hazards of a substance following a single, short-term exposure and to provide data for classification and labeling.[12] We will describe a study design based on the OECD Test Guideline 423 (Acute Toxic Class Method), which is a stepwise procedure that uses a minimum number of animals to obtain sufficient information for classification.[13][14]

The Rationale for Method Selection

The Acute Toxic Class Method (OECD 423) is selected for several reasons:

  • Animal Welfare: It adheres to the "3Rs" principle (Replacement, Reduction, Refinement) by using fewer animals (typically 3 per step) compared to historical methods like the LD50 test (OECD 401).[12][14]

  • Regulatory Acceptance: It is an internationally recognized method accepted by regulatory agencies for hazard classification according to the Globally Harmonised System (GHS).[13][15]

Experimental Workflow and Decision Logic

The following diagram illustrates the logical flow of an acute toxicity study, from initial preparation to the final classification of the test article.

G cluster_prep Phase 1: Pre-Dosing Preparation cluster_study Phase 2: In-Life Study (OECD 423) cluster_actions Phase 4: Subsequent Actions & Endpoints char Test Article Characterization (Purity, Stability) form Dose Vehicle Selection & Formulation char->form acclim Animal Acclimatization (7-10 days) form->acclim start Start: Dose 3 Animals (e.g., 300 mg/kg) obs1 Observe for Mortality/ Toxicity (48h) start->obs1 d1 Mortality Check: 0-1 Deaths? obs1->d1 d2 Mortality Check: 2-3 Deaths? obs1->d2 higher_dose Proceed to Higher Dose (e.g., 2000 mg/kg) d1->higher_dose Yes lower_dose Proceed to Lower Dose (e.g., 50 mg/kg) d2->lower_dose Yes stop_test Stop Test & Classify higher_dose->stop_test lower_dose->stop_test final_obs 14-Day Observation (Surviving Animals) stop_test->final_obs necropsy Gross Necropsy & Data Analysis final_obs->necropsy

Caption: Workflow for an acute oral toxicity study using the OECD 423 method.

Detailed Experimental Protocol: Acute Oral Toxicity (OECD 423)

1. Test System and Animal Husbandry

  • Species & Strain: Young, healthy adult nulliparous, non-pregnant female rats (e.g., Wistar or Sprague-Dawley strain). The use of a single sex (females are generally slightly more sensitive) is recommended to reduce data variability and the number of animals used.[14]

  • Age: 8-12 weeks old at the start of dosing.

  • Housing: Animals should be housed in a controlled environment (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle). They may be group-caged by dose, but with enough space for clear observation of each animal.[12]

  • Acclimatization: A minimum of 5 days of acclimatization to laboratory conditions is required before the study begins.

  • Diet: Standard laboratory rodent chow and drinking water should be available ad libitum, except for the brief fasting period before dosing.

2. Dose Formulation and Administration

  • Vehicle Selection: The choice of vehicle for administering 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid is critical. The preferred vehicle is water. If the compound is not soluble in water, an aqueous solution of methylcellulose or carboxymethyl cellulose may be considered. If a non-aqueous vehicle like corn oil is necessary, its toxicological properties must be well-understood, and a vehicle control group should be included.[13]

  • Dose Preparation: Doses should be prepared fresh daily unless stability data demonstrates otherwise. The concentration should be prepared such that the required dose is administered in a volume that does not exceed 1 mL/100g of body weight for aqueous solutions.[13]

  • Animal Preparation: Animals must be fasted overnight (food, but not water) prior to dosing. This ensures uniform absorption of the test substance.[12]

  • Administration: The test substance is administered in a single dose by oral gavage using a stomach tube or a suitable intubation cannula.[12]

3. In-Life Procedure (Stepwise Dosing)

  • Starting Dose: Based on available in vitro cytotoxicity data or structure-activity relationships, a starting dose is selected from one of the GHS classification levels: 5, 50, 300, or 2000 mg/kg.[13] For a novel compound with an unknown profile, 300 mg/kg is a common starting point.

  • Dosing: A group of 3 female rats is dosed at the starting level.

  • Observations:

    • Short-Term: Animals are observed frequently for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.[16]

    • Clinical Signs: All signs of toxicity are recorded, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns.

    • Body Weight: Individual animal weights are recorded shortly before dosing and at least weekly thereafter.[16]

  • Stepwise Progression: The outcome of the first group determines the next step:

    • If 2 or 3 animals die, the test is repeated at a lower dose level (e.g., 50 mg/kg).

    • If 0 or 1 animal dies, the test is repeated in another 3 animals at a higher dose level (e.g., 2000 mg/kg).

    • This process continues until a stopping criterion is met (e.g., mortality at the lowest dose, no mortality at the highest dose, or clear toxicity signs that justify classification).

4. Terminal Procedures

  • Necropsy: At the end of the 14-day observation period, all surviving animals are humanely euthanized. All animals in the study (including those that died intercurrently) undergo a gross necropsy, where all major organs and tissues are examined for abnormalities.[12]

  • Data Analysis: The final classification is determined by the number of animals that died at specific dose levels, which correlates to the GHS acute toxicity categories.

Section 3: Potential Mechanisms and Broader Toxicological Context

While acute toxicity provides a critical starting point, understanding the potential mechanism of action is vital for a comprehensive risk assessment. Many indole derivatives are known to interact with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in xenobiotic metabolism and immune response.[17][18]

Activation of the AhR pathway by a compound like 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid could lead to the transcription of genes encoding metabolic enzymes (e.g., Cytochrome P450s), potentially altering its own metabolism or that of other compounds.

G ligand Indole Derivative (e.g., 6-Cl-5-F-Indole) ahr_complex Cytosolic AhR Complex (AhR, HSP90, XAP2) ligand->ahr_complex Binds & Activates dimer AhR/ARNT Heterodimer ahr_complex->dimer Translocates to Nucleus nucleus NUCLEUS arnt ARNT arnt->dimer xre Xenobiotic Response Element (XRE) in DNA dimer->xre Binds transcription Gene Transcription (e.g., CYP1A1, CYP1B1) xre->transcription Initiates

Caption: Simplified Aryl Hydrocarbon Receptor (AhR) signaling pathway.

A full toxicological profile would require further studies as guided by regulatory agencies like the FDA.[1][19] These include:

  • Repeat-Dose Toxicity Studies: To evaluate effects of longer-term exposure.[2]

  • Genotoxicity Assays: To assess the potential for the compound to cause DNA or chromosomal damage.[19]

  • Reproductive and Developmental Toxicity Studies: To investigate potential effects on fertility and embryonic development.[2]

  • Toxicokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.[20]

Conclusion

The in vivo toxicological evaluation of a novel compound such as 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid is a systematic, multi-step process. While a direct comparison to standard indoles is not yet possible due to a lack of data, this guide provides the necessary framework to generate that data in a scientifically robust and ethically responsible manner. By following established OECD guidelines, researchers can determine an initial toxicity profile and GHS classification. Comparing these forthcoming results against the benchmarks of well-characterized indoles will be crucial for understanding how halogenation has impacted the compound's safety profile, thereby informing critical decisions in the drug development pipeline.

References

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023, September 13).
  • Indole | 120-72-9 - ChemicalBook. (n.d.).
  • OECD Test Guideline 401 - Acute Oral Toxicity (1987). National Toxicology Program (NTP).
  • Understanding FDA Guidelines for Toxicity Studies - HistologiX. (n.d.).
  • Indole-3-acetic acid induced cardiogenesis impairment in in-vivo zebrafish via oxidative stress and downregulation of cardiac morphogenic factors. (2024, May 29). PubMed.
  • COMMITTEE ON TOXICITY OF CHEMICALS IN FOOD, CONSUMER PRODUCTS AND THE ENVIRONMENT COT STATEMENT ON TRYPTOPHAN AND THE EOSINOP. (n.d.).
  • Indole-3-acetic acid - Wikipedia. (n.d.).
  • OECD GUIDELINE FOR TESTING OF CHEMICALS 423. (2001, December 17). National Toxicology Program (NTP).
  • OECD acute toxicity tests: an overview of the guidelines. (2025, October 14). YesWeLab - Blog.
  • Assessment toxic effects of exposure to 3-indoleacetic acid via hemato-biochemical, hormonal, and histopathological screening in rats. (2022, July 25). PMC.
  • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. (n.d.). OECD.
  • [Toxicological characteristic of indole as a basis for its hygienic regulation]. (2012, November 15). PubMed.
  • Acute and Chronic Toxicity of Indole Alkaloids from Leaves of Alstonia scholaris (L.) R. Br. in Mice and Rats. (2020, March 31). PMC.
  • Risk assessment of "other substances" – L-tryptophan. (2016, March 1).
  • In vivo acute toxicity evaluation and in vitro molecular mechanism study of antiproliferative activity of a novel indole Schiff base β-diiminato manganeseIII complex in hormone-dependent and triple negative breast cancer cells. (n.d.). PMC.
  • Lessons learned regarding symptoms of tryptophan deficiency and excess from animal requirement studies. (2012, December 15). PubMed.
  • Research on the acute toxicity and teratogenicity of the feeding L-tryptophan. (2019, December 21).
  • Acute and Chronic Toxicity of Indole Alkaloids from Leaves of Alstonia scholaris (L.) R. Br. in Mice and Rats. (n.d.). Journal of Integrative Biology.
  • Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. (2024, December 24). PMC.
  • I-387, a Novel Antimitotic Indole, Displays a Potent In vitro and In vivo Antitumor Activity with Less Neurotoxicity. (2010, November 9). AACR Journals.
  • Indole-3-acetic acid exposure leads to cardiovascular inflammation and fibrosis in chronic kidney disease rat model. (2024, August 13). PubMed.
  • Bacterial metabolism of tryptophan causes toxicity in Caenorhabditis elegans. (2025, June 11). bioRxiv.
  • FDA Toxicology Studies & Drug Approval Requirements. (2025, September 1). Auxochromofours.
  • 1H-Indole-3-carboxylic acid, 6-chloro-5-fluoro- — Chemical Substance Information. (n.d.).
  • 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid (CAS 920023-30-9). (n.d.). chemBlink.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 16).
  • 3-indoleacetic acid (3-IAA) – Exploring its impact on human health and metabolism. (2024, March 13).
  • Indole | CAS#:120-72-9 | Chemsrc. (2025, August 20).
  • Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies. (2017, October 26).
  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. (n.d.). FDA.
  • Toxicokinetics: The Assessment of Systemic Exposure in Toxicity Studies. (1995, March 1). FDA.
  • 6-CHLOROINDOLE-3-CARBOXYLIC ACID - Safety Data Sheet. (2026, March 21). ChemicalBook.
  • SAFETY DATA SHEET. (2025, September 16). Thermo Fisher Scientific.
  • Indole CAS 120-72-9 | 822281. (n.d.). Merck Millipore.
  • Synthesis, Clastogenic and Cytotoxic Potential, and In Vivo Antitumor Activity of a Novel N-Mustard Based on Indole-3-carboxylic Acid Derivative. (2025, September 12). MDPI.
  • In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. (2023, February 10). MDPI.
  • 920023-30-9|6-Chloro-5-fluoro-1H-indole-3-carboxylic acid. (n.d.). BLDpharm.
  • 6-Fluoro-1H-indole-3-carboxylic acid | 23077-44-3. (n.d.). Sigma-Aldrich.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 6-Chloro-5-fluoro-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to include the safe and ethical management of the chemical compounds we handle. 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid is a halogenated indole derivative, a class of compounds pivotal in medicinal chemistry and materials science. Its structure, containing both chlorine and fluorine atoms, necessitates a rigorous and informed approach to its disposal. This guide provides a procedural framework grounded in safety, regulatory compliance, and scientific best practices to manage its waste stream effectively.

Hazard Profile and Risk Assessment: The "Why" Behind the Procedure

Understanding the inherent risks of a compound is the first step in managing it safely. While comprehensive toxicological data for this specific molecule may be limited, we can infer its likely hazard profile from its structure and data on similar indole-carboxylic acids. The presence of halogen and acidic functional groups dictates our handling and disposal strategy.

Safety Data Sheets (SDS) for analogous compounds consistently identify them as irritants.[1][2][3] Therefore, a conservative approach that assumes similar properties for 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid is essential.

Table 1: Anticipated Hazard Profile

Hazard Class Category Precautionary Statement
Skin Corrosion/Irritation Category 2 Causes skin irritation.[1][2][3]
Serious Eye Damage/Irritation Category 2 / 2A Causes serious eye irritation.[1][2][3]
Specific target organ toxicity (single exposure) Category 3 May cause respiratory irritation.[1][2][3]

| Acute toxicity (Oral/Dermal) | Category 4 | Harmful if swallowed or in contact with skin.[1] |

This profile mandates that the compound and any materials contaminated with it be treated as hazardous waste, never to be disposed of via standard trash or sanitary sewer systems.[4][5][6]

The Cornerstone of Disposal: Waste Segregation

The single most critical step in the proper disposal of this compound is meticulous segregation. Due to its chemical nature, 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid falls into two primary waste categories: halogenated organic and acidic .

  • Halogenated Organic Waste: The presence of chlorine and fluorine places this compound in the halogenated organic waste stream.[5][7] These wastes require specific disposal protocols, often high-temperature incineration, to prevent the formation of environmentally persistent and toxic byproducts like dioxins.[7][8] Mixing halogenated waste with non-halogenated solvent waste complicates and significantly increases the cost of disposal.[6]

  • Acidic Waste: The carboxylic acid group means the compound is acidic. It should never be mixed with bases or other incompatible materials like cyanides or sulfides in the same waste container to avoid violent reactions or the generation of toxic gases.[9][10]

All waste containers must be clearly and accurately labeled with the full chemical name and concentration of all components to ensure safe handling and disposal by your institution's Environmental Health & Safety (EH&S) office.[9][10][11]

Step-by-Step Disposal Protocols

Adherence to a standardized protocol is crucial for ensuring safety and compliance. The following procedures cover the most common scenarios for disposing of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid.

This protocol applies to expired pure compounds, residual amounts, or disposable labware (e.g., weigh boats, gloves, wipes) contaminated with the solid chemical.

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and nitrile gloves.[5] If handling large quantities or if dust is generated, work within a fume hood.[5][12]

  • Select the Correct Container: Use a designated hazardous waste container labeled "Halogenated Organic Solid Waste." This container must be made of a compatible material and have a secure lid.

  • Transfer Waste: Carefully place the solid compound or contaminated items into the designated container. Minimize the generation of dust.[12][13]

  • Seal and Store: Securely close the container lid.[4] Store the container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[10]

  • Update Log: Record the added material and its approximate quantity on the container's waste log.

This protocol applies to experimental solutions containing the dissolved compound. The correct liquid waste stream depends on the solvent used.

  • Identify the Solvent System:

    • Organic Solvents (e.g., DMSO, THF, Methanol): Regardless of whether the solvent itself is halogenated, the presence of dissolved 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid classifies the entire solution as Halogenated Organic Liquid Waste .[6][7]

    • Aqueous Solutions (e.g., buffers): This waste should be collected in a container labeled "Aqueous Acidic Waste." Do not mix with organic solvents.

  • Select the Correct Container:

    • For organic solutions, use a container clearly marked "Halogenated Organic Liquid Waste."

    • For aqueous solutions, use a container marked "Aqueous Acidic Waste." Ensure the container is not made of metal, which can be corroded by the acid.[10][14]

  • Transfer Waste: Using a funnel, carefully pour the liquid waste into the appropriate container.

  • Seal and Store: Keep the container closed except when adding waste.[4][6] Store in the SAA, ensuring segregation from incompatible waste streams like bases.[10]

Empty containers that once held the pure compound must be decontaminated before they can be disposed of as non-hazardous waste.

  • Triple Rinse Procedure:

    • Select a solvent that readily dissolves the compound (e.g., methanol, acetone).

    • Rinse the container with a small amount of the solvent, ensuring the entire inner surface is contacted.

    • Pour the resulting solvent rinsate into the Halogenated Organic Liquid Waste container.[11]

    • Repeat this process two more times for a total of three rinses.[11][14]

  • Deface Label: Completely remove or obliterate the original chemical label on the container to prevent confusion.[9][14]

  • Final Disposal: Once triple-rinsed and defaced, the container can be disposed of in the appropriate laboratory glass or plastic recycling bin.[9][14]

Waste Stream Selection Workflow

To ensure procedural consistency, the following decision tree provides a clear visual guide for selecting the correct waste stream.

G start Waste Containing 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid sub_solid Is it a solid or contaminated disposable item? start->sub_solid sub_liquid Is it a liquid solution? start->sub_liquid sub_container Is it an empty 'pure' compound container? start->sub_container out_solid Dispose in: 'Halogenated Organic Solid Waste' sub_solid->out_solid Yes sub_solvent What is the solvent? sub_liquid->sub_solvent Yes proc_rinse Perform Triple-Rinse Protocol (Collect rinsate as halogenated liquid waste) sub_container->proc_rinse Yes out_halogenated_liquid Dispose in: 'Halogenated Organic Liquid Waste' sub_solvent->out_halogenated_liquid Organic (e.g., Methanol, DMSO) out_aqueous_liquid Dispose in: 'Aqueous Acidic Waste' sub_solvent->out_aqueous_liquid Aqueous (e.g., Buffer) out_clean_container Dispose in: 'Regular Lab Glass/Plastic Bin' (After defacing label) proc_rinse->out_clean_container

Waste Disposal Decision Tree
Spill Management

In the event of a spill, prompt and correct action is critical.

  • Small Spills (Solid): For minor powder spills, avoid dry sweeping. Gently cover with a damp paper towel or absorbent pad to prevent dust from becoming airborne.[12] Collect all cleanup materials, including PPE, and place them in the "Halogenated Organic Solid Waste" container.[4]

  • Large Spills or Liquid Spills: Evacuate the immediate area. Alert your supervisor and contact your institution's EH&S emergency line. Do not attempt to clean up a large spill without proper training and equipment.[4]

By internalizing these principles and procedures, you contribute to a culture of safety, protect our environment, and ensure our vital research continues without incident. Always consult your institution's specific Chemical Hygiene Plan and EH&S office for guidance that aligns with local and federal regulations.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Emory University. Chemical Waste Disposal Guidelines. [Link]

  • University of Otago. Laboratory chemical waste disposal guidelines. [Link]

  • Stanford Environmental Health & Safety. Laboratory Chemical Waste Guidelines. [Link]

  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]

  • University of North Carolina at Chapel Hill. (n.d.). 7.2 Organic Solvents. Environment, Health and Safety. [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • Bucknell University. Hazardous Waste Segregation. [Link]

  • University of California, San Diego. Halogenated Waste. [Link]

  • Chemister. 1H-Indole-3-carboxylic acid, 6-chloro-5-fluoro- — Chemical Substance Information. [Link]

  • Cole-Parmer. (2003, November 6). Material Safety Data Sheet. [Link]

  • Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). [Link]

Sources

Comprehensive Safety and Handling Protocol for 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on halogenated indole scaffolds for kinase inhibition and receptor modulation, the safe handling of intermediates like 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid (CAS: 920023-30-9) becomes critical [1]. This compound presents specific occupational hazards due to its halogenated nature and acidic functional group, which can act as a severe irritant to mucous membranes, eyes, and skin.

This guide provides an authoritative, self-validating system for the operational handling, personal protective equipment (PPE) requirements, and disposal of this chemical.

Hazard Causality and Risk Profile

Understanding the causality behind the hazards of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid is essential for effective risk mitigation.

  • Carboxylic Acid Moiety: The acidic proton contributes to localized pH drops upon contact with moisture on the skin or in the respiratory tract, leading to acute irritation (H315, H319).

  • Halogenation (Chloro and Fluoro groups): Halogenated aromatics increase the lipophilicity of the molecule, potentially enhancing dermal penetration compared to non-halogenated analogs. Furthermore, thermal decomposition can release highly toxic hydrogen fluoride (HF) and hydrogen chloride (HCl) gases.

  • Physical State: As a solid powder, it presents a significant inhalation hazard (H335) due to the generation of fine, airborne particulates during weighing and transfer operations.

Personal Protective Equipment (PPE) Matrix

To ensure absolute safety, PPE must be selected based on the specific physicochemical properties of the compound. Below is the quantitative and qualitative breakdown of the required PPE.

Protection AreaRecommended EquipmentMaterial SpecificationCausality / Rationale
Eye/Face Chemical safety gogglesPolycarbonate, ANSI Z87.1+Prevents particulate ingress and protects against acidic dust.
Hands Double-layered glovesInner: Nitrile (0.12mm)Outer: NeopreneNitrile provides dexterity; Neoprene offers superior resistance to halogenated organics.
Body Lab coat & ApronFlame-resistant cotton lab coat; Polyethylene apronPrevents static buildup (FR cotton) and provides a barrier against solid spills (apron).
Respiratory N95 or P100 RespiratorNIOSH-approved particulate filterMandatory if handling outside a fume hood (not recommended) to block fine acidic dust.

Standard Operating Procedure: Handling and Transfer

Every protocol must act as a self-validating system. By incorporating verification steps within the workflow, researchers ensure containment integrity.

Step-by-Step Weighing and Transfer Protocol
  • Environmental Verification: Ensure the Class II Type A2 biological safety cabinet or chemical fume hood has a face velocity of at least 80-100 feet per minute (fpm). Validation: Check the digital airflow monitor before opening the sash.

  • PPE Donning: Don the PPE in the following order: Lab coat Inner Nitrile Gloves Safety Goggles Outer Neoprene Gloves.

  • Static Mitigation: Wipe the exterior of the chemical container and the analytical balance with a static-dissipative cloth. Halogenated powders are highly susceptible to electrostatic dispersion.

  • Handling: Open the container of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid only within the designated containment zone. Use an anti-static spatulate tool for transfer.

  • Decontamination: After weighing, seal the primary container. Wipe down the balance and surrounding hood area with a slightly damp, disposable microfiber cloth to capture any microscopic dust.

  • Doffing: Remove outer gloves inside the hood and dispose of them in the solid hazardous waste bin. Remove inner gloves only after exiting the workspace.

Spill Response and Disposal Plan

Immediate Spill Response

In the event of a powder spill:

  • Isolate: Evacuate personnel from the immediate vicinity if the spill occurs outside a fume hood.

  • Suppress: Do NOT dry sweep. Cover the powder with a damp absorbent pad or slightly wet sand to prevent aerosolization.

  • Neutralize: If dissolved in an organic solvent, use a chemically compatible absorbent (e.g., vermiculite).

  • Collect: Scoop the material using non-sparking tools into a high-density polyethylene (HDPE) waste container.

Waste Disposal
  • Solid Waste: All contaminated PPE, spatulas, and weighing boats must be placed in a sealed, clearly labeled hazardous waste container designated for "Halogenated Organic Solid Waste."

  • Thermal Considerations: Do not incinerate locally unless the facility is equipped with scrubbers capable of neutralizing HF and HCl gases [1].

Operational Workflow Visualization

The following diagram maps the critical path for handling this compound, emphasizing the integration of PPE and containment systems.

HandlingWorkflow Start Start: Risk Assessment PPE Don PPE: Nitrile/Neoprene, Goggles Start->PPE Hood Verify Fume Hood (>80 fpm) PPE->Hood Weigh Anti-static Weighing & Transfer Hood->Weigh Decon Decontaminate Workspace Weigh->Decon Waste Dispose as Halogenated Waste Decon->Waste End Doff PPE & Wash Hands Waste->End

Caption: Operational workflow for the safe handling and disposal of halogenated indole derivatives.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-5-fluoro-1h-indole-3-carboxylic acid
Reactant of Route 2
6-Chloro-5-fluoro-1h-indole-3-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.